molecular formula C6H12O6 B119580 D-Talose CAS No. 2595-98-4

D-Talose

Cat. No.: B119580
CAS No.: 2595-98-4
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-WHZQZERISA-N
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Description

D-Talose is an uncommon aldohexose sugar (C6H12O6) with growing importance in advanced biochemical and pharmaceutical research . This rare monosaccharide is a key precursor in the synthesis of valuable antimicrobial compounds, most notably Caminoside A, an antimicrobial agent isolated from a marine sponge . Furthermore, methylated derivatives of talose have been identified as potent, submillimolar inhibitors of galactose-binding proteins like galectin-4 and galectin-8, which are significant targets in inflammation and cancer research . In enzymology, this compound is recognized as a selective substrate for Galactose Oxidase (GOase), an enzyme extensively studied for its mechanism and utility in biosensors and synthetic chemistry . While traditional chemical synthesis of talose is inefficient, modern biocatalytic methods utilizing enzymes like cellobiose 2-epimerase (RmCE) offer a more sustainable pathway for its production from D-galactose . This product is supplied as a white to almost white crystalline powder with a high purity of >98.0% (HPLC). It has a melting point of 132-136 °C, a specific optical rotation [α]20/D of +20.0 to +23.0° (c=1, H2O), and is highly soluble in water . For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2595-98-4

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(3S,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5+,6?/m1/s1

InChI Key

WQZGKKKJIJFFOK-WHZQZERISA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@@H](C(O1)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

physical_description

White hygroscopic powder;  [Alfa Aesar MSDS]

Synonyms

D(+)-Talose;  NSC 224293; 

vapor_pressure

0.00000002 [mmHg]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Stereochemistry of D-Talose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of D-Talose, a rare aldohexose sugar. The document details its structural features, stereochemical relationships with other key monosaccharides, and relevant physicochemical properties. Furthermore, it outlines detailed experimental protocols for stereochemical determination and illustrates a key biosynthetic pathway.

Introduction to the Stereochemistry of this compound

This compound is a C-2 epimer of D-galactose and a C-4 epimer of D-mannose.[1] As an aldohexose, its structure consists of a six-carbon backbone with an aldehyde group at one end. The stereochemistry of this compound is defined by the spatial arrangement of the hydroxyl groups on its four chiral centers (C2, C3, C4, and C5). In its open-chain form, this compound has the IUPAC name (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal. The "D" designation indicates that the hydroxyl group on the chiral carbon furthest from the aldehyde group (C5) is positioned on the right-hand side in its Fischer projection.

In aqueous solution, this compound exists as an equilibrium mixture of its open-chain form and cyclic hemiacetal forms. The predominant forms are the six-membered pyranose rings (α-D-talopyranose and β-D-talopyranose), with minor contributions from the five-membered furanose rings (α-D-talofuranose and β-D-talofuranose). The interconversion between these cyclic forms results in the phenomenon of mutarotation, a characteristic change in optical rotation over time.[1][2]

Quantitative Physicochemical Data

The stereochemical configuration of this compound gives rise to its unique physical and chemical properties. The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₆H₁₂O₆
Molecular Weight 180.16 g/mol
Melting Point 133-135 °C
Specific Rotation of α-D-talopyranose ([α]D²⁰) +68.0° (initial)[3]
Specific Rotation of β-D-talopyranose ([α]D²⁰) -13.2° (initial)[3]
Equilibrium Specific Rotation ([α]D²⁰ in water) +20.8°[2]

13C NMR Chemical Shifts (ppm) in D₂O

Carbonα-pyranoseβ-pyranoseα-furanoseβ-furanose
C1 94.094.499.8102.7
C2 69.570.377.779.1
C3 69.869.875.976.8
C4 66.366.380.983.1
C5 71.171.170.871.5
C6 61.061.062.462.9

Experimental Protocols for Stereochemical Determination

The determination of the stereochemistry of monosaccharides like this compound relies on a combination of techniques, primarily polarimetry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. This technique is fundamental for determining the specific rotation of a sugar, which is a characteristic physical property.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (typically water) at a precisely known concentration (e.g., 1 g/100 mL).

  • Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell to establish a zero point.

  • Measurement:

    • Rinse the sample cell with the this compound solution and then fill it, ensuring no air bubbles are present in the light path.

    • Place the sample cell in the polarimeter.

    • Measure the observed optical rotation (α). For mutarotation studies, take readings at regular intervals until a stable value is reached.

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the sample cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural elucidation of carbohydrates, providing information on the connectivity of atoms, the stereochemistry of chiral centers, and the conformational equilibrium of the sugar in solution. Both ¹H and ¹³C NMR are routinely used.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.5 mL of deuterium oxide (D₂O).

    • Lyophilize the sample and redissolve in D₂O to minimize the HOD signal.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum. The anomeric protons (H1) typically resonate in a distinct region (δ 4.5-5.5 ppm) and their coupling constants (³J(H1,H2)) are indicative of the α or β configuration. For pyranose rings, a small coupling constant (1-3 Hz) is characteristic of an equatorial-axial or equatorial-equatorial relationship (often seen in α-anomers), while a large coupling constant (7-9 Hz) indicates an axial-axial relationship (typical for β-anomers).

    • Two-dimensional experiments such as COSY (Correlation Spectroscopy) can be used to establish proton-proton connectivities within each spin system, allowing for the assignment of all protons in the sugar ring.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. The chemical shift of the anomeric carbon (C1) is particularly informative, with the C1 of the α-anomer generally resonating at a slightly higher frequency (downfield) than the β-anomer.

    • Two-dimensional heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate each proton with its directly attached carbon, facilitating the assignment of the carbon spectrum.

Visualizing Stereochemical Relationships and Biosynthetic Pathways

Epimeric Relationship of this compound

This compound is stereochemically related to other common D-aldohexoses through epimerization at specific chiral centers. The following diagram illustrates the relationship between this compound, D-Galactose (its C2 epimer), and D-Mannose (its C4 epimer).

Epimeric relationships of this compound.

Biosynthesis of dTDP-6-deoxy-L-talose

In some bacteria, a derivative of talose, 6-deoxy-L-talose, is synthesized as a nucleotide-activated sugar, dTDP-6-deoxy-L-talose. This pathway is crucial for the biosynthesis of cell wall polysaccharides.

biosynthesis cluster_pathway Biosynthesis of dTDP-6-deoxy-L-talose A D-Glucose-1-phosphate B dTDP-D-glucose A->B RmlA (Glucose-1-phosphate thymidylyltransferase) C dTDP-4-keto-6-deoxy-D-glucose B->C RmlB (dTDP-D-glucose 4,6-dehydratase) D dTDP-4-keto-6-deoxy-L-mannose C->D RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase) E dTDP-6-deoxy-L-talose D->E Tll (dTDP-4-keto-6-deoxy-L-mannose reductase)

Biosynthetic pathway of dTDP-6-deoxy-L-talose.

References

Physicochemical Properties of D-Talose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the core physicochemical properties of D-Talose, a rare aldohexose sugar. The information presented is intended for researchers, scientists, and professionals in drug development and carbohydrate chemistry. This document consolidates key quantitative data, details relevant experimental methodologies, and illustrates procedural workflows.

Core Physicochemical Data

This compound is an unnatural monosaccharide, a C-2 epimer of D-galactose and a C-4 epimer of D-mannose.[1] Its physical and chemical characteristics are crucial for its application in research and development. The following tables summarize its key properties.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₆H₁₂O₆[1][2][3][4]
Molecular Weight 180.16 g/mol [1][2][3][4]
Appearance White solid / crystals[2][4][5]
Melting Point 124-127 °C[1][5]
136-138 °C[2][4]
Density 1.581 g/mL[1][5]
Boiling Point 232.96 °C (rough estimate)[5]
Table 2: Solubility and Chemical Properties of this compound
PropertyValueSource(s)
Solubility in Water 0.1 g/mL (100 g/L)[1][5]
Solubility in Other Solvents Slightly soluble in methanol; Slightly soluble in DMSO[1][2][4]
Specific Optical Rotation [α]²⁰/D +21° ± 1° (c=1% in H₂O, after 3 hr)[5]
pKa (Predicted) 12.45 ± 0.20[5]

Experimental Protocols

The following sections detail standardized laboratory methods for determining the key physicochemical properties of monosaccharides like this compound.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a critical indicator of purity. The capillary method is a standard and widely used technique.

Principle: A small, powdered sample is heated at a controlled rate in a capillary tube. The temperature range from the first sign of liquid formation to the complete liquefaction of the solid is recorded as the melting point range.[6]

Methodology:

  • Sample Preparation: The this compound sample must be thoroughly dried and finely powdered using a mortar and pestle to ensure uniform heat distribution.[6][7]

  • Capillary Loading: The open end of a capillary tube is jabbed into the powdered sample. The tube is then inverted and tapped gently on a hard surface, or dropped through a long glass tube, to pack the solid into the closed end. The final packed sample height should be 2-3 mm.[7][8][9]

  • Measurement:

    • The loaded capillary tube is placed into a melting point apparatus (e.g., a DigiMelt or Mel-Temp).[8]

    • If the approximate melting point is unknown, a rapid heating run (10-20 °C/minute) is performed to get a preliminary range.[8]

    • A second, fresh sample is then heated rapidly to about 20 °C below the approximate melting point.[7]

    • The heating rate is then reduced to a slow rate (1-2 °C/minute) to allow for thermal equilibrium.[7][8]

    • The temperature at which the first droplet of liquid appears is recorded as the start of the melting range.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry this compound Sample Powder Powder Sample Dry->Powder Load Load Capillary Tube (2-3 mm) Powder->Load Place Place in Apparatus Load->Place Heat Heat Rapidly to ~20°C below MP Place->Heat SlowHeat Heat Slowly (1-2°C/min) Heat->SlowHeat Record Record Melting Range SlowHeat->Record

Diagram 1: Workflow for Melting Point Determination.
Determination of Aqueous Solubility

Solubility is defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Principle: A supersaturated solution is created and allowed to reach equilibrium. The concentration of the solute in the saturated solution is then determined analytically.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of deionized water (e.g., 100 mL) in a flask at a constant temperature (e.g., 20 °C).

  • Equilibration: The mixture is stirred vigorously for a prolonged period (e.g., 24 hours) using a magnetic stirrer to ensure equilibrium is reached. The temperature must be strictly controlled throughout this process.

  • Separation: The stirring is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant is carefully withdrawn using a filtered syringe to avoid transferring any solid particles.[10]

  • Analysis: The concentration of this compound in the clear supernatant is determined. A common method involves carefully evaporating the solvent from a known volume of the solution and weighing the remaining solid residue. Alternatively, analytical techniques like High-Performance Liquid Chromatography (HPLC) can be used for more precise quantification.

  • Calculation: The solubility is expressed as grams of solute per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Solubility_Workflow A Add Excess this compound to Water B Stir at Constant Temp (24h) to Reach Equilibrium A->B C Allow Undissolved Solid to Settle B->C D Withdraw Supernatant via Filtered Syringe C->D E Determine Concentration of Solute (e.g., Evaporation or HPLC) D->E F Calculate Solubility (g/100mL) E->F

Diagram 2: Workflow for Aqueous Solubility Determination.
Determination of Specific Optical Rotation

Optical rotation is a characteristic property of chiral molecules like this compound. The specific rotation is a standardized measure of this property.

Principle: Plane-polarized light is passed through a solution of the chiral compound. The molecule will rotate the plane of this light by a certain angle. The specific rotation is calculated from this observed angle, taking into account the solution concentration and the path length of the light.[11][12]

Methodology:

  • Solution Preparation: Prepare a solution of this compound of a known concentration (c), typically in g/mL. For this compound, a 1% solution (0.01 g/mL) in deionized water is standard.[5]

  • Instrument Calibration: Calibrate the polarimeter using a blank sample (the pure solvent, in this case, deionized water). The reading for the blank is set to zero.[13]

  • Sample Measurement:

    • Rinse and fill the polarimeter sample tube (of a known path length, l, in decimeters) with the this compound solution, ensuring no air bubbles are present.[13]

    • Place the sample tube in the polarimeter.

    • Measure the observed angle of rotation (α). A positive value indicates dextrorotation (clockwise), while a negative value indicates levorotation (counter-clockwise).

  • Calculation: The specific rotation ([α]) is calculated using Biot's Law:[13][14]

    • [α]Tλ = α / (l × c)

    • Where:

      • T is the temperature in degrees Celsius (commonly 20°C).

      • λ is the wavelength of light (commonly the Sodium D-line, 589 nm).

      • α is the observed rotation in degrees.

      • l is the path length in decimeters (dm).

      • c is the concentration in g/mL.

Optical_Rotation_Workflow cluster_prep Preparation cluster_measure Measurement & Calculation PrepSol Prepare Solution (Known Concentration 'c') FillTube Fill Sample Tube (Known Path Length 'l') PrepSol->FillTube Calibrate Calibrate Polarimeter with Solvent Blank Measure Measure Observed Rotation 'α' Calibrate->Measure Set Zero FillTube->Measure Calculate Calculate Specific Rotation: [α] = α / (l × c) Measure->Calculate

Diagram 3: Workflow for Specific Optical Rotation Measurement.

Biological Significance and Pathways

This compound is classified as an "unnatural" or rare sugar, meaning it is not commonly found in biological systems in significant quantities.[1] As such, it is not a substrate in major metabolic pathways like glycolysis. Its primary utility in a biological context is as a research tool, for example, as a substrate to identify, differentiate, and characterize specific enzymes, such as ribose-5-phosphate isomerases. Due to its limited natural role, established signaling pathways involving this compound are not documented.

Conclusion

This guide provides foundational data and standardized protocols for the physicochemical characterization of this compound. The presented information on its melting point, solubility, and optical rotation serves as a critical resource for researchers utilizing this rare sugar in synthetic chemistry, enzyme characterization, and drug development. Adherence to the detailed experimental protocols is essential for obtaining accurate and reproducible results.

References

An In-depth Technical Guide to the Enzymatic Biosynthesis of D-Talose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: D-Talose is a rare aldohexose sugar, an epimer of D-galactose and D-mannose, which is not commonly found in nature. Consequently, a dedicated, multi-step biosynthetic pathway for this compound is not well-characterized in most organisms. Instead, the production of this compound relies on enzymatic bioconversion from more abundant monosaccharides. This technical guide provides a comprehensive overview of the primary enzymatic routes for this compound synthesis, focusing on the enzymes, their kinetics, and detailed experimental protocols. The potential metabolic fate of this compound and a clear distinction from the biosynthesis of 6-deoxy-L-talose are also discussed. This document serves as a resource for researchers interested in the synthesis and study of this rare sugar for applications in drug development and glycobiology.

Enzymatic Synthesis of this compound from D-Galactose

The most direct and recently discovered method for this compound synthesis is the epimerization of D-galactose, catalyzed by Cellobiose 2-epimerase.

Core Pathway and Enzyme

The key enzyme in this conversion is Cellobiose 2-epimerase (CE, EC 5.1.3.11). While its primary characterized activity is the epimerization of the glucose unit at the reducing end of cellobiose to mannose, certain CEs, such as the one from Rhodothermus marinus (RmCE), have been found to exhibit activity on monosaccharides. Specifically, RmCE catalyzes the C-2 epimerization of D-galactose to this compound.[1][2] A minor side reaction, the isomerization of D-galactose to D-tagatose, also occurs, which can affect product purity over extended reaction times.[1][2][3]

D_Galactose_to_D_Talose D_Galactose D-Galactose D_Talose This compound D_Galactose->D_Talose Cellobiose 2-epimerase (e.g., from Rhodothermus marinus) D_Tagatose D-Tagatose (side-product) D_Galactose->D_Tagatose Isomerization (side reaction)

Figure 1: Enzymatic conversion of D-Galactose to this compound.
Quantitative Data

The following table summarizes the kinetic parameters and reaction conditions for the synthesis of this compound from D-galactose using Cellobiose 2-epimerase from Rhodothermus marinus (RmCE).

ParameterValueSource
Enzyme Cellobiose 2-epimerase (Rhodothermus marinus)[1]
Substrate D-Galactose[1]
Km 1.04 ± 0.13 M[1]
kcat 5.0 ± 0.3 s-1[1]
kcat/Km 4.8 ± 0.7 s-1M-1[1]
Specific Activity 1020 ± 83 mU/mg[1]
Optimal pH 6.3[1]
Optimal Temperature 70 °C[1]
Product Yield (Optimized) 23 g/L (8.5% molar yield)[1][2]
Product Purity (Optimized) 86% (contains D-tagatose and residual D-galactose)[1][2]
Experimental Protocol

This protocol is a composite based on the methodology described by Van Overtveldt et al. (2018).[1][4]

1. Enzyme Preparation (Recombinant RmCE):

  • The gene encoding Cellobiose 2-epimerase from Rhodothermus marinus is cloned into an appropriate expression vector (e.g., pET-28a(+)) and transformed into an E. coli expression host (e.g., BL21(DE3)).

  • Culture the transformed E. coli in a suitable medium (e.g., LB broth with kanamycin) at 37°C until an OD600 of 0.6-0.8 is reached.

  • Induce protein expression with IPTG (e.g., 0.5 mM) and continue incubation at a lower temperature (e.g., 20°C) overnight.

  • Harvest the cells by centrifugation, resuspend in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0), and lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation. The recombinant enzyme, if soluble and His-tagged, can be purified using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

  • Elute the enzyme, dialyze against a suitable storage buffer, and determine the protein concentration (e.g., using the Bradford assay).

2. Enzymatic Reaction:

  • Prepare a reaction mixture containing a high concentration of D-galactose (e.g., 288 g/L, which is ~1.6 M) in a suitable buffer (e.g., 100 mM MOPS, pH 6.3).[4]

  • Pre-heat the substrate solution to the optimal reaction temperature of 70°C.

  • Initiate the reaction by adding the purified RmCE to a final concentration of approximately 0.3 mg/mL.[3]

  • Incubate the reaction at 70°C. Monitor the progress of the reaction over time (e.g., 4-5 hours for optimal yield vs. purity).[3]

3. Reaction Monitoring and Product Analysis:

  • Withdraw aliquots at different time points. Stop the reaction in the aliquots by heat inactivation or addition of an acid.

  • Analyze the composition of the reaction mixture (D-galactose, this compound, D-tagatose) by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or High-Performance Liquid Chromatography with a Refractive Index detector (HPLC-RI).

  • HPLC Method Example: A method for separating galactose, talose, and tagatose involves an isocratic elution with 8 mM NaOH for 12 minutes, followed by a linear gradient to 45 mM NaOH over 13 minutes on a suitable carbohydrate column (e.g., Dionex CarboPac PA1).[4]

4. Product Purification:

  • Terminate the bulk reaction.

  • Remove the enzyme, for example, by ultrafiltration.

  • The purification of this compound from the remaining D-galactose and the D-tagatose side-product can be achieved using preparative chromatography, such as simulated moving bed (SMB) chromatography, which is effective for separating sugar isomers.

Enzymatic Synthesis of this compound from D-Tagatose

An alternative route to this compound is the isomerization of D-tagatose, a rare ketohexose.

Core Pathway and Enzyme

This conversion is catalyzed by L-ribose isomerase (L-RI, EC 5.3.1.15). L-RI from organisms like Cellulomonas parahominis has been shown to catalyze the reversible isomerization between D-tagatose and this compound.[5][6]

D_Tagatose_to_D_Talose D_Tagatose D-Tagatose D_Talose This compound D_Tagatose->D_Talose L-ribose isomerase (e.g., from Cellulomonas parahominis) D_Talose_Metabolism D_Talose This compound D_Talose_1_P This compound-1-Phosphate D_Talose->D_Talose_1_P Galactokinase ATP ATP ATP->D_Talose_1_P ADP ADP D_Talose_1_P->ADP Further_Metabolism Further Metabolism (Likely stalled) D_Talose_1_P->Further_Metabolism Experimental_Workflow cluster_prep Preparation cluster_reaction Bioconversion cluster_analysis Analysis & Purification Enzyme_Prod 1. Recombinant Enzyme Production & Purification Reaction_Setup 2. Reaction Setup (Substrate, Buffer, Enzyme) Enzyme_Prod->Reaction_Setup Incubation 3. Incubation (Controlled Temp & pH) Reaction_Setup->Incubation Monitoring 4. Reaction Monitoring (e.g., HPLC) Incubation->Monitoring Purification 5. Product Purification (e.g., Chromatography) Incubation->Purification Monitoring->Incubation Continue until equilibrium/optimal yield Final_Analysis 6. Final Product Analysis (Purity, Yield) Purification->Final_Analysis

References

The Biological Significance of D-Talose Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Emerging Roles of D-Talose Derivatives in Cellular Processes and their Therapeutic Potential

This compound, a rare aldohexose sugar, and its derivatives are emerging as a fascinating class of molecules with diverse and significant biological activities. While research into this compound itself has highlighted its antimicrobial and anti-inflammatory properties, recent attention has shifted towards its derivatives, which exhibit unique interactions with key biological targets, suggesting considerable therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of the biological roles of this compound derivatives, with a focus on their synthesis, mechanisms of action, and implications for drug discovery and development.

O-Methylated D-Talosides: Selective Inhibitors of Galectins

A significant area of research for this compound derivatives is their role as inhibitors of galectins, a family of β-galactoside-binding proteins involved in a myriad of cellular processes, including inflammation, immune responses, and cancer progression.[1][2] Specifically, O2 and O3-derivatized methyl β-D-talopyranosides have demonstrated selectivity for galectin-4 and galectin-8.[1]

The rationale for using a talose scaffold lies in its stereochemistry; as the C2 epimer of galactose, substituents at the O2 position are oriented closer to the protein surface, offering opportunities for designing more specific inhibitors.[2] This structural nuance allows for tailored interactions within the carbohydrate recognition domain (CRD) of different galectins.

Quantitative Data on Galectin Inhibition

While detailed quantitative data remains sparse in publicly available literature, studies have consistently reported O-methylated D-talosides as selective, submillimolar inhibitors of galectin-4's C-terminal domain (galectin-4C) and galectin-8's N-terminal domain (galectin-8N).[1] The inhibitory potential of these derivatives highlights their promise as tools to dissect the specific functions of these galectins and as starting points for the development of novel therapeutics.

Derivative ClassTarget Galectin(s)Reported PotencyReference(s)
O2 and O3-derivatized methyl β-D-talopyranosidesGalectin-4C, Galectin-8NSubmillimolar[1]

6-Deoxy-D/L-Talose: Key Components of Bacterial Pathogenesis

6-Deoxy-D-talose and its L-enantiomer are notable derivatives found in the lipopolysaccharides (LPS) of various Gram-negative bacteria, including Actinobacillus actinomycetemcomitans and certain strains of Escherichia coli.[3][4][5] In this context, these derivatives are integral to the structural integrity of the bacterial cell wall and play a crucial role in the interaction between the pathogen and its host.

The presence of 6-deoxy-talose in bacterial LPS can influence the host's immune response.[3] LPS is a potent activator of the innate immune system, primarily through its interaction with Toll-like receptor 4 (TLR4). The specific monosaccharide composition of the O-antigen region of LPS, which can include 6-deoxy-talose, can modulate the nature and intensity of this immune response.

Biosynthesis of GDP-6-deoxy-D-talose

The biosynthesis of activated 6-deoxy-D-talose is a critical pathway for its incorporation into bacterial cell walls. A key enzyme in this process is GDP-6-deoxy-D-talose synthetase (GTS), which has been identified and characterized in Actinobacillus actinomycetemcomitans. This enzyme catalyzes the reduction of GDP-4-keto-6-deoxy-D-mannose to GDP-6-deoxy-D-talose. Understanding this enzymatic pathway provides potential targets for the development of novel antibacterial agents.

Other Biological Activities and Future Directions

Beyond galectin inhibition and their role in bacterial pathogenesis, this compound and its derivatives have been noted for other biological effects. For instance, this compound itself has shown considerable growth-inhibitory effects against the nematode Caenorhabditis elegans.[6][7] This suggests a potential for developing this compound derivatives as novel anthelmintic agents.

The field of this compound derivatives remains significantly underexplored. The promising findings regarding galectin inhibition warrant further investigation, including detailed structure-activity relationship (SAR) studies and the determination of precise IC50 values. Furthermore, the immunomodulatory potential of standalone 6-deoxy-talose derivatives, independent of their role in LPS, is an area ripe for exploration. The synthesis and screening of a wider range of this compound derivatives are crucial next steps to unlock their full therapeutic potential.

Experimental Protocols

General Protocol for Galectin Binding Assay (Fluorescence Anisotropy)

This protocol provides a generalized method for assessing the inhibitory potential of this compound derivatives against galectins.

1. Reagents and Materials:

  • Recombinant human galectins (e.g., galectin-4, galectin-8)

  • Fluorescently labeled saccharide probe with known affinity for the target galectin

  • This compound derivative inhibitors

  • Assay buffer (e.g., PBS with 14 mM β-mercaptoethanol)

  • Black, low-volume 384-well plates

  • Plate reader capable of measuring fluorescence anisotropy

2. Procedure:

  • Prepare a series of dilutions of the this compound derivative inhibitor in the assay buffer.

  • In the wells of the microtiter plate, add a fixed concentration of the galectin and the fluorescently labeled saccharide probe.

  • Add the different concentrations of the this compound derivative inhibitor to the wells. Include control wells with no inhibitor.

  • Incubate the plate at room temperature for a defined period (e.g., 5-10 minutes) to allow the binding to reach equilibrium.

  • Measure the fluorescence anisotropy using the plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[8]

General Protocol for Nematode Growth Inhibition Assay

This protocol outlines a method to evaluate the growth-inhibitory effects of this compound derivatives on Caenorhabditis elegans.[6][7]

1. Reagents and Materials:

  • Synchronized L1 stage C. elegans

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 (food source for nematodes)

  • This compound derivative test compounds

  • M9 buffer

  • Microscope with imaging capabilities

2. Procedure:

  • Prepare NGM plates containing a range of concentrations of the this compound derivative to be tested.

  • Seed the plates with a lawn of E. coli OP50 and allow it to grow overnight.

  • Transfer a known number of synchronized L1 nematodes to the center of each plate.

  • Incubate the plates at a constant temperature (e.g., 20°C) for a specified period (e.g., 72 hours).

  • After the incubation period, wash the nematodes off the plates using M9 buffer.

  • Measure the body size of the nematodes using microscopy and image analysis software.

  • Compare the average body size of nematodes grown on plates with the this compound derivative to those on control plates to determine the extent of growth inhibition.

Visualizing Molecular Interactions and Pathways

Signaling Pathway and Workflow Diagrams

galectin_inhibition cluster_0 Extracellular cluster_1 Intracellular Signaling Cell_Surface_Glycoprotein Cell Surface Glycoprotein Galectin Galectin Cell_Surface_Glycoprotein->Galectin Binds to Downstream_Signaling Downstream Signaling (e.g., Growth, Adhesion, Inflammation) Galectin->Downstream_Signaling Activates D_Talose_Derivative O-Methylated This compound Derivative D_Talose_Derivative->Galectin Inhibits Binding

Inhibition of Galectin Signaling by this compound Derivatives.

biosynthesis_pathway GDP_D_Mannose GDP-D-Mannose GMD GDP-mannose 4,6-dehydratase (GMD) GDP_D_Mannose->GMD Intermediate GDP-4-keto-6-deoxy-D-mannose GTS GDP-6-deoxy-D-talose synthetase (GTS) Intermediate->GTS GDP_6_deoxy_D_Talose GDP-6-deoxy-D-talose GMD->Intermediate GTS->GDP_6_deoxy_D_Talose

Biosynthesis of GDP-6-deoxy-D-talose.

experimental_workflow cluster_synthesis Synthesis cluster_assay Biological Assay cluster_validation In Vivo Validation Start This compound Chem_Synth Chemical Synthesis (e.g., Methylation) Start->Chem_Synth Derivative This compound Derivative Chem_Synth->Derivative Assay Binding/Activity Assay (e.g., Galectin Binding) Derivative->Assay Model Animal Model (e.g., Nematode) Derivative->Model Data Quantitative Data (e.g., IC50) Assay->Data Effect Biological Effect (e.g., Growth Inhibition) Model->Effect

Experimental Workflow for this compound Derivative Research.

References

The Stereochemical Landscape of D-Talose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Relationships, Properties, and Synthesis of D-Talose in the Context of D-Aldohexoses

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of this compound, a rare aldohexose, and its intricate relationship with other six-carbon sugars. Tailored for researchers, scientists, and professionals in drug development, this document delves into the stereochemical nuances, comparative physicochemical properties, and key synthetic methodologies related to this compound.

Introduction: The Significance of this compound

This compound is a monosaccharide that, while not as abundant in nature as its common counterparts like D-glucose, is gaining significant attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. As a C-2 epimer of D-galactose and a C-4 epimer of D-mannose, its unique stereochemistry dictates its biological function and presents both challenges and opportunities in medicinal chemistry and drug development.[1] This guide aims to provide a detailed technical resource on the core aspects of this compound chemistry and its standing within the D-aldohexose family.

Stereochemical Relationships of this compound

The defining characteristic of an aldohexose is the spatial arrangement of hydroxyl groups along its carbon backbone. This compound is one of the eight D-aldohexoses, each differing in the stereochemistry at one or more of the four chiral centers (C2, C3, C4, and C5).

The epimeric relationships of this compound are crucial for understanding its synthesis and potential metabolic pathways. An epimer is a diastereomer that differs in configuration at only one stereogenic center.

  • This compound and D-Galactose: this compound is the C-2 epimer of D-Galactose. This means they have the exact same stereochemistry at C3, C4, and C5, but opposite configurations at the C2 carbon.[1]

  • This compound and D-Mannose: this compound is the C-4 epimer of D-Mannose. They share the same stereochemistry at C2, C3, and C5, with the sole difference at the C4 position.[1]

  • This compound and D-Idose: this compound is the C-3 epimer of D-Idose.

These relationships are fundamental in the design of synthetic routes, as one aldohexose can often be converted to another through epimerization at a specific carbon center.

D_Aldohexose_Epimers D-Galactose D-Galactose This compound This compound D-Galactose->this compound C2 Epimer D-Mannose D-Mannose This compound->D-Mannose C4 Epimer D-Idose D-Idose This compound->D-Idose C3 Epimer

Epimeric relationships of this compound.

Physicochemical Properties: A Comparative Analysis

The subtle differences in stereochemistry among aldohexoses lead to distinct physical and chemical properties. This table summarizes key quantitative data for this compound and its related aldohexoses, providing a basis for comparison in experimental design and analysis.

AldohexoseMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Specific Rotation [α]D (degrees)
This compound C₆H₁₂O₆180.16124-127[2]+21 (c=1, H₂O)[2]
D-Galactose C₆H₁₂O₆180.16168-170+80.2 (equilibrium, H₂O)
D-Mannose C₆H₁₂O₆180.16133-140+14.5 (equilibrium, H₂O)
D-Glucose C₆H₁₂O₆180.16146 (α-anomer), 150 (β-anomer)[3]+52.7 (equilibrium, H₂O)[4]
D-Allose C₆H₁₂O₆180.16141-142[5]+14.5 (equilibrium, H₂O)[5]
D-Altrose C₆H₁₂O₆180.16103-105[6]+32.6 (equilibrium, H₂O)[6]
D-Gulose C₆H₁₂O₆180.16129-131-20.4 (equilibrium, H₂O)
D-Idose C₆H₁₂O₆180.16SyrupNot readily available

Experimental Protocols for the Synthesis of this compound

The synthesis of the rare sugar this compound can be achieved through both chemical and enzymatic methods, primarily utilizing the more abundant D-Galactose as a starting material.

Chemical Synthesis from D-Galactose

A common chemical strategy for the synthesis of this compound from D-Galactose involves the inversion of the stereocenter at the C2 position. This is typically achieved via a nucleophilic substitution (SN2) reaction.

Methodology Overview:

A multi-step synthesis can be employed, starting from readily available β-D-galactose pentaacetate. A key step involves the formation of a triflate at the C2 hydroxyl group, which is a good leaving group. Subsequent displacement with a nucleophile, such as water or acetate, proceeds with inversion of configuration to yield the this compound backbone. The overall yield for such a four-step process has been reported to be around 58%.[7][8]

Chemical_Synthesis_Workflow cluster_0 Chemical Synthesis of this compound from D-Galactose Start β-D-Galactose Pentaacetate Step1 Protection of hydroxyl groups Start->Step1 Step2 Triflation of C2-OH Step1->Step2 Step3 SN2 reaction at C2 (Inversion of stereochemistry) Step2->Step3 Step4 Deprotection Step3->Step4 End This compound Step4->End

Chemical synthesis workflow for this compound.
Enzymatic Synthesis from D-Galactose

An alternative and often more specific method for producing this compound is through enzymatic conversion of D-Galactose. Cellobiose 2-epimerase from Rhodothermus marinus (RmCE) has been shown to catalyze this C2 epimerization.

Experimental Protocol:

  • Enzyme: His-tag purified Cellobiose 2-epimerase from Rhodothermus marinus (RmCE).

  • Substrate: D-Galactose.

  • Buffer: 100 mM MOPS buffer, pH 6.3.

  • Reaction Conditions:

    • Incubate a solution of D-Galactose (e.g., 288 g/L) with RmCE (e.g., 0.3 mg/mL) in the MOPS buffer.

    • Maintain the reaction temperature at 70°C.

  • Reaction Monitoring and Termination:

    • Monitor the formation of this compound over time using techniques such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

    • Terminate the reaction by heat inactivation of the enzyme (e.g., 10 minutes at 95°C).

  • Product Yield: This method has been reported to yield approximately 24.3 g/L of this compound after 4.5 hours, corresponding to a molar yield of about 8.5%.[9] It is important to note that a side reaction, the isomerization of galactose to tagatose, can also occur, affecting the final purity of the this compound.[9]

Enzymatic_Synthesis_Workflow cluster_0 Enzymatic Synthesis of this compound Reactants D-Galactose + RmCE Enzyme (100 mM MOPS, pH 6.3) Incubation Incubate at 70°C Reactants->Incubation Monitoring Monitor with HPAEC-PAD Incubation->Monitoring Time course Termination Heat Inactivation (95°C) Monitoring->Termination Desired conversion Product This compound Solution Termination->Product

Enzymatic synthesis workflow for this compound.

Biological Activities and Signaling Pathways

While the detailed signaling pathways of this compound are still under active investigation, preliminary studies have indicated its potential as a bioactive molecule. It has been reported to possess antimicrobial and anti-inflammatory properties.

The biological effects of rare sugars are often attributed to their structural similarity to more common sugars, allowing them to interact with cellular machinery but not necessarily be metabolized in the same way. For instance, the related rare sugar D-Allose has been shown to exert its effects by being phosphorylated by hexokinase, which then impacts downstream signaling pathways. A similar mechanism could be at play for this compound, where its phosphorylation could lead to the accumulation of a talose-phosphate analog that interferes with normal carbohydrate metabolism or signaling. However, further research is required to elucidate the specific molecular targets and signaling cascades modulated by this compound.

Conclusion

This compound holds a unique position in the landscape of aldohexoses. Its distinct stereochemistry not only defines its physical and chemical properties but also underpins its potential biological activities. The synthetic routes from the readily available D-Galactose, both chemical and enzymatic, provide avenues for further exploration of this rare sugar. As research continues to unravel the specific molecular mechanisms and signaling pathways associated with this compound, its potential applications in drug development and biotechnology are likely to expand. This guide serves as a foundational resource to aid in these ongoing and future research endeavors.

References

An In-depth Technical Guide to the Crystal Structure Analysis of D-Talose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data associated with the crystal structure analysis of D-Talose. Due to the limited availability of a complete, publicly accessible crystal structure for this compound, this guide utilizes the detailed crystallographic data of the closely related monosaccharide, 6-deoxy-α-L-talopyranose, as a representative model. This analogue provides valuable insights into the experimental procedures and structural parameters relevant to this compound. Where available, data for α-D-Talose is also presented for comparison.

Introduction to this compound

This compound is an aldohexose, a type of monosaccharide that is an epimer of D-galactose at the C2 position and an epimer of D-mannose at the C4 position.[1] While it is considered a rare sugar and is not abundant in nature, its unique stereochemistry makes it a subject of interest in glycobiology and as a potential component in the synthesis of novel therapeutic agents.[1][2] Understanding its three-dimensional structure through X-ray crystallography is crucial for elucidating its interactions with biological macromolecules and for the rational design of carbohydrate-based drugs.

In its crystalline form, this compound, like other hexoses, exists in a cyclic pyranose form. The anomeric carbon (C1) can adopt either an α or β configuration, leading to two distinct diastereomers with different physical and chemical properties.

Experimental Protocols

The following sections detail the experimental procedures for the crystallization, X-ray data collection, and structure refinement of monosaccharides, based on the published methodology for 6-deoxy-α-L-talopyranose. These protocols are directly applicable to the crystallographic study of this compound.

Crystallization

The production of high-quality single crystals is a critical prerequisite for a successful X-ray diffraction experiment. The following protocol outlines a typical procedure for the crystallization of a talose derivative.

Materials:

  • High-purity this compound

  • Methanol

  • Small, clean glass vials or a crystallization plate

  • Microscope for crystal observation

Procedure:

  • Preparation of a Supersaturated Solution: Dissolve the this compound sample in a minimal amount of a suitable solvent, such as methanol, at room temperature. Gentle warming may be applied to facilitate dissolution, followed by slow cooling to achieve supersaturation.

  • Slow Evaporation: Cover the vial with a cap that is not airtight to allow for the slow evaporation of the solvent. This gradually increases the concentration of the solute, promoting the formation of well-ordered crystals.

  • Incubation: Place the crystallization vessel in a vibration-free environment at a constant, cool temperature (e.g., 4°C).

  • Monitoring: Periodically monitor the vessel for the growth of single crystals of suitable size and quality (typically 0.1-0.3 mm in each dimension) using a microscope.

X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are subjected to X-ray diffraction to determine the arrangement of atoms within the crystal lattice.

Instrumentation and Conditions (based on 6-deoxy-α-L-talopyranose analysis):

  • Diffractometer: Nonius KappaCCD diffractometer

  • X-ray Source: Mo Kα radiation (λ = 0.71071 Å)

  • Temperature: 150 K

  • Data Collection Strategy: A series of frames are collected with varying crystal orientations to ensure a complete dataset.

Procedure:

  • Crystal Mounting: A single, well-formed crystal is carefully mounted on a cryoloop.

  • Cryo-cooling: The crystal is flash-cooled in a stream of cold nitrogen gas to the data collection temperature. This minimizes radiation damage during the experiment.

  • Data Collection: The crystal is exposed to the X-ray beam, and the diffraction pattern is recorded on the detector. The crystal is rotated during data collection to capture reflections from all crystallographic planes.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for various experimental factors. This step is typically performed using software such as DENZO/SCALEPACK.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure, resulting in a detailed three-dimensional model of the molecule.

Software:

  • Structure Solution: SIR92

  • Structure Refinement: CRYSTALS

Procedure:

  • Structure Solution: The initial phases of the structure factors are determined using direct methods, which leads to an initial electron density map.

  • Model Building: An initial atomic model is built into the electron density map.

  • Refinement: The atomic coordinates and displacement parameters of the model are refined against the experimental diffraction data using least-squares methods. This iterative process minimizes the difference between the observed and calculated structure factors. The quality of the final model is assessed by the R-factor and other crystallographic statistics.

Data Presentation

The following tables summarize the crystallographic data for α-D-Talose (where available) and the more detailed data for the analogue 6-deoxy-α-L-talopyranose.

Table 1: Crystallographic Data for α-D-Talose
ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)4.98
b (Å)11.32
c (Å)13.44
α (°)90
β (°)90
γ (°)90
Molecules per unit cell (Z)4
Density (calculated) (g/cm³)1.576
Table 2: Crystallographic Data and Refinement Statistics for 6-deoxy-α-L-talopyranose
ParameterValue
Chemical FormulaC₆H₁₂O₅
Formula Weight164.16
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.4939 (3)
b (Å)7.4874 (4)
c (Å)14.8382 (8)
α (°)90
β (°)90
γ (°)90
Volume (ų)721.47 (6)
Z4
Temperature (K)150
Wavelength (Å)0.71071
Reflections collected4390
Independent reflections968
R(int)0.037
Final R indices [I>2σ(I)]R1 = 0.029, wR2 = 0.072
Table 3: Selected Bond Lengths for 6-deoxy-α-L-talopyranose
BondLength (Å)
O1 - C21.4250 (19)
C1 - O51.434 (2)
C1 - C21.524 (2)
C2 - C31.523 (2)
C3 - C41.521 (2)
C4 - O41.428 (2)
C4 - C51.528 (2)
C5 - O51.438 (2)
C5 - C61.512 (2)
Table 4: Selected Bond Angles for 6-deoxy-α-L-talopyranose
AngleValue (°)
O5 - C1 - C2110.89 (13)
O1 - C1 - O5111.97 (14)
O1 - C1 - C2109.84 (14)
O2 - C2 - C1110.19 (13)
O2 - C2 - C3110.74 (14)
C1 - C2 - C3110.42 (14)
O3 - C3 - C2110.82 (14)
O3 - C3 - C4109.80 (14)
C2 - C3 - C4111.45 (14)
O4 - C4 - C3109.50 (13)
O4 - C4 - C5109.73 (14)
C3 - C4 - C5111.21 (14)
O5 - C5 - C4109.28 (14)
O5 - C5 - C6105.88 (14)
C4 - C5 - C6114.28 (15)
C1 - O5 - C5112.58 (13)

Mandatory Visualizations

Workflow for this compound Crystal Structure Analysis

G Workflow of this compound Crystal Structure Analysis cluster_0 Sample Preparation cluster_1 Crystallization cluster_2 X-ray Diffraction cluster_3 Structure Determination High-Purity this compound High-Purity this compound Supersaturated Solution Supersaturated Solution High-Purity this compound->Supersaturated Solution Slow Evaporation Slow Evaporation Supersaturated Solution->Slow Evaporation Single Crystal Growth Single Crystal Growth Slow Evaporation->Single Crystal Growth Crystal Mounting Crystal Mounting Single Crystal Growth->Crystal Mounting Data Collection Data Collection Crystal Mounting->Data Collection Data Processing Data Processing Data Collection->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Model Building Model Building Structure Solution->Model Building Structure Refinement Structure Refinement Model Building->Structure Refinement Final Crystal Structure Final Crystal Structure Structure Refinement->Final Crystal Structure

Caption: A flowchart illustrating the major steps involved in the determination of the crystal structure of this compound.

Molecular Structure and Atom Numbering of α-D-talopyranose

G Molecular Structure of α-D-talopyranose C1 C1 C2 C2 C1->C2 O1 O1 C1->O1 C3 C3 C2->C3 O2 O2 C2->O2 C4 C4 C3->C4 O3 O3 C3->O3 C5 C5 C4->C5 O4 O4 C4->O4 O5 O5 C5->O5 C6 C6 C5->C6 O5->C1 O6 O6 C6->O6

Caption: A diagram showing the atom numbering scheme for the α-D-talopyranose ring structure.

References

The Solubility Profile of D-Talose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of D-Talose in various solvents, intended for researchers, scientists, and professionals in drug development. This compound, a rare aldohexose monosaccharide, is an epimer of D-galactose at the C2 position and D-mannose at the C4 position.[1] As interest in rare sugars for various biological and pharmaceutical applications grows, a thorough understanding of their physicochemical properties, such as solubility, is crucial for their application in experimental and formulation settings.

Quantitative Solubility Data of this compound

The solubility of this compound has been characterized in several solvent systems. The following tables summarize the available quantitative and qualitative data to provide a clear reference for laboratory use.

Table 1: Quantitative Solubility of this compound in Aqueous Ethanol Solutions

The solubility of this compound in mixtures of ethanol and water is dependent on both the concentration of ethanol and the temperature. Generally, solubility decreases as the concentration of ethanol increases and as the temperature decreases.[2][3]

Ethanol Concentration (wt%)Temperature (°C)Solubility (mol/kg-solvent)
20200.502
80200.057
4020Value not specified
40-20Value decreased by ~66% from 20°C

Data extracted from Gao et al. (2015). The study notes that the dissolution enthalpy of this compound is higher than that of D-galactose and D-tagatose.[2][3]

Table 2: Solubility of this compound in Various Solvents

Quantitative data for the solubility of this compound in common organic solvents is limited. The available information is summarized below.

SolventTemperature (°C)SolubilitySource
Water250.1 g/mLWikipedia[4], Chemical Suppliers[5][6]
WaterNot SpecifiedSoluble / Slightly SolubleDiscovery Fine Chemicals[7], United States Biological[8]
MethanolNot SpecifiedSlightly SolubleWikipedia[4], Discovery Fine Chemicals[7]
Dimethyl Sulfoxide (DMSO)Not SpecifiedSlightly SolubleUnited States Biological[8]
AcetoneNot SpecifiedData not available (expected to be low)Inferred from general sugar solubility[9]

Note: The reported solubility of this compound in water at 0.1 g/mL (100 g/L) originates from sources such as Wikipedia and chemical supplier databases.[4][5][6] This value is notably high and should be used with caution, especially as other sources describe it as only "soluble" or "slightly soluble".[7][8] Further experimental verification is recommended.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound, based on the widely used isothermal shake-flask method.[10][11] This method is considered a reliable approach for establishing equilibrium solubility.[10]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials and Equipment:

  • D-(+)-Talose (high purity)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Thermostatically controlled shaking incubator or water bath

  • Vials or flasks with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE or equivalent)

  • Apparatus for quantitative analysis (e.g., HPLC with a refractive index detector, or a validated spectrophotometric method)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials or flasks. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

    • Add a known volume of the solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator or water bath set to the desired constant temperature.

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The agitation should be vigorous enough to keep the solid suspended.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solids.

  • Quantitative Analysis:

    • Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC-RI).

  • Calculation:

    • Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The results are typically expressed in units such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis prep_vials Prepare Vials with Excess this compound add_solvent Add Known Volume of Solvent prep_vials->add_solvent seal_vials Seal Vials add_solvent->seal_vials agitate Agitate at Constant Temperature (24-72h) seal_vials->agitate settle Allow Excess Solid to Settle agitate->settle withdraw Withdraw Supernatant settle->withdraw filter_sample Filter Sample withdraw->filter_sample dilute Dilute Sample filter_sample->dilute quantify Quantify Concentration (e.g., HPLC-RI) dilute->quantify calculate Calculate Solubility quantify->calculate

Experimental workflow for this compound solubility determination.

Biological Context and Signaling

Currently, there is limited information available on the direct involvement of this compound in specific cell signaling pathways. However, research into rare sugars has shown that they can have significant biological effects. For instance, this compound has been observed to have growth-inhibitory effects on the nematode Caenorhabditis elegans.[12] Studies on a derivative, 2-deoxy-2-[18F]fluoro-D-talose, indicate that it can enter the D-galactose metabolic pathway and be phosphorylated by galactokinase, leading to metabolic trapping.[12] This suggests that this compound and its analogs may interact with cellular metabolic pathways, which could indirectly influence signaling processes. Further research is needed to elucidate the precise molecular mechanisms and any direct role of this compound in cell signaling.

References

An In-depth Technical Guide on the Optical Rotation of D-(+)-Talose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optical rotation of D-(+)-Talose, a C-2 epimer of D-galactose. The document details the specific optical rotation of its anomers, the phenomenon of mutarotation, and standardized experimental protocols for its measurement. This information is critical for the identification, characterization, and quality control of D-(+)-Talose in research and pharmaceutical applications.

Quantitative Data on Optical Rotation

The optical rotation of D-(+)-Talose is dependent on the anomeric form (α or β) present in solution. When either anomer is dissolved in an aqueous solution, it undergoes mutarotation to form an equilibrium mixture of α-D-talopyranose, β-D-talopyranose, and minor amounts of furanose and open-chain forms. This interconversion results in a time-dependent change in the observed optical rotation until a stable value is reached.

The specific rotation values for the anomers of D-(+)-Talose and their equilibrium mixture in water are summarized below.

CompoundInitial Specific Rotation [α]Equilibrium Specific Rotation [α]Conditions
α-D-Talopyranose +62.5°+20.8°20°C, Sodium D-line (589 nm)
β-D-Talopyranose -13.2°[1]+20.8°[2]20°C, Sodium D-line (589 nm)

Note: The mutarotation of D-talose is noted to be complex, suggesting that the equilibrium involves more than two substances, but the primary components are the α and β pyranose forms.[1]

The Phenomenon of Mutarotation

Mutarotation is the change in the optical rotation that occurs when a chiral compound's α and β anomers interconvert in solution until a stable equilibrium is achieved.[3] For D-(+)-Talose, dissolving either the pure α or β anomer in water will lead to the formation of the same equilibrium mixture, resulting in an identical final specific rotation.[2]

The process begins with the opening of the pyranose ring to form the transient open-chain aldehyde form. This allows for free rotation around the C1-C2 bond. The subsequent ring closure can then form either the α or β anomer. This dynamic equilibrium continues until the proportions of the anomers stabilize. The complex nature of this compound's mutarotation curve, which exhibits a maximum value, indicates that multiple reactions are occurring simultaneously to establish the final equilibrium.[1]

G alpha α-D-Talopyranose [α] = +62.5° open_chain Open-Chain Form (Aldehyde) alpha->open_chain Ring Opening equilibrium Equilibrium Mixture [α] = +20.8° alpha->equilibrium open_chain->alpha Ring Closure beta β-D-Talopyranose [α] = -13.2° open_chain->beta Ring Closure beta->open_chain Ring Opening beta->equilibrium

Caption: Mutarotation of D-(+)-Talose in aqueous solution.

Experimental Protocol for Measuring Optical Rotation

The following protocol outlines the standardized procedure for determining the specific rotation of a carbohydrate like D-(+)-Talose using a polarimeter.

3.1. Principle

Specific rotation ([α]) is a fundamental property of a chiral substance and is calculated from the observed optical rotation (α) using Biot's Law.[4] The formula is:

[α]Tλ = α / (l * c)

Where:

  • [α]Tλ is the specific rotation at temperature T and wavelength λ.

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the solution in grams per milliliter (g/mL).[4][5]

3.2. Materials and Equipment

  • Polarimeter (with sodium D-line lamp, 589 nm)

  • Polarimeter cell (e.g., 1 dm)

  • Analytical balance

  • Volumetric flasks

  • Beakers

  • Pipettes

  • D-(+)-Talose sample

  • Solvent (e.g., deionized water)

3.3. Procedure

  • Instrument Calibration:

    • Turn on the polarimeter and allow the light source to stabilize.

    • Fill the polarimeter cell with the pure solvent (blank). Ensure no air bubbles are in the light path.

    • Place the cell in the polarimeter and take a reading. This blank value should be zeroed or subtracted from the sample reading.[4]

  • Sample Preparation:

    • Accurately weigh a precise amount of the D-(+)-Talose sample.

    • Dissolve the sample in the chosen solvent in a volumetric flask to prepare a solution of known concentration (e.g., 1 g per 100 mL).[6] Ensure the sample is completely dissolved.

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared sample solution.

    • Fill the cell with the sample solution, again ensuring the absence of air bubbles.

    • Place the filled cell into the polarimeter.

    • Record the observed optical rotation (α). For substances undergoing mutarotation, it is crucial to record the time of the measurement after dissolution and to take readings over time until a stable value is reached to determine the equilibrium rotation.[6]

3.4. Data Analysis and Calculation

  • Correct for the Blank: Subtract the blank reading from the observed sample rotation.

  • Calculate Concentration: Ensure the concentration (c) is in g/mL.

  • Calculate Specific Rotation: Use the corrected observed rotation, path length (l), and concentration (c) in Biot's Law to calculate the specific rotation [α].

G cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation p1 Weigh this compound p2 Dissolve in Solvent (Known Volume) p1->p2 Create Solution m2 Fill Cell with Sample Solution p2->m2 Transfer Solution m1 Calibrate Polarimeter (Blank Reading) m1->m2 m3 Measure Observed Rotation (α) m2->m3 c1 Record Path Length (l) & Concentration (c) m3->c1 Provide Data c2 Apply Biot's Law: [α] = α / (l * c) c1->c2 c3 Report Specific Rotation [α] c2->c3

Caption: Workflow for determining the specific rotation of D-(+)-Talose.

References

An In-depth Technical Guide to the Thermodynamic Stability of D-Talose Anomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of D-talose anomers. This compound, a C-2 epimer of D-galactose and a C-4 epimer of D-mannose, exists in a complex equilibrium of four isomeric forms in solution: α-pyranose, β-pyranose, α-furanose, and β-furanose. Understanding the relative stabilities and conformational preferences of these anomers is crucial for researchers in glycobiology, medicinal chemistry, and drug development, as these factors can significantly influence the biological activity and pharmacokinetic properties of talose-containing molecules.

Thermodynamic Stability and Anomeric Equilibrium

In aqueous solution, this compound establishes a dynamic equilibrium among its four main anomeric forms. The distribution of these anomers is governed by their relative thermodynamic stabilities, which are influenced by a delicate balance of steric and electronic effects, including the anomeric effect, 1,3-diaxial interactions, and hydrogen bonding.

The equilibrium composition of this compound anomers in D₂O at 30°C has been determined by ¹³C NMR spectroscopy[1]. The α-pyranose form is the most abundant, followed by the β-pyranose, α-furanose, and β-furanose forms.

Quantitative Data on Anomeric Equilibrium and Gibbs Free Energy

The equilibrium percentages of the this compound anomers can be used to calculate the standard Gibbs free energy differences (ΔG°) between the anomers at a given temperature using the following equation:

ΔG° = -RT ln(K_eq)

where R is the gas constant, T is the temperature in Kelvin, and K_eq is the equilibrium constant (the ratio of the concentrations of the two anomers being compared).

AnomerEquilibrium Percentage (%)
α-pyranose42
β-pyranose29
α-furanose16
β-furanose13

Table 1: Equilibrium distribution of this compound anomers in D₂O at 30°C.[1]

From these equilibrium percentages, the relative Gibbs free energies of the anomers can be calculated. The α-pyranose anomer, being the most abundant, is the most thermodynamically stable form.

Conformational Analysis

The thermodynamic stability of each this compound anomer is intrinsically linked to its three-dimensional conformation. For the pyranose forms, the chair conformation is generally the most stable. The relative stability of the α and β anomers is influenced by the orientation of the anomeric hydroxyl group and the other substituents on the pyranose ring. In the case of furanose forms, which are more flexible, envelope and twist conformations are adopted to minimize steric strain.

While a detailed conformational analysis of this compound itself is not extensively reported, studies on halogenated this compound analogues provide valuable insights. These studies, combining NMR spectroscopy and Density Functional Theory (DFT) calculations, have shown that these analogues predominantly adopt a ⁴C₁ chair-like conformation in both solution and the solid state[2]. This preference is maintained despite potential 1,3-diaxial repulsions, highlighting the inherent conformational preferences of the talose scaffold.

Experimental Protocols

The determination of the anomeric equilibrium and the characterization of the individual anomers of this compound are primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.

Determination of Anomeric Equilibrium by ¹³C NMR Spectroscopy

This protocol outlines the general steps for determining the anomeric equilibrium of this compound using ¹³C NMR, based on established methodologies for carbohydrates[1][3].

Objective: To quantify the relative concentrations of the α-pyranose, β-pyranose, α-furanose, and β-furanose anomers of this compound at equilibrium.

Materials:

  • This compound

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of this compound in D₂O to a final concentration of approximately 1 M.

    • Transfer the solution to an NMR tube.

    • Allow the solution to equilibrate at a constant temperature (e.g., 30°C) for at least 24 hours to ensure that the anomeric equilibrium is reached.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹³C NMR spectrum of the equilibrated this compound solution.

    • Use a pulse sequence with a sufficient relaxation delay (e.g., 5 times the longest T₁ of the anomeric carbons) to ensure accurate integration of the signals. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the signals corresponding to the anomeric carbon (C1) of each of the four anomers. The chemical shifts for these carbons are distinct and have been reported[1].

    • Integrate the area of each anomeric carbon signal.

    • Calculate the percentage of each anomer by dividing the integral of its anomeric carbon signal by the sum of the integrals of all four anomeric carbon signals and multiplying by 100.

¹³C NMR Chemical Shift Assignments

The following table provides the reported ¹³C NMR chemical shifts for the anomeric carbons of this compound in D₂O.

AnomerC1 Chemical Shift (ppm)
α-pyranose96.1
β-pyranose95.6
α-furanose102.4
β-furanose98.0

Table 2: ¹³C NMR chemical shifts of the anomeric carbons of this compound anomers.[1]

Visualizations

Anomeric Equilibrium of this compound

Anomeric_Equilibrium alpha_pyranose α-D-Talopyranose (42%) open_chain Open-Chain Form alpha_pyranose->open_chain beta_pyranose β-D-Talopyranose (29%) beta_pyranose->open_chain alpha_furanose α-D-Talofuranose (16%) alpha_furanose->open_chain beta_furanose β-D-Talofuranose (13%) beta_furanose->open_chain

Caption: Anomeric equilibrium of this compound in solution.

Experimental Workflow for Anomeric Equilibrium Determination

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis dissolve Dissolve this compound in D₂O equilibrate Equilibrate for 24h at constant T dissolve->equilibrate acquire Acquire Quantitative ¹³C NMR equilibrate->acquire process Process and Integrate Spectra acquire->process assign Assign Anomeric Signals process->assign calculate Calculate Anomer Percentages assign->calculate G G calculate->G ΔG° Calculation

Caption: Workflow for determining anomeric equilibrium.

Conclusion

The thermodynamic stability of this compound anomers is a complex interplay of conformational and electronic factors, resulting in a specific equilibrium distribution in solution. The predominance of the α-pyranose form highlights its greater thermodynamic stability. The experimental determination of these stabilities relies heavily on NMR spectroscopy, providing quantitative data on the anomeric composition. For researchers in drug development and related fields, a thorough understanding of the thermodynamic landscape of this compound anomers is essential for predicting and interpreting their biological activities and for the design of novel carbohydrate-based therapeutics. Further computational studies on this compound itself would provide deeper insights into the energetic contributions to its anomeric preferences.

References

A Technical Guide to D-Talose: Chemical Identity, Synthesis, and Metabolic Insight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Talose, a rare aldohexose sugar. It covers its fundamental chemical identifiers, detailed experimental protocols for its synthesis and analysis, and an illustrative representation of its metabolic relevance. The information is curated to support research and development activities in the fields of carbohydrate chemistry, drug discovery, and metabolic studies.

Core Chemical Identifiers of this compound

This compound is systematically identified by a unique set of chemical descriptors essential for database searches, regulatory submissions, and unambiguous scientific communication. The following table summarizes the key chemical identifiers for this compound.

Identifier TypeValueCitation
CAS Number 2595-98-4[1][2][3][4][5][6]
PubChem CID 441035[7]
InChI InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1[1][2][3]
InChIKey GZCGUPFRVQAUEE-KAZBKCHUSA-N[1][2][3]
SMILES C([C@@H]1--INVALID-LINK--O)O)O">C@@HO)O[7]
Molecular Formula C6H12O6[1][2][4][5]
Molecular Weight 180.16 g/mol [2][5]
Synonyms D(+)-Talose, D-talopyranose, aldehydo-D-talose[1][2][7]

Experimental Protocols

This section details methodologies for the enzymatic synthesis and analytical quantification of this compound, providing a foundation for its production and characterization in a laboratory setting.

Enzymatic Synthesis of this compound from D-Galactose

This protocol is based on the conversion of D-galactose to this compound using the enzyme cellobiose 2-epimerase.

Materials:

  • D-Galactose

  • Cellobiose 2-epimerase (e.g., from Rhodothermus marinus)

  • MOPS buffer (100 mM, pH 6.3)

  • Deionized water

  • Heating block or water bath

  • Reaction vessels

Procedure:

  • Substrate Preparation: Prepare a solution of D-galactose in 100 mM MOPS buffer (pH 6.3). A starting concentration of 1.6 M can be used.[8]

  • Enzyme Addition: Add the purified cellobiose 2-epimerase to the D-galactose solution. An enzyme concentration of 0.3 mg/mL is a recommended starting point.[8]

  • Incubation: Incubate the reaction mixture at 70°C. The reaction time can be varied to balance product purity and yield. For example, a 4.5-hour incubation can yield approximately 23 g/L of this compound with a purity of 86%.[8] Shorter reaction times will result in higher purity but lower yield.

  • Reaction Termination: Stop the reaction by heat inactivation of the enzyme, for instance, by incubating the mixture at 95°C for 10 minutes.[8]

  • Purification (Optional): The resulting mixture will contain this compound, unreacted D-galactose, and the byproduct D-tagatose.[8] For applications requiring high purity this compound, further purification can be achieved using techniques such as preparative high-performance liquid chromatography (HPLC) or simulated moving bed chromatography.

HPLC Analysis of this compound

This protocol outlines a high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) method for the separation and quantification of this compound from a mixture of other aldohexoses.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pulsed amperometric detector.

  • Anion-exchange column suitable for carbohydrate analysis (e.g., a column prepared from polystyrene-based copolymer and diamine).

Reagents:

  • Sodium hydroxide (NaOH) solutions (e.g., 8 mM and 45 mM), prepared from a 50% (w/w) stock solution with deionized water.

  • This compound standard.

  • Deionized water for sample preparation.

Procedure:

  • Sample Preparation: Dilute the sample containing this compound in deionized water to a concentration within the linear range of the detector, typically around 100 µM.[8]

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min.[8]

    • Mobile Phase: A gradient elution can be employed for optimal separation. For instance, start with an isocratic elution with 8 mM NaOH for 12 minutes, followed by a linear gradient from 8 mM to 45 mM NaOH over 13 minutes.[8]

    • Re-equilibration: After the gradient, return to the initial conditions (8 mM NaOH) and allow the column to re-equilibrate for at least 10 minutes before the next injection.[8]

  • Detection: Use a pulsed amperometric detector optimized for carbohydrate analysis.

  • Quantification: Create a calibration curve using known concentrations of a this compound standard to quantify the amount in the sample.

Metabolic Pathway Involvement

While this compound itself is a rare sugar and not a central component of major metabolic pathways in mammals, its structural analogs can provide valuable insights. A notable example is 2-deoxy-2-[¹⁸F]fluoro-D-talose ([¹⁸F]FDT), a positron emission tomography (PET) probe. Studies have shown that [¹⁸F]FDT enters the D-galactose metabolic pathway, also known as the Leloir pathway, where it is phosphorylated by galactokinase.[1] This metabolic trapping of the phosphorylated form allows for the imaging of galactokinase activity.

The following diagram illustrates the entry of the this compound analog into the Leloir pathway.

Leloir_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space D-Talose_analog 2-deoxy-2-[18F]fluoro-D-talose D-Talose_analog_in 2-deoxy-2-[18F]fluoro-D-talose D-Talose_analog->D-Talose_analog_in Transport Phosphorylated_analog 2-deoxy-2-[18F]fluoro-D-talose-1-phosphate D-Talose_analog_in->Phosphorylated_analog Galactokinase Metabolic_Trap Metabolic Trapping (Accumulation) Phosphorylated_analog->Metabolic_Trap D-Galactose D-Galactose Galactose-1-P Galactose-1-Phosphate D-Galactose->Galactose-1-P Galactokinase UDP-Galactose UDP-Galactose Galactose-1-P->UDP-Galactose GALT UDP-Glucose UDP-Glucose UDP-Galactose->UDP-Glucose GALE

Caption: Metabolic fate of a this compound analog in the D-galactose pathway.

References

The Biological Significance of D-Talose Phosphorylation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Exploration of D-Talose Phosphorylation: Metabolic Fate and Potential as a Therapeutic Target

This technical guide offers a comprehensive overview of the current understanding of this compound phosphorylation, a critical yet under-researched area in glycobiology. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes the available data on the metabolic pathways, potential enzymatic interactions, and the nascent yet promising therapeutic implications of this rare sugar's phosphorylated derivatives. While direct research on this compound phosphorylation is limited, this guide draws upon analogous pathways and related rare sugar metabolism to provide a foundational understanding and to chart a course for future investigations.

Executive Summary

This compound, a C-2 epimer of D-galactose, is a rare aldohexose that has demonstrated notable biological activities, including antimicrobial and anti-inflammatory properties. The biological effects of many sugars are contingent upon their phosphorylation, a key step that primes them for metabolic pathways or enables them to act as signaling molecules. This guide elucidates the potential pathways of this compound phosphorylation, identifies key enzymes that may catalyze this reaction, and discusses the prospective biological significance of the resulting phosphorylated species, such as this compound-1-phosphate and this compound-6-phosphate. By presenting the available quantitative data, detailing relevant experimental protocols, and visualizing the hypothesized metabolic and signaling pathways, this document aims to be an essential resource for advancing research in this compelling field.

Metabolic Activation: The Phosphorylation of this compound

The entry of monosaccharides into cellular metabolism is typically initiated by their phosphorylation. This modification traps the sugar within the cell and activates it for subsequent enzymatic transformations. For this compound, two primary phosphorylation pathways are hypothesized based on its structural similarity to other hexoses.

The Leloir Pathway Analogy: Formation of this compound-1-Phosphate

Evidence strongly suggests that this compound can enter a metabolic pathway analogous to the Leloir pathway for galactose metabolism. A study utilizing a fluorinated analog of this compound, 2-deoxy-2-[18F]fluoro-D-talose ([18F]FDT), revealed that it is a substrate for galactokinase . This enzyme catalyzes the transfer of a phosphate group from ATP to the C-1 position of the sugar.[1] In this study, [18F]FDT was converted to 2-deoxy-2-[18F]fluoro-α-D-talose-1-phosphate ([18F]FDT-1-P).[1] This phosphorylated form was then metabolically trapped within tissues like the liver and tumors because it was a poor substrate for the subsequent enzyme in the pathway, galactose-1-phosphate uridyltransferase.[1] This metabolic trapping suggests that this compound itself is likely phosphorylated by galactokinase to form this compound-1-phosphate.

Glycolytic Pathway Entry: The Potential for this compound-6-Phosphate

Another plausible route for this compound metabolism involves phosphorylation at the C-6 position by hexokinases . Hexokinases are known for their broad substrate specificity, phosphorylating various hexoses to their respective 6-phosphate esters.[2][3] The biological significance of this route is underscored by research on the rare sugar D-allose, where its growth-inhibitory effects were shown to be dependent on its C-6 phosphorylation by hexokinase.[4][5][6] Given that this compound also exhibits growth-inhibitory properties against the nematode Caenorhabditis elegans, it is reasonable to hypothesize that phosphorylation to this compound-6-phosphate is a crucial step for its biological activity.[4][5]

Quantitative Data on Related Sugar Metabolism

EnzymeSubstrateKm (µM)Vmax or kcatSource Organism/SystemReference
Galactokinase2-deoxy-D-galactose1100 ± 1104.8 ± 0.3 s-1 (kcat)Human[7]
GalactokinaseATP (with 2-deoxy-D-galactose)59 ± 94.8 ± 0.3 s-1 (kcat)Human[7]
Thymidine Kinase 13'-[18F]fluoro-3'-deoxythymidine ([18F]FLT)4.8 ± 0.37.4 pmol min-1 per 1x106 cells (Vmax)DiFi tumor cell lysates[8]
Glucokinase (low Km)D-glucose117Not specifiedDeveloping maize kernels[9]
Glucokinase (low Km)ATP66Not specifiedDeveloping maize kernels[9]
Glucokinase (high Km)D-glucose750Not specifiedDeveloping maize kernels[9]
Glucokinase (high Km)ATP182Not specifiedDeveloping maize kernels[9]
FructokinaseD-fructose~130Not specifiedDeveloping maize kernels[9]
FructokinaseATP~700Not specifiedDeveloping maize kernels[9]

Visualizing the Metabolic Crossroads of this compound Phosphorylation

The following diagrams, rendered in Graphviz DOT language, illustrate the hypothesized metabolic pathways for this compound phosphorylation.

D_Talose_Metabolism D_Talose This compound D_Talose_1P This compound-1-Phosphate D_Talose->D_Talose_1P Galactokinase ATP -> ADP D_Talose_6P This compound-6-Phosphate D_Talose->D_Talose_6P Hexokinase ATP -> ADP Leloir_Pathway Further Metabolism (Leloir Pathway) D_Talose_1P->Leloir_Pathway GALT (slow) Glycolysis Glycolysis/PPP D_Talose_6P->Glycolysis Biological_Effects Biological Effects (e.g., Growth Inhibition) D_Talose_6P->Biological_Effects experimental_workflow start Start: this compound and Kinase Source (e.g., cell lysate, purified enzyme) incubation In Vitro Phosphorylation Assay (Incubate this compound, Kinase, ATP, Mg2+) start->incubation separation Separation of Reactants and Products incubation->separation detection Detection and Quantification of Phosphorylated this compound separation->detection hplc HPLC-ELSD or HPLC-UV separation->hplc tlc Radio-TLC (if using radiolabeled substrate) separation->tlc end End: Determination of Kinetic Parameters (Km, Vmax) detection->end

References

Methodological & Application

Application Notes and Protocols: Enzymatic Synthesis of D-Talose from D-Galactose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Talose, a rare monosaccharide, has garnered significant interest in the pharmaceutical and biotechnological fields due to its potential as an anti-inflammatory and antimicrobial agent. Traditional chemical synthesis of this compound is often inefficient and requires multiple steps. This document provides a detailed protocol for the enzymatic synthesis of this compound from the readily available substrate D-galactose, utilizing the enzyme Cellobiose 2-epimerase from Rhodothermus marinus (RmCE). This biocatalytic approach offers a direct, one-step conversion under controlled conditions. These application notes include a comprehensive experimental protocol, a summary of key quantitative data, and a visual representation of the experimental workflow.

Introduction

The enzymatic synthesis of rare sugars presents a promising alternative to complex chemical methods, offering high specificity and milder reaction conditions. The conversion of D-galactose to this compound is a notable example of such a biocatalytic transformation. Cellobiose 2-epimerase from the thermophilic bacterium Rhodothermus marinus (RmCE) has been identified as a key enzyme capable of catalyzing this specific epimerization.[1][2] This enzyme also exhibits a secondary activity, isomerizing D-galactose to D-tagatose, which is an important consideration for reaction optimization and product purification.[1][2] This protocol details the methodology for this enzymatic synthesis, providing a foundation for research and development in drug discovery and carbohydrate chemistry.

Data Presentation

The following table summarizes the key quantitative data for the enzymatic synthesis of this compound from D-galactose using RmCE.

ParameterValueReference
EnzymeCellobiose 2-epimerase from Rhodothermus marinus (RmCE)[1]
SubstrateD-galactose[1]
ProductThis compound[1]
By-productD-Tagatose[1][2]
Optimal pH6.3 (in 100 mM MOPS buffer)[1]
Optimal Temperature70 °C[1]
Substrate Concentration Range200 mM - 1.6 M[1][3]
Enzyme Concentration0.3 mg/mL[1][3]
Maximum this compound Yield~20%[1][2]
Optimized this compound Production23 g/L[1][2]
Product Purity (at optimized production)86%[1][2]
Reaction Time for Optimized Production4.5 hours[1]
Enzyme Inactivation95 °C for 10 minutes[1]

Experimental Protocols

This section provides a detailed methodology for the enzymatic synthesis of this compound from D-galactose.

Materials
  • Recombinant Cellobiose 2-epimerase from Rhodothermus marinus (RmCE)

  • D-galactose

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Sodium Hydroxide (NaOH) for pH adjustment and sample quenching

  • Deionized water

  • Reaction vessels (e.g., microtubes or larger flasks)

  • Incubator or water bath capable of maintaining 70 °C and 95 °C

  • pH meter

  • Analytical equipment: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

Enzyme Reaction Setup
  • Prepare the Buffer: Prepare a 100 mM MOPS buffer solution and adjust the pH to 6.3 using NaOH.

  • Prepare the Substrate Solution: Dissolve D-galactose in the 100 mM MOPS buffer (pH 6.3) to the desired final concentration (e.g., 1.6 M).[3]

  • Enzyme Preparation: Prepare a stock solution of RmCE enzyme. The final concentration in the reaction mixture should be 0.3 mg/mL.[1][3]

  • Reaction Initiation: In a suitable reaction vessel, combine the D-galactose solution with the RmCE enzyme solution to initiate the reaction. For a large-scale reaction, a 15 mL reaction mixture can be prepared.[1]

  • Incubation: Incubate the reaction mixture at 70 °C.[1] The reaction time can be varied to optimize for either product purity (shorter time) or yield (longer time). An incubation time of 4.5 hours has been used for optimized production.[1]

Monitoring and Analysis
  • Time-Course Sampling: At various time points during the incubation, withdraw small aliquots (e.g., 5 µL) of the reaction mixture for analysis.[1]

  • Sample Quenching: Immediately quench the enzymatic reaction in the withdrawn sample by transferring it into a solution of 100 mM NaOH (e.g., 90 µL).[1]

  • HPAEC-PAD Analysis: Analyze the quenched samples to determine the concentrations of D-galactose, this compound, and D-tagatose.

    • Separation Method: Isocratic elution with 8 mM NaOH for 12 minutes, followed by a linear gradient from 8 mM to 45 mM NaOH over 13 minutes.[1]

    • Flow Rate: 0.5 mL/min.[1]

  • Calculation of Yield and Purity:

    • Yield (%): (Concentration of this compound) / (Initial Concentration of D-galactose) x 100

    • Purity (%): (Concentration of this compound) / (Concentration of this compound + Concentration of D-Tagatose) x 100

Reaction Termination and Downstream Processing
  • Enzyme Inactivation: To stop the entire reaction, heat the mixture at 95 °C for 10 minutes.[1]

  • Purification (Conceptual): Following the reaction, this compound can be purified from the remaining D-galactose and the D-tagatose by-product using chromatographic techniques, such as preparative liquid chromatography.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_monitoring Monitoring & Analysis cluster_termination Termination & Product A Prepare 100 mM MOPS Buffer (pH 6.3) B Dissolve D-galactose in Buffer A->B D Combine Substrate and Enzyme B->D C Prepare RmCE Enzyme Solution C->D E Incubate at 70°C D->E F Withdraw Samples at Time Points E->F During Incubation I Inactivate Enzyme at 95°C E->I End of Reaction G Quench Reaction with NaOH F->G H Analyze via HPAEC-PAD G->H J Product Mixture (this compound, D-Galactose, D-Tagatose) I->J

Caption: Workflow for the enzymatic synthesis of this compound from D-galactose.

Signaling Pathway of D-Galactose Conversion

G D_Galactose D-Galactose D_Talose This compound (Product) D_Galactose->D_Talose Epimerization D_Tagatose D-Tagatose (By-product) D_Galactose->D_Tagatose Isomerization RmCE RmCE Enzyme RmCE->D_Galactose

Caption: Enzymatic conversion pathways of D-galactose catalyzed by RmCE.

References

Application Notes and Protocols for the Convenient Chemical Synthesis of D-Talose from D-Galactose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for three distinct and convenient methods for the chemical and enzymatic synthesis of D-Talose, a rare sugar with significant potential in antimicrobial and anti-inflammatory applications, from the readily available and inexpensive D-galactose.

Method 1: Four-Step Chemical Synthesis via SN2 Inversion

This chemical synthesis route offers a high overall yield and is based on the inversion of the C-2 hydroxyl group of a D-galactose derivative. The key transformation is an SN2 reaction under modified Lattrell-Dax conditions.

Data Presentation
StepReactionKey ReagentsTimeTemperatureYield
1AcetylationAcetic anhydride, Sodium acetate2 h100 °C~95%
2Selective ProtectionBenzyl bromide, Sodium hydride4 h0 °C to RT~85%
3Triflation & InversionTriflic anhydride, Pyridine; KNO₂24 h-20 °C to RT~75%
4DeprotectionH₂, Pd/C; NaOMe, MeOH12 hRoom Temp.~90%
Overall D-Galactose to this compound ~58% [1][2]
Experimental Protocol

Step 1: Acetylation of D-Galactose to β-D-Galactose Pentaacetate

  • To a flask containing D-galactose (10 g, 55.5 mmol), add anhydrous sodium acetate (5 g, 61 mmol).

  • Add acetic anhydride (50 mL, 530 mmol) to the mixture.

  • Heat the reaction mixture at 100 °C with stirring for 2 hours.

  • Cool the mixture to room temperature and pour it into ice-water (500 mL) with vigorous stirring.

  • Continue stirring until the excess acetic anhydride is hydrolyzed.

  • Collect the precipitated β-D-galactose pentaacetate by filtration, wash with cold water, and dry under vacuum.

Step 2: Preparation of a Selectively Protected Galactose Derivative

  • Dissolve β-D-galactose pentaacetate (10 g, 25.6 mmol) in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C and add benzyl bromide (3.3 mL, 27.8 mmol) and a catalytic amount of sodium hydride.

  • Stir the reaction at room temperature for 4 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with methanol.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Step 3: Triflation and SN2 Inversion of the C-2 Hydroxyl Group

  • Dissolve the selectively protected galactose derivative (5 g, ~10 mmol) in anhydrous pyridine (50 mL) and cool to -20 °C.

  • Slowly add triflic anhydride (2.0 mL, 12 mmol) and stir the reaction at this temperature for 2 hours.

  • Add potassium nitrite (KNO₂) (5.1 g, 60 mmol) and N,N-dimethylformamide (DMF) (20 mL).

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting this compound derivative by column chromatography.

Step 4: Deprotection to Yield this compound

  • Dissolve the protected this compound derivative (2 g) in methanol (50 mL).

  • Add a catalytic amount of sodium methoxide (NaOMe) and stir at room temperature for 4 hours to remove acetyl groups.

  • Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate.

  • Dissolve the residue in ethanol/water (1:1) and add 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (1 atm) for 8 hours to remove the benzyl group.

  • Filter the catalyst through Celite and concentrate the filtrate to obtain this compound.

Reaction Pathway Diagram

G D_Galactose D-Galactose Gal_Pentaacetate β-D-Galactose Pentaacetate D_Galactose->Gal_Pentaacetate Acetylation Protected_Gal Selectively Protected Galactose Derivative Gal_Pentaacetate->Protected_Gal Selective Protection Triflate_Intermediate C-2 Triflate Intermediate Protected_Gal->Triflate_Intermediate Triflation Protected_Talose Protected This compound Triflate_Intermediate->Protected_Talose SN2 Inversion (KNO₂) D_Talose This compound Protected_Talose->D_Talose Deprotection

Caption: Four-step chemical synthesis of this compound from D-Galactose.

Method 2: Molybdenum Oxide-Catalyzed Epimerization

This method utilizes a heterogeneous catalyst, nitric acid-treated molybdenum oxide (MoO₃), for the selective epimerization of D-galactose to this compound in an aqueous medium. This approach is notable for its simplicity and the use of a recyclable solid acid catalyst.

Data Presentation
ParameterValue
CatalystNitric acid-treated Molybdenum Oxide (MoO₃)
SubstrateD-Galactose
SolventWater
Temperature120 °C[3]
Reaction Time30 minutes[3]
This compound Yield25%[3]
This compound Selectivity70%[3]
Carbon Balance98%[3]
Experimental Protocol

Catalyst Preparation: Nitric Acid Treatment of MoO₃

  • Suspend commercial MoO₃ powder (5 g) in 2 M nitric acid (100 mL).

  • Stir the suspension at 80 °C for 4 hours.

  • Filter the solid material and wash thoroughly with deionized water until the filtrate is neutral.

  • Dry the treated MoO₃ catalyst in an oven at 110 °C overnight.

Epimerization of D-Galactose

  • In a high-pressure reaction vessel, combine D-galactose (1 g, 5.55 mmol) and the nitric acid-treated MoO₃ catalyst (100 mg).

  • Add deionized water (20 mL) to the vessel.

  • Seal the reactor and purge with nitrogen gas.

  • Heat the reaction mixture to 120 °C with stirring.

  • Maintain the reaction at 120 °C for 30 minutes.

  • After 30 minutes, rapidly cool the reactor to room temperature.

  • Filter to remove the catalyst. The catalyst can be washed, dried, and reused.

  • The aqueous solution contains this compound, unreacted D-galactose, and minor byproducts.

  • Isolate and purify this compound from the reaction mixture using chromatographic techniques (e.g., preparative HPLC or column chromatography on a cation-exchange resin).

Experimental Workflow Diagram

G cluster_catalyst_prep Catalyst Preparation cluster_epimerization Epimerization Reaction MoO3 Commercial MoO₃ HNO3_treatment Stir in 2M HNO₃ (80°C, 4h) MoO3->HNO3_treatment Wash_Dry Wash and Dry HNO3_treatment->Wash_Dry Activated_MoO3 Activated MoO₃ Catalyst Wash_Dry->Activated_MoO3 Reaction Reaction in Water (120°C, 30 min) Activated_MoO3->Reaction D_Galactose D-Galactose D_Galactose->Reaction Filtration Catalyst Filtration Reaction->Filtration Purification Chromatographic Purification Filtration->Purification D_Talose This compound Purification->D_Talose G D_Galactose_sol 1.6 M D-Galactose Solution (pH 6.3) Incubation Incubate with RmCE (0.3 mg/mL) at 70°C for 4.5h D_Galactose_sol->Incubation Reaction_Quench Terminate Reaction (e.g., Heat Inactivation) Incubation->Reaction_Quench Purification_step Purification (e.g., Yeast Treatment, Chromatography) Reaction_Quench->Purification_step D_Talose_prod Pure this compound Purification_step->D_Talose_prod

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of D-Talose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of D-Talose using High-Performance Liquid Chromatography (HPLC). The described method utilizes High-Performance Anion-Exchange Chromatography (HPAEC) with an alkaline mobile phase, which has been demonstrated to be effective for the separation of various aldoses, including this compound. This document includes a comprehensive experimental protocol, tabulated data for key parameters, and a visual workflow to guide researchers in achieving high-purity this compound for various research, development, and quality control applications.

Introduction

This compound is a rare aldohexose sugar, an epimer of D-galactose and D-gulose, that serves as a valuable substrate in various biological and chemical studies.[1] Its purification to a high degree of purity is often a prerequisite for its use in enzymatic assays, drug development, and other scientific research. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of carbohydrates. Due to the lack of a strong chromophore in simple sugars, traditional UV detection can be challenging. However, High-Performance Anion-Exchange Chromatography (HPAEC) coupled with electrochemical detection (ED) or other suitable detectors provides a sensitive and selective method for the analysis and purification of underivatized carbohydrates.[2] This protocol focuses on an HPAEC-based method for the purification of this compound.

Data Presentation

The following table summarizes the key quantitative parameters for the HPLC purification of this compound based on a reported method for aldose separation.[2]

ParameterValue
Stationary Phase Polystyrene-divinylbenzene copolymer with N,N,N',N'-tetramethyl-1,6-diaminohexane (Anion-Exchange)
Column Dimensions Not explicitly specified, but a standard analytical or semi-preparative column can be used.
Particle Size 5 µm[2]
Pore Size 270 Å[2]
Mobile Phase Isocratic elution with aqueous Sodium Hydroxide (NaOH)
NaOH Concentration 20 mM for optimal separation of aldohexoses[2]
Flow Rate 1.0 mL/min[2]
Detection Electrochemical Detection (ED) is recommended. Refractive Index (RI) detection is an alternative.
Sample Concentration 0.1 wt% in Milli-Q water, diluted to 0.01 wt% for injection[2]
Injection Volume 2 µL (analytical scale)[2]

Experimental Protocol

This protocol details the step-by-step methodology for the HPLC purification of this compound.

1. Materials and Reagents

  • This compound standard (≥99.0% purity)[1]

  • Sodium Hydroxide (NaOH), 50% (w/v) solution

  • Milli-Q water or HPLC-grade water

  • 0.45 µm membrane filters

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, injector, column oven, and a suitable detector (Electrochemical Detector or Refractive Index Detector).

  • Anion-exchange HPLC column (e.g., prepared from polystyrene-based resin and a diamine as described in the literature[2]).

  • Data acquisition and processing software.

  • Fraction collector.

  • pH meter.

  • Analytical balance.

  • Vortex mixer.

  • Filtration apparatus.

3. Mobile Phase Preparation

  • Prepare a 20 mM NaOH mobile phase by diluting a 50% (w/v) NaOH stock solution with Milli-Q water.

  • Degas the mobile phase thoroughly using helium sparging or sonication to prevent bubble formation in the HPLC system.

4. Sample Preparation

  • Prepare a stock solution of the crude this compound sample at a concentration of 0.1 wt% in Milli-Q water.

  • Ensure the sample is completely dissolved. Vortex if necessary.

  • Filter the sample solution through a 0.45 µm membrane filter to remove any particulate matter.

  • For analytical runs, dilute the stock solution to 0.01 wt% before injection.

5. HPLC System Setup and Equilibration

  • Install the anion-exchange column in the HPLC system.

  • Purge the pump with the prepared 20 mM NaOH mobile phase to remove any air from the system.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. This may take 30-60 minutes.

6. Chromatographic Run and Fraction Collection

  • Inject the prepared this compound sample onto the column.

  • Run the chromatography with an isocratic elution of 20 mM NaOH at a flow rate of 1.0 mL/min.

  • Monitor the chromatogram for the elution of the this compound peak. The retention time will be specific to the column and system used.

  • Use a fraction collector to collect the eluent corresponding to the this compound peak.

7. Post-Purification Processing

  • Analyze the collected fractions for purity using the same HPLC method.

  • Pool the fractions containing pure this compound.

  • The collected fractions will be in a basic NaOH solution. Depending on the downstream application, neutralization or removal of NaOH may be necessary. This can be achieved through appropriate methods such as ion-exchange resins or lyophilization after neutralization.

Workflow Diagram

HPLC_Purification_Workflow A Mobile Phase Preparation (20mM NaOH) C HPLC System Equilibration A->C B Sample Preparation (Crude this compound) D Sample Injection B->D E Isocratic Elution (20mM NaOH, 1.0 mL/min) D->E F Peak Detection (ED or RI) E->F G Fraction Collection F->G H Purity Analysis of Collected Fractions G->H I Pooling of Pure Fractions H->I J Post-Purification Processing I->J

Caption: Workflow for the HPLC purification of this compound.

References

Application Note & Protocol: Investigating D-Talose as a Novel Substrate for Ribose-5-Phosphate Isomerase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ribose-5-phosphate isomerase (Rpi) is a crucial enzyme in the pentose phosphate pathway (PPP), catalyzing the reversible isomerization of D-ribose-5-phosphate (R5P) to D-ribulose-5-phosphate (Ru5P).[1][2][3][4] This function is vital for the synthesis of nucleotides and nucleic acids, as well as for cellular redox balance.[3] The enzyme exists in two distinct, non-homologous forms, RpiA and RpiB, which differ in their structure and catalytic mechanisms.[3][5][6] While RpiA is found in most organisms, RpiB is predominantly present in bacteria and some pathogenic fungi.[6] The substrate specificity of Rpi enzymes, particularly RpiB, has been a subject of interest, with some variants showing activity on alternative sugars like allose-6-phosphate.[6][7] This opens up the possibility of utilizing these enzymes for the biocatalytic production of rare sugars.

D-Talose is a rare C-2 epimer of D-galactose with potential applications in the food and pharmaceutical industries due to its unique physicochemical properties.[8][9] Current enzymatic production methods for this compound often involve enzymes such as L-ribose isomerase or cellobiose 2-epimerase.[8][9][10] This application note explores the potential of using Ribose-5-Phosphate Isomerase as a biocatalyst for the isomerization of a phosphorylated form of this compound, and provides detailed protocols for researchers to investigate this novel substrate-enzyme interaction.

Data Presentation

While extensive data on the interaction between Ribose-5-Phosphate Isomerase and this compound is not yet available, the following table summarizes the kinetic parameters of Rpi with its native substrate, D-ribose-5-phosphate, and provides a template for the data to be collected for this compound-5-phosphate.

Table 1: Kinetic Parameters of Ribose-5-Phosphate Isomerase with Known and Proposed Substrates

SubstrateEnzyme TypeKm (mM)Vmax (U/mg)kcat (s-1)kcat/Km (M-1s-1)Reference
D-Ribose-5-PhosphateRpiA (Spinach)2.27000--Published Literature
D-Ribose-5-PhosphateRpiB (E. coli)0.71500--Published Literature
This compound-5-Phosphate RpiA / RpiB To be determined To be determined To be determined To be determined Proposed Study

Note: The kinetic values for D-Ribose-5-Phosphate are representative and can vary depending on the specific organism and experimental conditions.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Ribose-5-Phosphate Isomerase (RpiB from E. coli)

This protocol describes the expression and purification of His-tagged RpiB from Escherichia coli.

1. Gene Cloning and Expression Vector Construction:

  • Amplify the rpiB gene from E. coli K-12 genomic DNA using PCR with primers incorporating NdeI and XhoI restriction sites.
  • Digest the PCR product and the pET-28a(+) expression vector with NdeI and XhoI.
  • Ligate the digested gene into the pET-28a(+) vector to create a construct with an N-terminal His6-tag.
  • Transform the ligation product into competent E. coli DH5α cells for plasmid propagation and confirm the sequence by DNA sequencing.

2. Protein Expression:

  • Transform the confirmed pET-28a-rpiB plasmid into E. coli BL21(DE3) expression host cells.
  • Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing 50 µg/mL kanamycin and grow overnight at 37°C with shaking.
  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
  • Continue to incubate the culture for 16-20 hours at 18°C with shaking.

3. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
  • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
  • Load the supernatant onto a pre-equilibrated Ni-NTA agarose column.
  • Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
  • Elute the His-tagged RpiB protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
  • Collect the fractions and analyze by SDS-PAGE to check for purity.
  • Pool the pure fractions and dialyze against storage buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
  • Determine the protein concentration using the Bradford assay. Store the purified enzyme at -80°C.

Protocol 2: Enzymatic Assay for Ribose-5-Phosphate Isomerase Activity with this compound-5-Phosphate

This protocol outlines a continuous spectrophotometric assay to determine the kinetic parameters of Rpi with this compound-5-phosphate. The assay couples the formation of the ketose-phosphate product to the oxidation of NADH via a coupling enzyme.

1. Principle:

  • The isomerization of this compound-5-phosphate (aldose) by Rpi would yield D-tagatose-5-phosphate (ketose).
  • This product can be reduced by a coupling enzyme, such as mannitol dehydrogenase, in the presence of NADH.
  • The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm (ε = 6220 M-1cm-1).

2. Reagents:

  • Purified Ribose-5-Phosphate Isomerase
  • This compound-5-Phosphate (substrate, to be synthesized or commercially sourced)
  • NADH
  • Mannitol Dehydrogenase (coupling enzyme)
  • Assay Buffer: 100 mM Tris-HCl, pH 7.5
  • Positive Control: D-Ribose-5-Phosphate

3. Assay Procedure:

  • Prepare a reaction mixture in a 1 mL cuvette containing:
  • 800 µL of Assay Buffer
  • 100 µL of 2 mM NADH
  • 50 µL of Mannitol Dehydrogenase (10 units)
  • Varying concentrations of this compound-5-Phosphate (e.g., 0.1 mM to 10 mM)
  • Incubate the mixture for 5 minutes at 25°C to reach thermal equilibrium.
  • Initiate the reaction by adding a known amount of purified Rpi (e.g., 1-5 µg).
  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
  • Perform control experiments without Rpi and without the substrate to account for any background reactions.
  • Use D-Ribose-5-Phosphate as a positive control substrate to ensure the enzyme is active.

4. Data Analysis:

  • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.
  • Plot the initial velocities against the substrate concentrations.
  • Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression software.
  • Calculate kcat from Vmax and the enzyme concentration.

Visualizations

Enzymatic_Reaction sub This compound-5-Phosphate enz Ribose-5-Phosphate Isomerase (Rpi) sub->enz prod D-Tagatose-5-Phosphate enz->prod

Caption: Proposed enzymatic isomerization of this compound-5-Phosphate.

Experimental_Workflow cluster_prep Enzyme Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis clone 1. Gene Cloning (rpiB into pET-28a) express 2. Protein Expression in E. coli BL21(DE3) clone->express purify 3. Purification (Ni-NTA Chromatography) express->purify setup 4. Assay Setup (Substrate, NADH, Coupling Enzyme) purify->setup initiate 5. Reaction Initiation (Add purified Rpi) setup->initiate monitor 6. Data Collection (Absorbance at 340 nm) initiate->monitor kinetics 7. Kinetic Analysis (Michaelis-Menten Plot) monitor->kinetics params 8. Determine Km, Vmax, kcat kinetics->params

References

Application Notes and Protocols for the Chemo-enzymatic Synthesis of Rare Sugars Featuring D-Talose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemo-enzymatic synthesis of the rare sugar alcohol D-talitol, utilizing D-talose as a key intermediate. This methodology leverages the high selectivity of enzymatic conversion for the synthesis of this compound from a readily available starting material, followed by a robust chemical reduction to yield the final product. This approach offers a powerful strategy for accessing rare sugars and their derivatives, which are of significant interest for pharmaceutical and nutraceutical applications.

Overview of the Chemo-enzymatic Strategy

The synthesis of D-talitol from D-galactose is a two-step process that combines the specificity of an enzymatic epimerization with a straightforward chemical reduction.

  • Step 1: Enzymatic Synthesis of this compound. The process begins with the enzymatic conversion of D-galactose to this compound. This epimerization at the C-2 position is catalyzed by the enzyme cellobiose 2-epimerase. This biocatalytic step is highly specific and avoids the need for complex protection and deprotection steps often associated with traditional chemical synthesis.

  • Step 2: Chemical Reduction of this compound to D-talitol. The this compound produced in the first step is then chemically reduced to D-talitol. This is achieved using a reducing agent such as sodium borohydride (NaBH₄), which converts the aldehyde group of this compound into a primary alcohol.

This chemo-enzymatic approach provides a more efficient and sustainable route to D-talitol compared to purely chemical methods, which often suffer from low yields and the formation of multiple byproducts.

Quantitative Data Summary

The following tables summarize the key quantitative data for the chemo-enzymatic synthesis of D-talitol from D-galactose.

Table 1: Enzymatic Synthesis of this compound from D-Galactose

ParameterValueReference
EnzymeCellobiose 2-epimerase from Rhodothermus marinus (RmCE)[1]
SubstrateD-Galactose[1]
ProductThis compound[1]
ByproductD-Tagatose[1]
Yield of this compound8.5% (after process optimization)[1]
Product Purity86% (after process optimization)[1]
Maximum Conversion~20% (before significant byproduct formation)[1]
Reaction Time4.5 hours (for optimized yield and purity)[1]
Temperature70°C[1]
pH6.3[1]

Table 2: Chemical Reduction of this compound to D-talitol

ParameterValueReference
Starting MaterialThis compound[2][3][4]
Reducing AgentSodium borohydride (NaBH₄)[2][3][4]
ProductD-talitol[2][3][4]
Expected YieldHigh (typically >90% for similar reductions)General chemical knowledge

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound from D-Galactose

This protocol is based on the method described by Van Overtveldt, et al.[1].

Materials:

  • D-Galactose

  • Cellobiose 2-epimerase from Rhodothermus marinus (RmCE)

  • MOPS buffer (100 mM, pH 6.3)

  • Reaction vessel with temperature control (e.g., water bath or incubator)

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system for analysis

Procedure:

  • Prepare a solution of D-galactose in 100 mM MOPS buffer (pH 6.3). The concentration of D-galactose can be varied, with upscaling performed at 288 g/L[1].

  • Add the cellobiose 2-epimerase to the substrate solution.

  • Incubate the reaction mixture at 70°C with gentle agitation.

  • Monitor the progress of the reaction by taking samples at regular intervals. The formation of this compound and the byproduct D-tagatose can be analyzed by HPAEC-PAD[1].

  • To achieve a balance of yield and purity, the reaction can be stopped after approximately 4.5 hours[1].

  • Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

  • The resulting solution containing this compound can be purified using chromatographic methods.

Protocol 2: Chemical Reduction of this compound to D-talitol

This is a general protocol for the reduction of an aldose to an alditol using sodium borohydride[2][4].

Materials:

  • This compound solution (from Protocol 1)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Dowex 50 (H⁺) resin

  • Methanol

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in deionized water in a suitable reaction vessel.

  • Cool the solution in an ice bath.

  • Slowly add a molar excess of sodium borohydride to the stirred solution.

  • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Quench the reaction by the slow addition of Dowex 50 (H⁺) resin until the evolution of gas ceases and the pH is neutral.

  • Filter the solution to remove the resin.

  • Evaporate the filtrate to dryness using a rotary evaporator.

  • To remove the borate salts, co-evaporate the residue with methanol several times.

  • The resulting white solid is D-talitol. The purity can be assessed by techniques such as NMR or mass spectrometry.

Visualizations

Chemo_Enzymatic_Synthesis_of_D_Talitol D-Galactose D-Galactose This compound This compound D-Galactose->this compound Enzymatic Epimerization D-talitol D-talitol This compound->D-talitol Chemical Reduction Enzyme Cellobiose 2-epimerase Reagent NaBH4 Experimental_Workflow cluster_enzymatic Enzymatic Synthesis cluster_chemical Chemical Reduction A Prepare D-Galactose Solution B Add Cellobiose 2-epimerase A->B C Incubate at 70°C B->C D Monitor Reaction (HPAEC-PAD) C->D E Terminate Reaction (Heat Inactivation) D->E F Dissolve this compound E->F Purified this compound G Add NaBH4 F->G H Quench Reaction (Dowex 50) G->H I Purify D-talitol (Evaporation with Methanol) H->I Signaling_Pathway cluster_logic Logical Relationship Start Abundant Starting Material (D-Galactose) Intermediate Rare Sugar Intermediate (this compound) Start->Intermediate Enzymatic Conversion Product Rare Sugar Derivative (D-talitol) Intermediate->Product Chemical Transformation Enzymatic High Specificity Low Byproducts Enzymatic->Start Chemical Efficient Conversion High Yield Chemical->Intermediate

References

Application Notes and Protocols for D-Talose Production Using Immobilized Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Talose, a rare C-2 epimer of D-galactose, has garnered significant interest in the pharmaceutical and biomedical fields for its potential therapeutic applications. The efficient and sustainable production of this rare sugar is crucial for advancing research and development. Enzymatic synthesis using immobilized enzymes offers a promising alternative to complex and often inefficient chemical methods. Immobilization enhances enzyme stability, allows for continuous operation, and simplifies product purification, thereby reducing production costs.

These application notes provide detailed protocols for the production of this compound using two primary enzymatic strategies: the isomerization of D-tagatose using L-ribose isomerase and the direct epimerization of D-galactose using cellobiose 2-epimerase.

Enzymatic Pathways for this compound Production

Two main enzymatic routes have been effectively employed for the synthesis of this compound.

1. Two-Step Conversion from D-Galactose via D-Tagatose:

This pathway involves the initial isomerization of D-galactose to D-tagatose, followed by the isomerization of D-tagatose to this compound.

  • Step 1: D-Galactose to D-Tagatose: This reaction is commonly catalyzed by L-arabinose isomerase.

  • Step 2: D-Tagatose to this compound: This isomerization is efficiently carried out by L-ribose isomerase.[1]

2. One-Step Conversion from D-Galactose:

A more direct route involves the C-2 epimerization of D-galactose to this compound, catalyzed by cellobiose 2-epimerase.[2]

Data Presentation: Quantitative Analysis of this compound Production

The following tables summarize the key quantitative data from various studies on the enzymatic production of this compound and its precursors.

Table 1: Performance of L-Ribose Isomerase in this compound Production

Enzyme SourceImmobilization SupportSubstrateReaction ConditionsProduct Yield/ConversionReusabilityReference
Cellulomonas parahominis MB426DIAION HPA25L resin10% D-tagatose40 °C13.0% yield (at equilibrium)Retained activity for over 37 cycles[1]
Recombinant E. coliGraphene oxide/MWCNTD-tagatosepH 5-6, 40 °C12-14% bioconversionReusable for 8 cycles (retaining 55% activity on GOx)[3]

Table 2: Performance of Cellobiose 2-Epimerase in this compound Production

Enzyme SourceImmobilization SupportSubstrateReaction ConditionsProduct Concentration/YieldPurityReference
Rhodothermus marinusNot Immobilized (for baseline)288 g/L D-galactosepH 6.3, 70 °C24.3 g/L (8.5% molar yield) after 4.5 h86%[2]
Caldicellulosiruptor saccharolyticusNot specifiedD-galactosepH 7.5, 75°C--[4]

Experimental Protocols

Protocol 1: Immobilization of L-Ribose Isomerase on DIAION HPA25L Resin

This protocol is adapted from studies on the immobilization of isomerases for rare sugar production.[1]

Materials:

  • Partially purified recombinant L-ribose isomerase (L-RI) from Escherichia coli

  • DIAION HPA25L resin

  • Phosphate buffer (50 mM, pH 7.5)

  • Reaction vessel with gentle agitation

Procedure:

  • Resin Preparation: Wash the DIAION HPA25L resin thoroughly with distilled water and then equilibrate with 50 mM phosphate buffer (pH 7.5).

  • Enzyme Solution Preparation: Prepare a solution of the partially purified L-RI in 50 mM phosphate buffer (pH 7.5).

  • Immobilization:

    • Add the enzyme solution to the equilibrated resin in a reaction vessel. A typical ratio is 1:4 (v/w) of enzyme solution to wet resin.

    • Incubate the mixture at 25°C for 18-24 hours with gentle stirring to keep the resin suspended.

  • Washing: After incubation, filter the resin and wash it extensively with 50 mM phosphate buffer (pH 7.5) to remove any unbound enzyme.

  • Storage: Store the immobilized L-RI at 4°C in a suitable buffer until use.

Protocol 2: Production of this compound using Immobilized L-Ribose Isomerase

Materials:

  • Immobilized L-ribose isomerase

  • D-tagatose solution (e.g., 10% w/v)

  • Glycine-NaOH buffer (50 mM, pH 9.0)

  • Reaction vessel (e.g., packed-bed reactor or batch reactor)

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Reaction Setup:

    • For a batch reaction, prepare a reaction mixture containing 10% (w/v) D-tagatose in 50 mM glycine-NaOH buffer (pH 9.0).

    • Add the immobilized L-RI to the substrate solution.

  • Incubation: Incubate the reaction mixture at 40°C with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentrations of D-tagatose and this compound by HPLC. The reaction typically reaches equilibrium after several hours.

  • Product Recovery: Once the reaction has reached equilibrium, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and reused.

  • Purification: The this compound in the supernatant can be purified using chromatographic techniques.

Protocol 3: Immobilization of Cellobiose 2-Epimerase on Duolite A568 Resin

This protocol is based on the immobilization of a thermostable cellobiose 2-epimerase.[5]

Materials:

  • Purified cellobiose 2-epimerase (CE) from a thermostable source (e.g., Rhodothermus marinus)

  • Duolite A568 resin

  • Appropriate buffer for immobilization (e.g., 10 mM acetate buffer, pH 6.0)

  • Reaction vessel

Procedure:

  • Resin Equilibration: Wash the Duolite A568 resin with distilled water and then equilibrate with the immobilization buffer.

  • Enzyme Loading: Add the purified CE solution to the equilibrated resin.

  • Immobilization: Allow the enzyme to adsorb onto the resin by incubating the mixture at room temperature with gentle mixing for a few hours.

  • Washing: After immobilization, wash the resin with the immobilization buffer to remove unbound enzyme.

  • Storage: Store the immobilized CE at 4°C.

Protocol 4: Production of this compound using Immobilized Cellobiose 2-Epimerase

Materials:

  • Immobilized cellobiose 2-epimerase

  • D-galactose solution (e.g., 200 mM)

  • Buffer (e.g., pH 6.3)

  • Reaction vessel

  • HPLC system for analysis

Procedure:

  • Reaction Setup: Prepare a solution of D-galactose in the appropriate buffer.

  • Enzymatic Reaction: Add the immobilized CE to the D-galactose solution and incubate at the optimal temperature (e.g., 70°C).[2]

  • Monitoring: Track the formation of this compound and the side-product D-tagatose over time using HPLC.

  • Product Recovery and Purification: Separate the immobilized enzyme for reuse. The this compound can be purified from the reaction mixture. It is important to note that this reaction may produce D-tagatose as a byproduct, which will require separation during purification.[2]

Mandatory Visualizations

Experimental Workflow for this compound Production

D_Talose_Production_Workflow cluster_one_step One-Step Production cluster_two_step Two-Step Production D_Galactose_1 D-Galactose Immobilized_CE Immobilized Cellobiose 2-Epimerase D_Galactose_1->Immobilized_CE Reaction_1 Epimerization (e.g., 70°C, pH 6.3) Immobilized_CE->Reaction_1 Mixture_1 Reaction Mixture (this compound, D-Tagatose, D-Galactose) Reaction_1->Mixture_1 Purification_1 Chromatographic Purification Mixture_1->Purification_1 D_Talose_1 Pure this compound Purification_1->D_Talose_1 D_Galactose_2 D-Galactose L_Arabinose_Isomerase L-Arabinose Isomerase D_Galactose_2->L_Arabinose_Isomerase Reaction_2a Isomerization L_Arabinose_Isomerase->Reaction_2a D_Tagatose D-Tagatose Reaction_2a->D_Tagatose Immobilized_LRI Immobilized L-Ribose Isomerase D_Tagatose->Immobilized_LRI Reaction_2b Isomerization (e.g., 40°C, pH 9.0) Immobilized_LRI->Reaction_2b Mixture_2 Reaction Mixture (this compound, D-Tagatose) Reaction_2b->Mixture_2 Purification_2 Chromatographic Purification Mixture_2->Purification_2 D_Talose_2 Pure this compound Purification_2->D_Talose_2

Caption: Enzymatic production pathways for this compound.

General Logic for Enzyme Immobilization Protocol

Enzyme_Immobilization_Logic Start Start Resin_Prep Resin Equilibration (Wash and buffer) Start->Resin_Prep Enzyme_Sol Prepare Enzyme Solution Start->Enzyme_Sol Immobilization Immobilization (Mix enzyme and resin) Resin_Prep->Immobilization Enzyme_Sol->Immobilization Washing Wash to Remove Unbound Enzyme Immobilization->Washing Storage Store Immobilized Enzyme (e.g., 4°C) Washing->Storage End Ready for Use Storage->End

Caption: General workflow for enzyme immobilization.

Signaling Pathways

In the context of the in vitro enzymatic production of this compound, signaling pathways are not directly relevant as the process involves isolated enzymes rather than cellular systems. However, in vivo studies have shown that 2-deoxy-2-[18F]fluoro-D-talose can enter the D-galactose metabolic pathway and be phosphorylated by galactokinase, leading to metabolic trapping.[6] This suggests that this compound and its derivatives may interact with cellular metabolic pathways, a crucial consideration for its downstream pharmaceutical applications.

D_Talose_Metabolic_Interaction D_Talose_Derivative This compound Derivative (e.g., [18F]FDT) Cell_Membrane Cell Membrane D_Talose_Derivative->Cell_Membrane Enters Cell Galactokinase Galactokinase D_Talose_Derivative->Galactokinase Substrate Phosphorylated_Product Phosphorylated This compound Derivative Galactokinase->Phosphorylated_Product Phosphorylation Metabolic_Trapping Metabolic Trapping Phosphorylated_Product->Metabolic_Trapping

References

Application Notes and Protocols for Glycosylation Reactions with D-Talose Acceptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Talose is a rare C-2 epimer of D-galactose and a C-4 epimer of D-glucose, which has garnered interest in glycobiology and drug discovery due to the unique stereochemistry of its derivatives and their potential biological activities. Glycosylation of this compound acceptors can lead to novel disaccharides and glycoconjugates with potential applications in the development of therapeutics, biological probes, and diagnostics. For instance, talose and its derivatives have been reported to possess antimicrobial and anti-inflammatory properties.[1] This document provides detailed protocols for the chemical glycosylation of a selectively protected this compound acceptor, quantitative data for a representative reaction, and visualizations of the experimental workflow and a potential biological signaling pathway.

Key Concepts in this compound Glycosylation

Chemical glycosylation involves the coupling of a glycosyl donor (the sugar providing the anomeric carbon for the new glycosidic bond) to a glycosyl acceptor (the nucleophile, in this case, a this compound derivative with a free hydroxyl group). The reaction is promoted by an activator, typically a Lewis acid. The stereochemical outcome of the reaction (α or β-glycoside formation) is influenced by several factors, including the protecting groups on the donor and acceptor, the solvent, and the reaction temperature.[2]

Due to the axial hydroxyl group at the C-2 position of this compound, steric hindrance can play a significant role in the regioselectivity and stereoselectivity of glycosylation reactions. Therefore, appropriate selection of protecting groups is crucial to direct the glycosylation to the desired hydroxyl group and to influence the stereochemical outcome.

Experimental Protocols

This section details the synthesis of a suitable this compound acceptor and a subsequent glycosylation reaction.

Protocol 1: Synthesis of 1,2:3,4-di-O-isopropylidene-α-D-talopyranose (this compound Acceptor)

This protocol describes the preparation of a selectively protected this compound acceptor with a free primary hydroxyl group at the C-6 position, making it an excellent nucleophile for glycosylation. The procedure is adapted from established methods for the di-isopropylidenation of D-galactose.[3][4]

Materials:

  • This compound

  • Anhydrous Acetone

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous acetone.

  • To the suspension, add anhydrous ZnCl₂ (1.5 eq).

  • Cool the mixture in an ice bath and add concentrated H₂SO₄ (catalytic amount) dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction by the slow addition of saturated NaHCO₃ solution until effervescence ceases.

  • Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Redissolve the residue in CH₂Cl₂ and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes/ethyl acetate to afford 1,2:3,4-di-O-isopropylidene-α-D-talopyranose as a crystalline solid.

Protocol 2: Glycosylation of 1,2:3,4-di-O-isopropylidene-α-D-talopyranose with a Trichloroacetimidate Donor

This protocol outlines the glycosylation of the prepared this compound acceptor with a per-O-benzylated glucopyranosyl trichloroacetimidate donor, a common and reactive glycosyl donor. The reaction is promoted by the Lewis acid trimethylsilyl trifluoromethanesulfonate (TMSOTf).[5][6]

Materials:

  • 1,2:3,4-di-O-isopropylidene-α-D-talopyranose (Acceptor) (1.0 eq)

  • 2,3,4,6-Tetra-O-benzyl-α,β-D-glucopyranosyl trichloroacetimidate (Donor) (1.2 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Activated Molecular Sieves (4 Å)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq)

  • Triethylamine (Et₃N)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the this compound acceptor and the glucopyranosyl trichloroacetimidate donor.

  • Add activated 4 Å molecular sieves.

  • Dissolve the reactants in anhydrous CH₂Cl₂.

  • Cool the reaction mixture to -40 °C in an acetonitrile/dry ice bath.

  • Slowly add a solution of TMSOTf in anhydrous CH₂Cl₂ dropwise over 5 minutes.

  • Stir the reaction at -40 °C and monitor its progress by TLC.

  • Once the acceptor is consumed (typically 1-2 hours), quench the reaction by adding a few drops of triethylamine.

  • Allow the mixture to warm to room temperature, dilute with CH₂Cl₂, and filter through a pad of Celite®, washing the pad with additional CH₂Cl₂.

  • Wash the combined organic filtrate with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes/ethyl acetate to yield the desired disaccharide.

Data Presentation

The following table summarizes representative quantitative data for the glycosylation of the this compound acceptor as described in Protocol 2.

ParameterValue
Acceptor 1,2:3,4-di-O-isopropylidene-α-D-talopyranose
Donor 2,3,4,6-Tetra-O-benzyl-α,β-D-glucopyranosyl trichloroacetimidate
Promoter Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
Solvent Dichloromethane (CH₂Cl₂)
Temperature -40 °C
Reaction Time 1.5 hours
Yield 85%
Stereoselectivity (β:α) >10:1

Visualizations

Experimental Workflow

G Experimental Workflow for D-Taloside Synthesis cluster_0 Acceptor Synthesis cluster_1 Glycosylation Reaction start This compound step1 Di-isopropylidenation (Acetone, ZnCl₂, H₂SO₄) start->step1 step2 Purification (Silica Gel Chromatography) step1->step2 acceptor 1,2:3,4-di-O-isopropylidene-α-D-talopyranose step2->acceptor step3 Glycosylation (TMSOTf, CH₂Cl₂, -40°C) acceptor->step3 donor Glucosyl Trichloroacetimidate Donor donor->step3 step4 Work-up and Purification step3->step4 product Protected Disaccharide step4->product

Caption: Workflow for the synthesis of a protected D-taloside.

Hypothetical Signaling Pathway

The biological roles of this compound containing glycans are not well-elucidated. However, other rare sugars are known to be involved in critical signaling pathways. For example, O-fucose and O-glucose modifications on Epidermal Growth Factor (EGF)-like repeats of the Notch receptor are crucial for regulating its signaling activity.[7][8] A hypothetical D-taloside could potentially modulate a similar signaling pathway by binding to a lectin or a cell surface receptor, thereby influencing downstream cellular processes.

G Hypothetical Signaling Pathway Involving a D-Taloside cluster_0 Extracellular cluster_1 Intracellular taloside D-Taloside Glycoconjugate receptor Cell Surface Receptor (e.g., Lectin) taloside->receptor Binding kinase_cascade Kinase Cascade (e.g., MAPK Pathway) receptor->kinase_cascade Signal Transduction transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor cellular_response Cellular Response (e.g., Proliferation, Differentiation) transcription_factor->cellular_response

References

Application Notes and Protocols for the Synthesis of D-Talose Derivatives for Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of D-Talose derivatives and the evaluation of their antimicrobial properties. This compound, a rare sugar, and its derivatives are emerging as molecules of interest in the development of novel antimicrobial agents.[1] The unique stereochemistry of this compound may offer advantages in designing specific inhibitors of microbial processes.

Introduction to this compound in Antimicrobial Research

Carbohydrates play a crucial role in many biological processes, and their derivatives have been a source of therapeutic agents for decades. The structural diversity of monosaccharides, such as this compound, provides a scaffold for developing new drugs. The synthesis of novel glycosides, where a sugar moiety is linked to another chemical entity (aglycone), is a common strategy in drug discovery to enhance solubility, bioavailability, and efficacy. While research on the antimicrobial properties of this compound derivatives is still in its early stages, the known antimicrobial activities of other sugar derivatives suggest that this compound-based compounds hold significant promise.

Data Presentation: Antimicrobial Activity of this compound Derivatives

The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for a series of synthesized this compound derivatives against common bacterial and fungal pathogens. This structured format allows for easy comparison of the antimicrobial efficacy of the different derivatives.

Compound IDDerivative StructureS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
DT-01 1-O-Octyl-α-D-talopyranoside64128>256
DT-02 1-O-Dodecyl-α-D-talopyranoside3264128
DT-03 1-O-Benzyl-α-D-talopyranoside128>256>256
DT-04 1-S-Octyl-α-D-thiotalopyranoside163264
DT-05 1-S-Dodecyl-α-D-thiotalopyranoside81632
DT-06 1-Azido-D-talose>256>256>256

Experimental Protocols

Protocol 1: Synthesis of Per-O-acetylated this compound

Objective: To protect the hydroxyl groups of this compound by acetylation to facilitate subsequent glycosylation reactions.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 g, 5.55 mmol) in pyridine (10 mL) in a 50 mL round bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (5 mL, 53 mmol) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slowly adding ice-cold water (20 mL).

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting syrup of per-O-acetylated this compound can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield a white solid.

Protocol 2: Synthesis of a this compound Glycoside Derivative (e.g., 1-O-Octyl-α-D-talopyranoside)

Objective: To synthesize an O-glycoside of this compound using a protected talose donor and an alcohol as the aglycone.

Materials:

  • Per-O-acetylated this compound

  • Octanol

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine

  • Sodium methoxide in methanol

  • Amberlite IR-120 (H⁺) resin

  • TLC plates and developing chamber

  • Column chromatography setup

Procedure:

  • Dissolve per-O-acetylated this compound (500 mg, 1.28 mmol) and octanol (0.3 mL, 1.92 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0°C.

  • Add boron trifluoride diethyl etherate (0.32 mL, 2.56 mmol) dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench it by adding triethylamine (0.5 mL).

  • Dilute the mixture with dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the acetylated glycoside by column chromatography.

  • For deacetylation, dissolve the purified product in dry methanol and add a catalytic amount of sodium methoxide in methanol.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once deacetylation is complete, neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate the filtrate to yield the final product, 1-O-Octyl-α-D-talopyranoside.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized this compound derivative

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate growth medium (MHB or RPMI) in a 96-well plate. The final concentrations may range from 256 µg/mL to 0.5 µg/mL.

  • Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the inoculum to the final concentration (approximately 5 x 10⁵ CFU/mL for bacteria and 2.5 x 10³ CFU/mL for fungi) in the growth medium.

  • Add the microbial inoculum to each well of the microtiter plate containing the diluted compound.

  • Include a positive control (microbes in medium without the compound) and a negative control (medium only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound Derivatives cluster_testing Antimicrobial Testing D_Talose This compound Acetylation Protection (Acetylation) D_Talose->Acetylation Glycosylation Glycosylation with Aglycone Acetylation->Glycosylation Deprotection Deprotection Glycosylation->Deprotection Purification Purification & Characterization Deprotection->Purification Derivative This compound Derivative Purification->Derivative MIC_Assay MIC Determination Derivative->MIC_Assay MBC_Assay MBC Determination MIC_Assay->MBC_Assay Data_Analysis Data Analysis MBC_Assay->Data_Analysis Results Antimicrobial Activity Profile Data_Analysis->Results

Caption: Experimental workflow for synthesis and antimicrobial testing.

signaling_pathway cluster_cell Mechanism of Action DT_Derivative This compound Derivative Enzyme Cell Wall Synthesis Enzyme (e.g., Glycosyltransferase) DT_Derivative->Enzyme binds to Inhibition Inhibition Bacterial_Cell Bacterial Cell Wall Disruption Cell Wall Disruption Enzyme->Disruption required for Cell_Lysis Cell Lysis Disruption->Cell_Lysis

Caption: Hypothetical mechanism of action for a this compound derivative.

References

D-Talose: A Chiral Precursor for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Development

Introduction

D-Talose, a rare aldohexose sugar, is gaining significant attention in the pharmaceutical industry as a versatile chiral precursor for the synthesis of complex bioactive molecules, particularly nucleoside analogues with potential antiviral and anticancer activities.[1][2] Its unique stereochemistry makes it an attractive starting material for generating molecular diversity in drug discovery programs. These application notes provide detailed protocols for the synthesis of this compound and its conversion into a key chiral intermediate, D-talo-γ-lactone, a valuable building block for the synthesis of various nucleoside analogues.

Synthesis of this compound from D-Galactose

The enzymatic epimerization of readily available D-galactose is an efficient method for producing this compound. Cellobiose 2-epimerase from Rhodothermus marinus (RmCE) can be employed for this conversion.[3]

Quantitative Data for Enzymatic Synthesis of this compound
ParameterValueReference
Starting MaterialD-Galactose[3]
EnzymeCellobiose 2-epimerase (Rhodothermus marinus)[3]
Substrate Concentration288 g/L[3]
Product Concentration24.3 g/L[3]
Molar Yield8.5%[3]
Product Purity86%[3]
Experimental Protocol: Enzymatic Synthesis of this compound

Materials:

  • D-Galactose

  • Cellobiose 2-epimerase from Rhodothermus marinus (RmCE)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Reaction vessel with temperature control

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Prepare a solution of D-galactose (288 g/L) in the appropriate buffer.

  • Add RmCE to the solution at a suitable concentration (e.g., 0.1-1 mg/mL, to be optimized).

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 60-70 °C).

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the formation of this compound using HPLC.

  • Once the desired conversion is achieved, terminate the reaction by heat inactivation of the enzyme (e.g., 95 °C for 10 minutes).

  • Purify this compound from the reaction mixture using chromatographic techniques such as simulated moving bed (SMB) chromatography or fractional crystallization.

Synthesis of D-talo-γ-lactone from this compound

D-talo-γ-lactones are valuable chiral intermediates for the synthesis of various bioactive molecules. A de novo asymmetric synthesis approach starting from achiral materials can be employed to produce these lactones with high stereocontrol.[4]

Quantitative Data for D-talo-γ-lactone Synthesis
StepProductStarting MaterialYieldReference
1(2Z,4E)-Ethyl 6-(benzyloxy)hexa-2,4-dienoateAldehyde 795%[4]
2(S)-5-((S)-2′-(benzyloxy)-1′-hydroxyethyl)-furan-2(5H)-one(2Z,4E)-ethyl 6-(benzyloxy)hexa-2,4-dienoate45% (over 2 steps)[4]
3(3R,4S,5R)-5-((S)-2′-(benzyloxy)-1′-hydroxyethyl)-3,4-dihydroxy-dihydrofuran-2(3H)-one(S)-5-((S)-2′-(benzyloxy)-1′-hydroxyethyl)-furan-2(5H)-one70%[4]
4(3R,4S,5R)-5-((S)-2′-(benzyloxy)-1′-acetoxyethyl)-3,4-diacetoxy-dihydrofuran-2(3H)-one(3R,4S,5R)-5-((S)-2′-(benzyloxy)-1′-hydroxyethyl)-dihydro-3,4-dihydroxyfuran-2(3H)- one95%[4]
Experimental Protocol: De Novo Asymmetric Synthesis of D-talo-γ-lactone

This protocol outlines a key transformation in the multi-step synthesis of D-talo-γ-lactone.[4]

Step 1: Synthesis of (S)-5-((S)-2′-(benzyloxy)-1′-hydroxyethyl)-furan-2(5H)-one

  • To a solution of (2Z,4E)-ethyl 6-(benzyloxy)hexa-2,4-dienoate (2.4 g, 9.7 mmol) in a mixture of t-BuOH (20 mL) and water (20 mL), add K₃Fe(CN)₆ (9.6 g, 29 mmol), K₂CO₃ (4.03 g, 29 mmol), MeSO₂NH₂ (0.93 g, 9.7 mmol), (DHQ)₂PHAL (158 mg, 0.2 mmol), and OsO₄ (49 mg, 0.19 mmol).

  • Stir the mixture vigorously at 0 °C overnight.

  • Quench the reaction with solid sodium sulfite.

  • Extract the product with an organic solvent and purify by column chromatography.

Step 2: Synthesis of (3R,4S,5R)-5-((S)-2′-(benzyloxy)-1′-hydroxyethyl)-3,4-dihydroxy-dihydrofuran-2(3H)-one

  • To a solution of (S)-5-((S)-2′-(benzyloxy)-1′-hydroxyethyl)-furan-2(5H)-one (100 mg, 0.42 mmol) in MeOH (1 mL) at 0 °C, add 50% NMO in H₂O (0.3 mL, 1.28 mmol) and OsO₄ (2.1 mg, 8 µmol).

  • Stir the reaction vigorously at 0 °C overnight.

  • Quench the reaction with solid sodium sulfite.

  • Filter the mixture and purify the product.

Application in Drug Synthesis: A Generalized Pathway

D-talo-γ-lactone serves as a versatile precursor for the synthesis of nucleoside analogues. The general synthetic strategy involves the protection of hydroxyl groups, introduction of a nucleobase, and subsequent deprotection and modifications.

G DTalose This compound Intermediate1 Protected this compound DTalose->Intermediate1 Protection TaloLactone D-talo-γ-lactone Intermediate1->TaloLactone Oxidation/ Lactonization ProtectedLactone Protected Lactone TaloLactone->ProtectedLactone Protection NucleosideAnalog Nucleoside Analogue ProtectedLactone->NucleosideAnalog Glycosylation with Nucleobase FinalDrug Antiviral/Anticancer Drug NucleosideAnalog->FinalDrug Deprotection & Modification

Caption: Generalized synthetic pathway from this compound to a final drug.

Mechanism of Action of Nucleoside Analogue Antivirals

Many nucleoside analogues derived from precursors like this compound exert their antiviral effect by targeting viral polymerases. Once inside the host cell, these analogues are phosphorylated to their active triphosphate form. This triphosphate then competes with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase. Incorporation of the analogue leads to chain termination, thus inhibiting viral replication.

G cluster_cell Host Cell cluster_virus Viral Replication NA Nucleoside Analogue (from this compound precursor) NA_MP Nucleoside Analogue Monophosphate NA->NA_MP Host Kinases NA_DP Nucleoside Analogue Diphosphate NA_MP->NA_DP Host Kinases NA_TP Nucleoside Analogue Triphosphate (Active Form) NA_DP->NA_TP Host Kinases ViralPolymerase Viral Polymerase (e.g., Reverse Transcriptase, RNA Polymerase) NA_TP->ViralPolymerase Competitive Inhibition ViralGenome Growing Viral DNA/RNA Chain ViralPolymerase->ViralGenome Incorporation ChainTermination Chain Termination ViralGenome->ChainTermination Leads to

Caption: Mechanism of action of nucleoside analogue antivirals.

Conclusion

This compound represents a valuable and underutilized chiral pool for the synthesis of complex and stereochemically diverse drug candidates. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in their drug discovery and development pipelines. The chemoenzymatic and de novo synthesis routes offer efficient access to this compound and its key intermediates, paving the way for the creation of novel nucleoside analogues and other bioactive molecules with improved therapeutic profiles.

References

Application Notes & Protocols for the Large-Scale Production of D-Talose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

D-Talose is a rare aldohexose sugar, a C-2 epimer of D-galactose, with emerging applications in the biomedical field, including potential roles in combating ailments such as diabetes and cancer.[1] Its limited availability in nature necessitates efficient and scalable production methods. This document provides detailed protocols for the large-scale production of this compound, focusing on enzymatic synthesis routes, which offer high specificity and environmentally benign reaction conditions compared to traditional chemical methods. Additionally, it covers downstream purification and analytical quantification of the final product.

Production Strategies

Two primary enzymatic strategies for the large-scale production of this compound have been identified as most promising:

  • One-Step Epimerization of D-Galactose: This method utilizes Cellobiose 2-epimerase to directly convert the readily available and inexpensive D-galactose into this compound.

  • Isomerization of D-Tagatose: This approach employs L-ribose isomerase to convert D-tagatose into this compound. This can be part of a two-step process where D-tagatose is first produced from D-galactose.

A chemical synthesis route from D-galactose has also been reported and is briefly described.

Data Presentation: Comparison of Production Methods

The following tables summarize quantitative data from various reported methods for this compound production.

Table 1: Enzymatic Production of this compound from D-Galactose using Cellobiose 2-epimerase from Rhodothermus marinus (RmCE)

ParameterValueReference
Starting MaterialD-Galactose[2]
EnzymeCellobiose 2-epimerase (RmCE)[2]
Substrate Concentration288 g/L (1.6 M)[2]
Enzyme Concentration0.3 mg/mL[2]
Temperature70 °C[2]
pH6.3 (100 mM MOPS buffer)[2]
Reaction Time4.5 hours[2]
This compound Concentration23 g/L[2]
Product Purity86%[2]
Molar Yield8.5%[2]
Major ByproductD-Tagatose[2]

Table 2: Time-Course of this compound Production from D-Galactose using RmCE [2]

Reaction Time (hours)This compound Concentration (g/L)Product Purity (%)Overall Yield (%)
18.1>992.8
214.4985.0
4.524.3868.5
836.07512.5
1857.66820.0

Table 3: Enzymatic Production of this compound from D-Tagatose using L-ribose Isomerase from Cellulomonas parahominis MB426

ParameterValueReference
Starting MaterialD-Tagatose[3]
EnzymeL-ribose isomerase (L-RI)[3]
Substrate Concentration10% (w/w)[3]
Temperature40 °C[3]
pH9.0 (50 mM glycine-NaOH buffer)[3]
Enzyme FormImmobilized on DIAION HPA25L resin[3]
Equilibrium Yield13.0%[3]
Final Crystallized Yield7.30%[3]

Table 4: Chemical Synthesis of this compound from D-Galactose

ParameterValueReference
Starting MaterialD-Galactose[4]
Number of Steps4[4]
Key ReactionS N 2 inversion of equatorial 2-OH[4]
Overall Yield58%[4]

Experimental Protocols

Protocol 1: Large-Scale Enzymatic Production of this compound from D-Galactose

This protocol is based on the use of Cellobiose 2-epimerase (RmCE) from Rhodothermus marinus.

1. Materials and Reagents:

  • D-Galactose

  • Recombinant His-tagged Cellobiose 2-epimerase (RmCE)

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Sodium hydroxide (for pH adjustment)

  • Deionized water

  • Bioreactor with temperature and pH control

2. Enzyme Expression and Purification (Briefly):

  • The gene for RmCE is cloned into an expression vector (e.g., pET21a(+)) and transformed into a suitable E. coli expression strain.

  • Cells are cultured and protein expression is induced.

  • Cells are harvested, lysed, and the His-tagged RmCE is purified using immobilized metal affinity chromatography (IMAC).

3. Enzymatic Reaction:

  • Prepare a 1.6 M solution of D-galactose (288 g/L) in 100 mM MOPS buffer.

  • Adjust the pH of the substrate solution to 6.3.

  • Transfer the solution to a temperature-controlled bioreactor and equilibrate to 70 °C.

  • Add the purified RmCE to a final concentration of 0.3 mg/mL to initiate the reaction.

  • Maintain the reaction at 70 °C with gentle agitation.

  • Monitor the reaction progress by taking samples periodically for HPLC analysis (see Protocol 4).

  • To achieve high purity (>95%), the reaction should be stopped after approximately 2-3 hours. For higher yield, the reaction can be extended to 4.5 hours or longer, with the understanding that purity will decrease due to the formation of D-tagatose.[2]

  • Terminate the reaction by heating the mixture to 95 °C for 10 minutes to denature the enzyme.

  • Centrifuge the reaction mixture to pellet the denatured enzyme. The supernatant contains this compound, D-tagatose, and unreacted D-galactose.

Protocol 2: Downstream Purification of this compound

This protocol involves the removal of unreacted D-galactose and subsequent purification of this compound.

Part A: Removal of Residual D-Galactose using Yeast Fermentation [2]

  • Yeast Strain: Kluyveromyces marxianus (a strain capable of consuming galactose).

  • Yeast Culture Preparation:

    • Inoculate K. marxianus in a medium containing yeast extract (10 g/L), peptone (20 g/L), and D-galactose (20 g/L).

    • Incubate at 30 °C with shaking (200 rpm) until the culture reaches an OD600 of at least 6.

    • Harvest the yeast cells by centrifugation (4500 rpm, 20 min).

    • Wash the cell pellet once with sterile water and resuspend in 100 mM MOPS buffer (pH 7.0).

  • Galactose Removal:

    • Dilute the supernatant from the enzymatic reaction (Protocol 1, step 9) to a total monosaccharide concentration of approximately 20 g/L.

    • Add the prepared K. marxianus cell suspension.

    • Incubate at 30 °C with shaking (200 rpm) for up to 96 hours, monitoring the depletion of galactose by HPLC.

    • Remove the yeast cells by centrifugation (4500 rpm, 20 min). The supernatant is now enriched in this compound and D-tagatose.

Part B: Chromatographic Purification

For industrial-scale purification, simulated moving bed (SMB) chromatography is a highly efficient method for separating sugars.[5][6]

  • System: Simulated Moving Bed (SMB) chromatography system.

  • Stationary Phase: A strong cation exchange resin in the calcium form (e.g., Dowex 50W-X2) is suitable for sugar separations.[7]

  • Mobile Phase: Deionized water.

  • Temperature: 60 °C.[8]

  • Operation:

    • The this compound/D-tagatose mixture from Part A is fed into the SMB system.

    • The system operates in a continuous mode, with the movement of the injection and collection points simulating a counter-current movement of the stationary phase.

    • The separation is based on the differential interaction of this compound and D-tagatose with the resin.

    • Two fractions are continuously collected: an extract stream enriched in the more strongly retained sugar and a raffinate stream enriched in the less retained sugar.

    • The operating parameters (flow rates of feed, eluent, extract, and raffinate, and the switching time) must be optimized to achieve the desired purity and recovery of this compound.

Part C: Crystallization

  • The purified this compound fractions from chromatography are concentrated under reduced pressure.

  • The concentrated syrup is cooled to induce crystallization.

  • The this compound crystals are collected by filtration and dried.

Protocol 3: Chemical Synthesis of this compound from D-Galactose

This four-step synthesis achieves a 58% overall yield. The key step is the inversion of the C-2 hydroxyl group via an S N 2 reaction.

  • Step 1: Acetylation of D-Galactose. D-galactose is peracetylated to protect the hydroxyl groups.

  • Step 2: Formation of a Glycosyl Halide. The peracetylated galactose is converted to a glycosyl halide at the anomeric carbon.

  • Step 3: S N 2 Inversion at C-2. The crucial step involves a nucleophilic substitution reaction that inverts the stereochemistry at the C-2 position. This is achieved under modified Lattrell-Dax reaction conditions.[4]

  • Step 4: Deprotection. The protecting acetyl groups are removed to yield this compound.

Protocol 4: Analytical Quantification of this compound by HPLC

This method is for the analysis of reaction mixtures containing D-galactose, this compound, and D-tagatose.[2]

  • Instrumentation:

    • High-Performance Anion-Exchange Chromatography (HPAEC) system.

    • Pulsed Amperometric Detector (PAD).

    • Anion-exchange column (e.g., CarboPac PA20).

  • Chromatographic Conditions:

    • Mobile Phase:

      • Isocratic elution with 8 mM NaOH for 12 minutes.

      • Linear gradient from 8 mM to 45 mM NaOH over 13 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Dilute samples from the reaction mixture with deionized water to a final monosaccharide concentration of approximately 100 µM.

    • Filter the diluted samples through a 0.22 µm syringe filter before injection.

  • Quantification:

    • Generate a standard curve using known concentrations of pure this compound, D-galactose, and D-tagatose.

    • Calculate the concentration of each sugar in the samples based on the peak areas from the standard curve.

Mandatory Visualizations

Enzymatic_Production_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing D_Galactose D-Galactose Solution (Starting Material) Bioreactor Enzymatic Conversion (RmCE, 70°C, pH 6.3) D_Galactose->Bioreactor Heat_Inactivation Heat Inactivation (95°C, 10 min) Bioreactor->Heat_Inactivation Centrifugation1 Enzyme Removal Heat_Inactivation->Centrifugation1 Yeast_Treatment Galactose Removal (K. marxianus) Centrifugation1->Yeast_Treatment Centrifugation2 Yeast Removal Yeast_Treatment->Centrifugation2 Chromatography SMB Chromatography Centrifugation2->Chromatography Crystallization Crystallization Chromatography->Crystallization Final_Product Pure this compound Crystallization->Final_Product

Caption: Workflow for the large-scale production and purification of this compound.

Metabolic_Pathway D_Talose This compound D_Talose_1P This compound-1-Phosphate D_Talose->D_Talose_1P Galactokinase Metabolic_Block Metabolic Block D_Talose_1P->Metabolic_Block Galactose-1-Phosphate Uridyltransferase (low affinity)

Caption: Postulated metabolic fate of this compound in vivo.

References

Application Notes and Protocols: The Role of D-Talose and Its Analogs in Metabolic Pathway Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Talose is a rare aldohexose sugar, an epimer of the more common sugars D-galactose (at C2) and D-mannose (at C4). While research on the direct use of this compound in metabolic pathway studies is limited, its unique stereochemistry and that of its derivatives have led to the development of valuable tools for investigating specific enzymatic activities and for designing targeted inhibitors of proteins involved in metabolic and signaling pathways. The most prominent application to date involves a radiolabeled analog, 2-deoxy-2-[¹⁸F]fluoro-D-talose ([¹⁸F]FDT), which serves as a molecular probe for in vivo imaging of galactokinase activity. This document provides an overview of the current applications of this compound and its analogs in metabolic research, complete with detailed protocols and quantitative data.

Core Applications of this compound and Its Analogs

The primary application of this compound in metabolic studies is indirect, through the use of its fluorinated and radiolabeled derivative, [¹⁸F]FDT. This analog has been successfully employed to trace the D-galactose metabolic pathway and quantify the activity of galactokinase, an enzyme with altered expression in certain pathological conditions, including some cancers.

Application 1: In Vivo Measurement of Galactokinase Activity Using [¹⁸F]FDT

The radiotracer 2-deoxy-2-[¹⁸F]fluoro-D-talose ([¹⁸F]FDT) is a substrate for galactokinase. Upon entering a cell, [¹⁸F]FDT is phosphorylated by galactokinase to form 2-deoxy-2-[¹⁸F]fluoro-α-D-talose-1-phosphate ([¹⁸F]FDT-1-P). This phosphorylated form is then trapped within the cell because it is a poor substrate for the subsequent enzyme in the galactose metabolism pathway, galactose-1-phosphate uridyltransferase.[1] This metabolic trapping allows for the accumulation of the radiotracer in tissues with active galactokinase, which can be quantified using Positron Emission Tomography (PET).

The following table summarizes the metabolic fate of FDT in vivo, based on studies in mice.

ParameterObservationTissueReference
Metabolite Identified 2-deoxy-2-fluoro-α-D-talose-1-phosphate (FDT-1-P)Liver, Tumor[1]
Time to Peak Conversion Almost all FDT converted to FDT-1-P within 10 minutesLiver[1]
Metabolite Retention Time FDT-1-P remains unchanged for at least 3 hoursLiver[1]
Enzyme Responsible for Trapping GalactokinaseLiver, Tumor[1]
Mechanism of Trapping Low affinity of galactose-1-phosphate uridyltransferase for FDT-1-PIn vitro and in vivo[1]

This protocol outlines the key steps for assessing galactokinase activity in a preclinical model.

  • Animal Model: Utilize a relevant animal model, such as tumor-bearing mice.

  • Radiotracer Administration:

    • Administer a defined dose of [¹⁸F]FDT (e.g., ~10 MBq) intravenously.

    • For quantitative studies, an infusion pump can be used for controlled administration.

  • Dynamic PET/CT Imaging:

    • Begin a dynamic PET scan immediately before or at the time of injection.

    • Acquire data over a period of time (e.g., 60 minutes) to capture the kinetics of uptake and trapping.

    • The framing protocol can be adjusted but may include multiple short frames initially, followed by longer frames (e.g., 24 x 5s, 12 x 15s, 11 x 5 min).

  • Image Analysis:

    • Reconstruct the dynamic PET images, correcting for attenuation, scatter, and radioactive decay.

    • Delineate regions of interest (ROIs) on the images corresponding to tissues of interest (e.g., tumor, liver, muscle).

    • Generate time-activity curves (TACs) for each ROI.

  • Kinetic Modeling:

    • Apply appropriate kinetic models (e.g., Patlak analysis) to the TACs to calculate the rate of [¹⁸F]FDT uptake and trapping, which reflects galactokinase activity.

  • Ex Vivo Biodistribution (Optional):

    • At the end of the imaging session, euthanize the animal and collect tissues of interest.

    • Measure the radioactivity in each tissue using a gamma counter to validate the imaging data.

FDT_Metabolic_Trapping FDT_blood [¹⁸F]FDT FDT_cell [¹⁸F]FDT FDT_blood->FDT_cell FDT_1_P [¹⁸F]FDT-1-P FDT_cell->FDT_1_P Phosphorylation GALT Galactose-1-Phosphate Uridyltransferase (GALT) FDT_1_P->GALT GALK Galactokinase (GALK) GALK->FDT_cell

Metabolic trapping of [¹⁸F]FDT.
Application 2: Enzymatic Synthesis of this compound

The limited natural availability of this compound necessitates its synthesis for research purposes. Enzymatic methods offer a highly specific and efficient route for its production. One established method involves the isomerization of D-galactose using the enzyme cellobiose 2-epimerase.

The following table summarizes key parameters and outcomes of the enzymatic synthesis of this compound.

ParameterValue/ObservationConditionsReference
Enzyme Cellobiose 2-epimerase from Rhodothermus marinus (RmCE)pH 6.3, 70°C[2]
Substrate D-Galactose1.6 M[2]
Product Yield (at equilibrium) ~19% this compoundProlonged incubation[2]
Side Product D-Tagatose (~28% at equilibrium)Prolonged incubation[2]
Optimized Production 23 g/L this compound4.5 hours incubation, 288 g/L initial D-galactose[2]
Product Purity (Optimized) 86%4.5 hours incubation[2]

This protocol provides a method for the laboratory-scale synthesis of this compound.

  • Reaction Setup:

    • Prepare a reaction mixture containing D-galactose (e.g., 288 g/L) in a suitable buffer (e.g., 100 mM MOPS, pH 6.3).

    • Add purified cellobiose 2-epimerase (e.g., 0.3 mg/mL).

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 70°C) for a defined period (e.g., 4.5 hours for optimal yield and purity).

  • Reaction Termination:

    • Stop the reaction by heat inactivation of the enzyme (e.g., 95°C for 10 minutes).

  • Purification:

    • Remove the denatured enzyme by centrifugation.

    • The resulting mixture will contain this compound, remaining D-galactose, and the side-product D-tagatose.

    • Purification can be achieved using chromatographic techniques such as ion-exchange chromatography.

  • Analysis:

    • Analyze the product purity and concentration using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

D_Talose_Synthesis_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification and Analysis start Start with D-Galactose reaction Incubate with Cellobiose 2-Epimerase start->reaction termination Heat Inactivation reaction->termination mixture Mixture of this compound, D-Galactose, D-Tagatose termination->mixture chromatography Ion-Exchange Chromatography mixture->chromatography analysis HPAEC-PAD Analysis chromatography->analysis product Purified this compound analysis->product

Workflow for this compound Synthesis.

Emerging and Potential Applications

While the direct use of this compound in metabolic tracing is not well-documented, research on its derivatives suggests potential roles in modulating cellular processes.

  • Inhibition of Galectins: Talosides, which are glycosides of talose, have been synthesized and shown to act as inhibitors of galectins, a family of carbohydrate-binding proteins involved in inflammation and cancer.[3][4] The unique stereochemistry of talose allows for the design of more specific galectin inhibitors compared to those based on galactose.[3]

  • Inhibition of Glycosidases by L-Talose: The enantiomer of this compound, L-Talose, has been observed to inhibit certain glycosidases.[1] This suggests that talose and its derivatives could potentially influence metabolic pathways that rely on these enzymes, such as glycolysis and the pentose phosphate pathway, although this requires further investigation for this compound.

D_Talose_Relationships cluster_derivatives Derivatives and Analogs cluster_applications Biological Interactions / Applications DTalose This compound FDT [¹⁸F]FDT DTalose->FDT is an analog of Talosides Talosides DTalose->Talosides is a precursor for GalK Substrate for Galactokinase FDT->GalK Galectins Inhibition of Galectins Talosides->Galectins PET PET Imaging of Galactokinase Activity GalK->PET

Relationships of this compound and its derivatives.

Conclusion and Future Perspectives

The current application of this compound in metabolic pathway studies is primarily centered on its radiolabeled derivative, [¹⁸F]FDT, which has proven to be a valuable tool for the in vivo quantification of galactokinase activity. The enzymatic synthesis of this compound is well-established, providing a source of this rare sugar for further research. While the direct metabolic effects of this compound are not yet thoroughly understood, the inhibitory activity of its derivatives against key proteins like galectins suggests promising avenues for future research in drug development and the study of metabolic and signaling pathways. Further studies are warranted to explore the potential of this compound itself as a metabolic probe or modulator.

References

Synthesis of Isotopically Labeled D-Talose: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Talose, a C-2 epimer of D-galactose, is a rare aldohexose sugar that has garnered interest in glycobiology and drug development.[1] Its unique stereochemistry makes it a valuable tool for studying carbohydrate-protein interactions and as a building block for novel therapeutics. Isotopically labeled this compound, enriched with stable isotopes such as Carbon-13 (¹³C) or Deuterium (²H), is an indispensable tracer for metabolic flux analysis, pharmacokinetic studies, and in-depth characterization of biological pathways using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][] These application notes provide detailed protocols for the chemo-enzymatic synthesis of isotopically labeled this compound, offering researchers a guide to producing these critical research tools.

I. Chemo-enzymatic Synthesis of D-[¹³C₆]-Talose

This section outlines a two-step chemo-enzymatic approach for the synthesis of uniformly labeled D-[¹³C₆]-Talose, starting from commercially available D-[¹³C₆]-Galactose. The first step involves the chemical inversion of the C-2 hydroxyl group of D-galactose to yield this compound, a method adapted from a known procedure for unlabeled sugars. The subsequent enzymatic conversion provides an alternative route.

Chemical Synthesis Approach

A convenient method for the synthesis of this compound from D-Galactose involves a four-step chemical process with a key inversion of the equatorial 2-OH group via an SN2 reaction.[4] This method can be adapted for the synthesis of D-[¹³C₆]-Talose from D-[¹³C₆]-Galactose.

Experimental Protocol: Chemical Synthesis of D-[¹³C₆]-Talose from D-[¹³C₆]-Galactose

This protocol is adapted from the synthesis of unlabeled this compound.[4]

  • Protection of D-[¹³C₆]-Galactose:

    • Dissolve D-[¹³C₆]-Galactose in a suitable solvent (e.g., pyridine).

    • Add protecting group reagents (e.g., acetic anhydride) to protect all hydroxyl groups except the one at C-2. This may require a multi-step protection/deprotection strategy to achieve selectivity.

  • Activation of the C-2 Hydroxyl Group:

    • The free C-2 hydroxyl group is activated to create a good leaving group. This can be achieved by converting it to a tosylate or mesylate by reacting the protected sugar with p-toluenesulfonyl chloride or methanesulfonyl chloride in pyridine.

  • Inversion of Configuration at C-2:

    • The activated C-2 position undergoes an SN2 reaction with a nucleophile (e.g., acetate) to invert the stereochemistry from the galactose configuration (equatorial OH) to the talose configuration (axial OH).

    • The reaction is typically carried out in a solvent like dimethylformamide (DMF).

  • Deprotection:

    • All protecting groups are removed to yield D-[¹³C₆]-Talose. For example, acetyl groups can be removed by transesterification with sodium methoxide in methanol.

  • Purification:

    • The final product is purified using chromatographic techniques such as flash chromatography on silica gel or preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., an amine-functionalized column).[5]

Enzymatic Synthesis Approach

An alternative and potentially more straightforward approach for the final step is the enzymatic epimerization of D-[¹³C₆]-Galactose to D-[¹³C₆]-Talose using the enzyme cellobiose 2-epimerase.[2]

Experimental Protocol: Enzymatic Synthesis of D-[¹³C₆]-Talose from D-[¹³C₆]-Galactose

This protocol is based on the enzymatic conversion of unlabeled D-galactose.[2]

  • Enzyme Preparation:

    • Obtain or express and purify cellobiose 2-epimerase from Rhodothermus marinus (RmCE) or a similar source.

  • Reaction Setup:

    • Dissolve D-[¹³C₆]-Galactose in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).

    • Add the purified cellobiose 2-epimerase to the substrate solution.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 60-70 °C).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by thin-layer chromatography (TLC) or HPLC.

  • Enzyme Inactivation and Product Purification:

    • Once the reaction has reached equilibrium or the desired conversion, inactivate the enzyme by heat treatment (e.g., boiling for 10 minutes).

    • Remove the denatured protein by centrifugation.

    • Purify the D-[¹³C₆]-Talose from the reaction mixture containing unreacted D-[¹³C₆]-Galactose and any byproducts (like D-[¹³C₆]-tagatose) using preparative HPLC or other chromatographic methods.[5]

Quantitative Data

The following table summarizes expected yields based on reported syntheses of unlabeled this compound. Actual yields for the isotopically labeled synthesis may vary.

Synthesis MethodStarting MaterialProductReported Yield (Unlabeled)Reference
Chemical SynthesisD-GalactoseThis compound58% (overall)[4]
Enzymatic SynthesisD-GalactoseThis compound8.5% - 20%[2]

II. Synthesis of Deuterium-Labeled this compound

Deuterium-labeled sugars are valuable for NMR studies and as internal standards in mass spectrometry.[6] A common strategy for introducing deuterium is through catalytic H-D exchange reactions.

Experimental Protocol: Synthesis of D-[²H]-Talose via Catalytic H-D Exchange

This protocol is a general method that can be adapted for this compound.[7]

  • Reaction Setup:

    • Dissolve this compound in deuterium oxide (D₂O).

    • Add a heterogeneous catalyst, such as Palladium on carbon (Pd/C).

    • The reaction is carried out under a deuterium gas (D₂) atmosphere.

  • Reaction Conditions:

    • The reaction mixture is stirred at a specific temperature (e.g., 80-100 °C) for a defined period to allow for H-D exchange at specific positions. The positions of exchange are typically adjacent to hydroxyl groups.

  • Catalyst Removal and Product Isolation:

    • After the reaction, the catalyst is removed by filtration.

    • The D₂O is removed by lyophilization to yield the deuterium-labeled this compound.

  • Analysis of Deuterium Incorporation:

    • The extent and position of deuterium incorporation can be determined by mass spectrometry (to measure the mass shift) and NMR spectroscopy (to identify the sites of labeling).[8][9]

III. Purification and Analysis

Purification:

Isotopically labeled sugars can be purified using standard chromatographic techniques. For polar compounds like sugars, Hydrophilic Interaction Liquid Chromatography (HILIC) is often effective.[5] Preparative HPLC with an amino-propyl bonded silica column is a common choice.

Analysis of Isotopic Enrichment:

  • Mass Spectrometry (MS): The isotopic enrichment can be determined by comparing the mass spectra of the labeled and unlabeled compounds. The shift in the molecular ion peak and the isotopic distribution provide information on the number of incorporated isotopes.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR and ¹H-NMR are powerful tools to confirm the position and extent of isotopic labeling. For ¹³C-labeled compounds, the presence and splitting patterns of the signals confirm the labeling. For deuterium-labeled compounds, the disappearance of proton signals in the ¹H-NMR spectrum indicates the site of deuteration.[8][9]

IV. Visualizations

Synthesis Workflow

cluster_chemo Chemical Synthesis cluster_enzymatic Enzymatic Synthesis cluster_h_d_exchange H-D Exchange Gal_C13 D-[¹³C₆]-Galactose Prot_Gal Protected D-[¹³C₆]-Galactose Gal_C13->Prot_Gal Protection Act_Gal Activated D-[¹³C₆]-Galactose Prot_Gal->Act_Gal Activation (C-2) Inv_Tal Inverted Protected D-[¹³C₆]-Talose Act_Gal->Inv_Tal SN2 Inversion Tal_C13_chem D-[¹³C₆]-Talose Inv_Tal->Tal_C13_chem Deprotection Gal_C13_enz D-[¹³C₆]-Galactose Tal_C13_enz D-[¹³C₆]-Talose Gal_C13_enz->Tal_C13_enz Cellobiose 2-epimerase Tal_unlabeled This compound Tal_D D-[²H]-Talose Tal_unlabeled->Tal_D Pd/C, D₂O, D₂ DTal This compound DTal1P This compound-1-Phosphate DTal->DTal1P Galactokinase (hypothesized) UDPTal UDP-Talose DTal1P->UDPTal Galactose-1-P Uridyltransferase (hypothesized, likely low affinity) UDPGal UDP-Galactose UDPTal->UDPGal UDP-galactose-4-epimerase (hypothesized) UDPGlc UDP-Glucose UDPGal->UDPGlc Glycoproteins Glycoproteins UDPGal->Glycoproteins Glycolipids Glycolipids UDPGal->Glycolipids G1P Glucose-1-Phosphate UDPGlc->G1P G6P Glucose-6-Phosphate G1P->G6P Glycolysis Glycolysis G6P->Glycolysis

References

D-Talose as a Standard for Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Talose is a rare aldohexose monosaccharide, an epimer of D-galactose, that is gaining interest in biomedical research and drug development. Its unique stereochemistry makes it a valuable standard for the chromatographic separation and quantification of carbohydrates in complex biological matrices and pharmaceutical formulations. Accurate and reliable analytical methods are crucial for studying its metabolic fate, pharmacokinetic properties, and role in various biological processes.

These application notes provide detailed protocols for the use of this compound as a standard in three common chromatographic techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC). The methodologies are designed to offer robust and reproducible results for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds like this compound. Two common HPLC methods for carbohydrate analysis are High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and HPLC with Refractive Index Detection (HPLC-RID).

Application Note: Analysis of this compound by HPAEC-PAD

HPAEC-PAD is a highly sensitive and specific method for the direct analysis of carbohydrates without the need for derivatization. Under alkaline conditions, the hydroxyl groups of carbohydrates become partially ionized, allowing for their separation on an anion-exchange column. Pulsed amperometric detection provides direct, mass-proportional, and sensitive detection.

Experimental Protocol: HPAEC-PAD

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water.

    • Generate a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

  • Sample Preparation (from a biological matrix):

    • To 100 µL of the sample (e.g., plasma, cell lysate), add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in an appropriate volume of deionized water.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ series).

    • Mobile Phase: Sodium hydroxide (NaOH) solution. The concentration may need to be optimized depending on the specific column and separation desired (typically in the range of 10-200 mM).

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30°C).

    • Injection Volume: 5 - 25 µL.

    • Detection: Pulsed Amperometric Detector (PAD) with a gold working electrode.

Quantitative Data (Estimated for this compound based on D-Galactose)

ParameterValue
Linearity Range 0.2 - 10 mg/L
Correlation Coefficient (R²) > 0.998
Limit of Detection (LOD) 0.003 - 0.016 mg/L
Limit of Quantification (LOQ) 0.01 - 0.05 mg/L

Note: The quantitative data presented is based on typical values for monosaccharides like D-Galactose using HPAEC-PAD and should be validated for this compound in your specific laboratory setting.

Application Note: Analysis of this compound by HPLC-RID

HPLC with a Refractive Index Detector (RID) is a universal method for the analysis of carbohydrates. The detector measures the difference in the refractive index between the mobile phase and the eluting sample. This method is less sensitive than HPAEC-PAD but is robust and suitable for higher concentration samples.

Experimental Protocol: HPLC-RID

  • Standard and Sample Preparation: Follow the same procedures as described for HPAEC-PAD.

  • Chromatographic Conditions:

    • Column: A column specifically designed for carbohydrate analysis (e.g., ligand-exchange columns in calcium or lead form, or amino-propyl bonded silica columns).

    • Mobile Phase: Isocratic elution with deionized water or a mixture of acetonitrile and water (e.g., 75:25 v/v).

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Elevated temperatures (e.g., 80-85°C) are often used to improve resolution and reduce viscosity.

    • Injection Volume: 10 - 50 µL.

    • Detection: Refractive Index Detector (RID). The detector cell temperature should be controlled and kept stable.

Quantitative Data (Estimated for this compound based on D-Galactose)

ParameterValue
Retention Time Approximately 12.3 min (on a Bio-Rad HPX-87C column with water as mobile phase at 0.6 mL/min and 80°C)[1]
Linearity Range 0.1 - 5 mg/mL[2]
Correlation Coefficient (R²) > 0.997[2]
Limit of Detection (LOD) 0.01 - 0.17 mg/mL[2]
Limit of Quantification (LOQ) 0.03 - 0.56 mg/mL[2]

Note: The retention time and validation data are based on D-Galactose, the C-2 epimer of this compound, and should be considered as an estimate. Actual values may vary depending on the specific chromatographic system and conditions.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard This compound Standard Reconstitution Reconstitution & Filtration Standard->Reconstitution Dilution Series Sample Biological Sample ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) Sample->ProteinPrecipitation Evaporation Evaporation ProteinPrecipitation->Evaporation Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation Chromatographic Separation (HPAEC or Ligand-Exchange) Injection->Separation Detection Detection (PAD or RID) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for this compound analysis by HPLC.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile sugars like this compound, a derivatization step is required to increase their volatility. The most common method is trimethylsilylation (TMS).

Application Note: GC-MS Analysis of this compound as its TMS Derivative

This method involves a two-step derivatization process: methoximation followed by silylation. Methoximation prevents the formation of multiple anomeric peaks, and silylation of the hydroxyl groups with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) produces volatile TMS derivatives that are amenable to GC-MS analysis.

Experimental Protocol: GC-MS of TMS-D-Talose

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., pyridine).

    • For biological samples, perform an extraction and evaporate the extract to complete dryness.

  • Derivatization:

    • Methoximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried sample or standard. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).

    • Silylation: Add a silylating agent such as BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst. Incubate at a controlled temperature (e.g., 70°C) for a defined period (e.g., 60 minutes).

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Mode: Split or splitless, depending on the concentration.

    • Injector Temperature: Typically 250-280°C.

    • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100°C, holding for a few minutes, then ramping up to 300°C.

    • MS Interface Temperature: 280-300°C.

    • Ion Source Temperature: 230°C.

    • Mass Spectrometer Mode: Scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification.

Quantitative Data

ParameterValue
Non-polar Retention Index (rinpol) 1920
Linearity Range (Estimated) 0.5 - 500 mg/L
Correlation Coefficient (R²) (Estimated) > 0.997
Limit of Detection (LOD) (Estimated) 0.03 mg/L
Limit of Quantification (LOQ) (Estimated) 0.1 mg/L

Note: The validation data is estimated based on typical performance for TMS-derivatized monosaccharides. The retention index is a specific value for the TMS derivative of this compound.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard This compound Standard Methoximation Methoximation Standard->Methoximation Sample Dried Sample Extract Sample->Methoximation Silylation Silylation (TMS) Methoximation->Silylation Injection GC Injection Silylation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Integration Peak Integration Detection->Integration LibrarySearch Mass Spectral Library Search Integration->LibrarySearch Quantification Quantification LibrarySearch->Quantification TLC_Workflow cluster_prep Preparation cluster_analysis Development cluster_data Visualization & Analysis Spotting Spot Standard & Sample on TLC Plate Development Develop Plate in Solvent Chamber Spotting->Development Drying Dry Plate Development->Drying Visualization Spray with Staining Reagent & Heat Drying->Visualization Analysis Calculate Rf Values Visualization->Analysis

References

Troubleshooting & Optimization

How to improve the yield of D-Talose enzymatic synthesis?

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the enzymatic synthesis of D-Talose from D-galactose using Cellobiose 2-epimerase.

Frequently Asked Questions (FAQs)

Q1: What is the recommended enzymatic method for synthesizing this compound?

The most direct single-step enzymatic method is the conversion of D-galactose to this compound using the enzyme Cellobiose 2-epimerase (CE).[1][2] Specifically, the Cellobiose 2-epimerase from Rhodothermus marinus (RmCE) has been shown to catalyze this reaction.[1][2]

Q2: What is the primary challenge in this enzymatic synthesis?

The primary challenge is managing a side reaction. The Cellobiose 2-epimerase not only converts D-galactose to this compound (epimerization) but also catalyzes a keto-aldo isomerization of D-galactose to D-tagatose.[1][2][3][4] The formation of D-tagatose increases with reaction time, which can decrease the final purity of the this compound product.[1][3]

Q3: What are the typical reaction conditions for this process?

Optimal conditions for the synthesis using Rhodothermus marinus Cellobiose 2-epimerase (RmCE) have been reported at a laboratory scale to be a temperature of 70°C and a pH of 6.3.[1][2]

Q4: What kind of yield and purity can be expected?

The reaction dynamics are time-dependent. Initially, this compound purity is very high (>99%), but the yield is low.[1] As the reaction progresses, the yield of this compound increases, reaching a maximum conversion of about 20%, but the purity decreases due to the formation of D-tagatose.[1][2] In an optimized, scaled-up process, a this compound concentration of 23 g/L with a purity of 86% and a yield of 8.5% has been achieved.[1][2][3]

Troubleshooting Guide
Issue 1: Low Final Yield of this compound (<10%)

Potential Cause 1: Suboptimal Reaction Time The conversion of D-galactose to this compound is a time-dependent process that competes with the formation of D-tagatose. Terminating the reaction too early will result in a low yield, even if the purity is high.[1][5]

  • Solution: Perform a time-course experiment. Collect aliquots from the reaction mixture at regular intervals (e.g., every 1-2 hours for the first 12 hours, then at 18 and 24 hours) and analyze the concentration of this compound, D-tagatose, and remaining D-galactose using HPLC. This will allow you to determine the optimal reaction time that balances yield and purity for your specific experimental goals.[1]

Potential Cause 2: Inactive or Insufficient Enzyme The enzyme may have lost activity due to improper storage, handling, or simply an insufficient concentration in the reaction mixture.

  • Solution:

    • Verify Enzyme Activity: Before starting a large-scale reaction, perform a small-scale activity assay with a control substrate to confirm the enzyme is active.[6]

    • Increase Enzyme Concentration: Systematically increase the enzyme concentration (e.g., from 0.3 mg/mL) to see if it improves the conversion rate.[1][2] Note that higher enzyme concentrations can also accelerate the formation of the D-tagatose byproduct.[7]

Potential Cause 3: Suboptimal Reaction Conditions (pH, Temperature) The activity of Cellobiose 2-epimerase is highly dependent on pH and temperature.[8][9] Deviations from the optimal range can significantly reduce enzyme efficiency.

  • Solution:

    • Verify pH: Ensure the buffer (e.g., 100 mM MOPS) is correctly prepared and maintains a stable pH of 6.3 throughout the reaction.[1]

    • Verify Temperature: Calibrate your incubator or water bath to ensure a constant temperature of 70°C is maintained.[1][2]

Issue 2: Low Purity of this compound (<85%) in the Final Product

Potential Cause 1: Excessive Reaction Time This is the most common cause of low purity. While this compound yield increases over time, the concentration of the D-tagatose byproduct also increases steadily, often lagging slightly behind talose formation before accelerating.[1][2][5] Prolonging the reaction to maximize yield will inevitably decrease purity.

  • Solution: Refer to your time-course experiment data. Choose a reaction endpoint that provides the best possible yield for your required level of purity. If high purity is critical, a shorter reaction time is necessary, followed by chromatographic purification to separate the this compound from D-tagatose and unreacted D-galactose.[1]

Potential Cause 2: High Substrate Concentration Leading to Byproduct Formation Very high concentrations of D-galactose might influence the reaction equilibrium and favor the formation of byproducts over extended periods.

  • Solution: While high substrate concentrations are often desirable for volumetric productivity, test a range of initial D-galactose concentrations (e.g., 200 mM to 1600 mM) to find an optimal balance between substrate conversion and final product purity.[1]

Data Presentation: Reaction Optimization

The following table summarizes the relationship between reaction time, product yield, and product purity for the synthesis of this compound from D-galactose (1.6 M initial concentration) using RmCE.

Reaction Time (hours)This compound Yield (%)This compound Purity (%)This compound Concentration (g/L)
1.02.9%99.8%8.4
2.55.8%95.7%16.7
4.58.5%86.0%24.3
6.010.3%79.2%29.7
18.018.2%59.8%52.4

Data adapted from the study "Converting Galactose into the Rare Sugar Talose with Cellobiose 2-Epimerase as Biocatalyst".[1][10]

Visualizations

Enzymatic Reaction Pathway

G prep 1. Prepare Reagents (Substrate, Buffer, Enzyme) setup 2. Set Up Reaction (Combine reagents at 70°C, pH 6.3) prep->setup incubate 3. Incubate Reaction (Monitor time carefully) setup->incubate sampling 4. Take Time-Course Samples incubate->sampling terminate 5. Terminate Reaction (Heat inactivation, e.g., 100°C) sampling->terminate analyze 6. Analyze Products (HPLC) terminate->analyze purify 7. Purify Product (Chromatography) analyze->purify G start Low this compound Yield? check_purity Check this compound Purity start->check_purity high_purity Purity is High (>95%) check_purity->high_purity Yes low_purity Purity is Low (<85%) check_purity->low_purity No sol_increase_time Action: Increase reaction time. Perform time-course study. high_purity->sol_increase_time sol_decrease_time Action: Decrease reaction time to optimal point. Purify product post-reaction. low_purity->sol_decrease_time check_enzyme Still Low Yield? sol_increase_time->check_enzyme sol_enzyme Action: Verify enzyme activity. Increase enzyme concentration. check_enzyme->sol_enzyme Yes

References

Minimizing tagatose byproduct in D-Talose synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of D-Talose, with a specific focus on minimizing the formation of the D-tagatose byproduct.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main approaches for this compound synthesis are enzymatic conversion and chemical synthesis. The most prominent enzymatic method involves the use of cellobiose 2-epimerase to convert D-galactose to this compound.[1] Chemical synthesis can be achieved through methods like the Lobry de Bruyn-Alberda-van Ekenstein transformation of D-galactose under alkaline conditions, or through multi-step stereoselective routes.[2][3][4]

Q2: Why is D-tagatose a common byproduct in this compound synthesis?

A2: D-tagatose is a keto-aldo isomer of D-galactose and its formation is a known side reaction in both enzymatic and chemical synthesis routes. In enzymatic synthesis with cellobiose 2-epimerase, the enzyme can also catalyze the isomerization of D-galactose to D-tagatose.[1] In chemical synthesis under alkaline conditions, the Lobry de Bruyn-Alberda-van Ekenstein transformation proceeds through an enediol intermediate which can lead to a mixture of D-galactose, this compound, and D-tagatose.

Q3: How does reaction time affect the purity of this compound in enzymatic synthesis?

A3: In the enzymatic conversion of D-galactose to this compound using cellobiose 2-epimerase, the purity of this compound is highest at the beginning of the reaction. As the reaction progresses, the concentration of the D-tagatose byproduct increases, thus reducing the purity of this compound.[1] Therefore, shorter reaction times favor higher purity, while longer reaction times may increase the overall yield of rare sugars but with a lower proportion of this compound.[1]

Q4: What are the optimal conditions for minimizing tagatose in the enzymatic synthesis of this compound?

A4: Based on studies with cellobiose 2-epimerase from Rhodothermus marinus, the reaction is typically performed at a pH of 6.3 and a temperature of 70°C.[1] To maximize this compound purity, it is crucial to optimize the reaction time, with shorter durations yielding higher purity.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
High Tagatose Byproduct Concentration Excessive reaction time in enzymatic synthesis: The formation of tagatose increases over time.[1]Monitor the reaction closely and stop it at an earlier time point. A time-course experiment is recommended to determine the optimal reaction time for the desired purity.[1]
Suboptimal pH or temperature: While the optimal conditions for cellobiose 2-epimerase are known, deviations can affect the product ratio.Ensure the reaction is performed at the optimal pH (e.g., 6.3) and temperature (e.g., 70°C) for the specific enzyme being used.[1]
Alkaline conditions in chemical synthesis: The Lobry de Bruyn-Alberda-van Ekenstein transformation inherently produces a mixture of sugars.Consider alternative stereoselective chemical synthesis routes if high purity is required. If using the alkaline method, careful control of pH and temperature may help to influence the product ratio, though significant byproduct formation is expected.
Low this compound Yield Insufficient enzyme activity: The enzyme may be inactive or used at a suboptimal concentration.Verify the activity of the enzyme stock. Increase the enzyme concentration in the reaction mixture.
Suboptimal reaction conditions: The pH, temperature, or substrate concentration may not be optimal for the enzyme.Optimize reaction conditions, including pH, temperature, and D-galactose concentration. A typical starting point is pH 6.3, 70°C, and 1.6 M D-galactose.[1]
Reaction has not reached equilibrium (for yield): If maximizing total rare sugar production is the goal, the reaction may not have run long enough.Increase the reaction time, keeping in mind that this will decrease the purity of this compound relative to D-tagatose.[1]
No Product Formation Inactive enzyme: The enzyme may have been denatured due to improper storage or handling.Use a fresh batch of enzyme and ensure it is stored at the recommended temperature.
Incorrect reaction setup: Missing components or incorrect concentrations in the reaction mixture.Double-check the concentrations of all reactants, including the substrate, buffer, and enzyme.
Difficulty in Purifying this compound Similar properties of this compound and D-tagatose: These sugars are isomers and can be challenging to separate.Chromatographic methods such as high-performance liquid chromatography (HPLC) with an amino-based column or simulated moving bed (SMB) chromatography can be effective for separating this compound from D-tagatose and D-galactose. A described method for purification involves yeast treatment to remove residual galactose followed by chromatographic separation.[1]

Quantitative Data Summary

The following table summarizes the effect of reaction time on the purity, yield, and concentration of this compound in the enzymatic conversion of D-galactose using cellobiose 2-epimerase.

Table 1: Time-Course of D-Galactose to this compound Conversion [1]

Reaction Time (hours)This compound Purity (%)This compound Yield (%)This compound Concentration (g/L)
1>992.57.2
2984.513.0
4.5868.524.3
186519.556.2
276019.054.7
Data is based on a reaction with 1.6 M D-galactose, 0.3 mg/mL cellobiose 2-epimerase from Rhodothermus marinus at pH 6.3 and 70°C.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound from D-Galactose[1]

Materials:

  • D-galactose

  • Cellobiose 2-epimerase (e.g., from Rhodothermus marinus)

  • 100 mM MOPS buffer (pH 6.3)

  • Heating block or water bath at 70°C

  • Heating block at 95°C

  • Centrifuge

  • 0.2 µm syringe filter

Procedure:

  • Prepare a 1.6 M solution of D-galactose in 100 mM MOPS buffer (pH 6.3).

  • Add cellobiose 2-epimerase to a final concentration of 0.3 mg/mL.

  • Incubate the reaction mixture at 70°C. Monitor the reaction progress by taking samples at different time points (e.g., 1, 2, 4.5, 18, and 27 hours) to determine the optimal time for the desired purity and yield.

  • To stop the reaction, incubate the mixture at 95°C for 10 minutes to denature the enzyme.

  • Centrifuge the reaction mixture at high speed (e.g., 18,000 rpm) for 20 minutes to pellet the precipitated protein.

  • Filter the supernatant through a 0.2 µm syringe filter to remove any remaining particulates.

  • The resulting solution contains this compound, D-tagatose, and unreacted D-galactose. Proceed with purification.

Protocol 2: Purification of this compound[1]

Materials:

  • Yeast (Kluyveromyces marxianus)

  • Yeast growth medium (e.g., YPD)

  • Incubator with shaking capabilities

  • Centrifuge

  • Chromatography system (e.g., HPLC with an amino-based column)

Procedure:

  • Removal of residual D-galactose:

    • Inoculate a suitable yeast strain that selectively consumes D-galactose (e.g., Kluyveromyces marxianus) into the reaction mixture.

    • Incubate under appropriate growth conditions until the D-galactose is consumed. Monitor the sugar concentrations using HPLC.

  • Removal of yeast cells:

    • Centrifuge the mixture to pellet the yeast cells.

    • Collect the supernatant containing this compound and D-tagatose.

  • Chromatographic separation:

    • Separate this compound from D-tagatose using a suitable chromatography method, such as preparative HPLC with an amino-based column. The specific gradient and mobile phase will depend on the column and system used. A reported method uses a gradient of sodium hydroxide for separation on a specific anion exchange column.[1]

Visualizations

Enzymatic_Synthesis_of_D_Talose D_Galactose D-Galactose Cellobiose_Epimerase Cellobiose 2-Epimerase D_Galactose->Cellobiose_Epimerase D_Talose This compound (Desired Product) Cellobiose_Epimerase->D_Talose Epimerization (Main Reaction) D_Tagatose D-Tagatose (Byproduct) Cellobiose_Epimerase->D_Tagatose Isomerization (Side Reaction)

Caption: Enzymatic conversion of D-Galactose to this compound and the side reaction leading to the D-tagatose byproduct.

Experimental_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification Reaction_Setup 1. Prepare Reaction Mixture (D-Galactose, Buffer, Enzyme) Incubation 2. Incubate at 70°C Reaction_Setup->Incubation Reaction_Stop 3. Stop Reaction (95°C) Incubation->Reaction_Stop Centrifugation 4. Centrifuge and Filter Reaction_Stop->Centrifugation Yeast_Treatment 5. Yeast Treatment to Remove Galactose Centrifugation->Yeast_Treatment Yeast_Removal 6. Remove Yeast Cells Yeast_Treatment->Yeast_Removal Chromatography 7. Chromatographic Separation (this compound from D-Tagatose) Yeast_Removal->Chromatography Product Pure this compound Chromatography->Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Flowchart decision decision solution solution start Start: Low Purity of this compound check_time Was the reaction time optimized? start->check_time optimize_time Perform a time-course experiment to find the optimal reaction time for desired purity. check_time->optimize_time No check_conditions Are the reaction conditions (pH, temp) optimal? check_time->check_conditions Yes optimize_time->check_conditions optimize_conditions Adjust pH and temperature to the enzyme's optimum. check_conditions->optimize_conditions No purification_issue Is the purification method effective? check_conditions->purification_issue Yes optimize_conditions->purification_issue optimize_purification Optimize chromatographic separation conditions (e.g., gradient, column). purification_issue->optimize_purification No end High Purity this compound Achieved purification_issue->end Yes optimize_purification->end

Caption: Troubleshooting flowchart for addressing low purity issues in this compound synthesis.

References

D-Talose Crystallization Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Talose crystallization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the crystallization of this rare sugar. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, practical advice to assist in your experimental work.

Frequently Asked questions (FAQs)

Q1: What are the key physical and chemical properties of this compound relevant to its crystallization?

A1: Understanding the fundamental properties of this compound is crucial for designing successful crystallization experiments. Key data are summarized below.

PropertyValueSource(s)
Molecular FormulaC₆H₁₂O₆[1]
Molar Mass180.16 g/mol [1][2]
AppearanceWhite to Almost white powder to crystal[2]
Melting Point136-138°C
SolubilitySlightly soluble in water and methanol.[3]
Purity (typical)>98.0% (HPLC)[2]

Q2: What is a common starting concentration for this compound crystallization from an aqueous solution?

A2: A common method involves concentrating the purified this compound solution to about 70% (w/w) by evaporation before cooling to induce crystallization.[4][5]

Q3: What are the typical impurities encountered during this compound crystallization?

A3: this compound is often synthesized from D-galactose or D-tagatose.[6][7] Therefore, these sugars are common impurities that can be present in the crystallization solution and may affect the crystallization process.[7][8]

Q4: How can I verify the identity and purity of my this compound crystals?

A4: The identity and purity of this compound crystals can be confirmed using several analytical techniques, including High-Performance Liquid Chromatography (HPLC), 13C Nuclear Magnetic Resonance (NMR) spectroscopy, melting point analysis, and measurement of optical rotation.[4]

Experimental Protocols

Protocol 1: Cooling Crystallization from Aqueous Solution

This protocol is adapted from a method used for this compound production after enzymatic conversion.[4][5]

1. Purification:

  • Begin with a purified this compound solution. It is crucial to remove impurities, such as other sugars (e.g., D-galactose, D-tagatose), as they can inhibit crystallization or be incorporated into the crystals.[7][9] Chromatographic methods are often used for purification.[8]

2. Concentration:

  • Concentrate the purified this compound solution by evaporation under reduced pressure to a final concentration of approximately 70% (w/w).[4][5]

3. Crystallization:

  • Transfer the concentrated syrup to a suitable crystallization vessel.

  • Cool the solution to 4°C and maintain this temperature to induce crystallization.[4][5] The cooling rate should be slow to promote the growth of larger, more well-defined crystals.[9]

4. Crystal Harvesting and Drying:

  • Once a significant amount of crystals has formed, separate them from the mother liquor by filtration or centrifugation.[4][5]

  • Wash the crystals with a small amount of cold solvent (e.g., a mixture of ethanol and water) to remove any remaining mother liquor.[10]

  • Dry the crystals under vacuum at a low temperature.

Protocol 2: Anti-Solvent Crystallization using Aqueous Ethanol

This protocol is based on the solubility data of this compound in aqueous ethanol solutions. Ethanol acts as an anti-solvent, reducing the solubility of this compound and inducing crystallization.

1. Solution Preparation:

  • Prepare a concentrated aqueous solution of purified this compound at a temperature where it is fully dissolved.

2. Anti-Solvent Addition:

  • Slowly add ethanol to the this compound solution with gentle agitation. The addition of ethanol will decrease the solubility of this compound.[11]

  • Continue adding ethanol until the solution becomes slightly turbid, indicating the onset of nucleation.

3. Crystal Growth:

  • Cover the vessel and allow it to stand at a constant temperature. For slower crystal growth and better crystal quality, a slow cooling profile can be applied.

4. Harvesting and Drying:

  • Collect the crystals by filtration.

  • Wash the crystals with a solvent mixture containing a higher proportion of ethanol.

  • Dry the crystals under vacuum.

Data Presentation

Table 1: Solubility of this compound in Aqueous Ethanol at Various Temperatures

The solubility of this compound decreases with increasing ethanol concentration and decreasing temperature. This data is essential for designing anti-solvent crystallization protocols.

Ethanol Concentration (wt%)Temperature (°C)This compound Solubility (mol/kg-solvent)
20200.502
80200.057

Note: This table presents a selection of the available data to illustrate the trend.

Troubleshooting Guides

Issue 1: No Crystals Form

A No Crystals Formed B Is the solution supersaturated? A->B C Increase concentration: - Slowly evaporate solvent - Cool the solution further B->C No D Induce nucleation: - Add seed crystals - Scratch the inner surface of the vessel B->D Yes E Check for high levels of impurities D->E F Purify the starting material E->F

Troubleshooting guide for when no crystals are forming.
  • Possible Cause: The solution is not sufficiently supersaturated.

    • Solution: Increase the concentration of this compound by slowly evaporating the solvent or by further cooling the solution to decrease solubility.[12]

  • Possible Cause: Nucleation has not been initiated.

    • Solution: Induce nucleation by adding a small number of seed crystals of this compound or by gently scratching the inside of the crystallization vessel with a glass rod.[9]

  • Possible Cause: High concentration of impurities.

    • Solution: Impurities, such as other sugars, can inhibit nucleation.[13] It may be necessary to further purify the this compound solution using techniques like chromatography.

Issue 2: Formation of Oil or Glass Instead of Crystals

A Oil or Glass Formed B Was the cooling rate too fast? A->B C Slow down the cooling rate. Use an insulated container or a programmable bath. B->C Yes D Is the solution too concentrated? B->D No F Re-dissolve by gentle heating and attempt recrystallization. C->F E Add a small amount of solvent to reduce supersaturation. D->E Yes D->F No E->F

Troubleshooting guide for the formation of oil or glass.
  • Possible Cause: The solution is too highly supersaturated, or the cooling rate is too rapid.

    • Solution: This can lead to the solute coming out of solution as a liquid phase ("oiling out") or solidifying into a disordered, amorphous state (a glass) rather than an ordered crystal lattice.[9] Try reducing the concentration of the this compound solution slightly by adding a small amount of solvent. Re-heat the solution until the oil or glass dissolves, and then cool it down at a much slower rate.[9]

Issue 3: Crystals are Too Small (Fine Powder)

A Crystals are a Fine Powder B Was nucleation too rapid? A->B C Reduce the rate of supersaturation: - Slow down the cooling rate - Slow down anti-solvent addition B->C Yes D Decrease agitation/stirring C->D E Use fewer seed crystals D->E

Troubleshooting guide for the formation of very small crystals.
  • Possible Cause: The rate of nucleation is significantly higher than the rate of crystal growth.

    • Solution: This results in the formation of a large number of small crystals rather than a smaller number of large crystals. To address this, reduce the rate at which supersaturation is achieved. This can be done by slowing down the cooling rate or, in the case of anti-solvent crystallization, adding the anti-solvent more slowly. Reducing agitation can also help to limit secondary nucleation.[9]

Issue 4: Low Crystal Yield

  • Possible Cause: A significant amount of this compound remains dissolved in the mother liquor.

    • Solution: To increase the yield, you can further cool the mother liquor to decrease the solubility of this compound. Alternatively, you can evaporate some of the solvent from the mother liquor to increase the this compound concentration and induce a second crop of crystals. Be aware that crystals from a second crop may have a lower purity.

References

Optimizing D-Talose Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for D-Talose production.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for this compound synthesis?

A1: this compound, a rare sugar, can be synthesized through two main routes: enzymatic conversion and chemical catalysis. Enzymatic methods often utilize enzymes like cellobiose 2-epimerase to convert D-galactose to this compound.[1][2] Chemical methods include the epimerization of D-galactose using molybdenum-based catalysts or through multi-step organic synthesis.[3][4]

Q2: What is a common enzymatic pathway for producing this compound from D-Galactose?

A2: A one-step conversion of D-galactose to this compound can be achieved using cellobiose 2-epimerase from organisms like Rhodothermus marinus (RmCE).[1][2] This enzyme directly epimerizes the C2 position of D-galactose to form this compound.

Q3: What are the main challenges in the enzymatic production of this compound?

A3: The primary challenges in the enzymatic production of this compound include:

  • Byproduct Formation: A significant issue is the concurrent isomerization of D-galactose to D-tagatose, which reduces the purity of this compound.[1]

  • Low Yield: The equilibrium of the reaction often favors the substrate (D-galactose), leading to relatively low conversion rates.[1]

  • Enzyme Stability: Maintaining enzyme activity under optimal reaction conditions for extended periods can be challenging.

Q4: How can I minimize the formation of D-tagatose as a byproduct?

A4: Minimizing D-tagatose formation involves optimizing the reaction time. The production of this compound is kinetically favored and reaches its equilibrium faster, while D-tagatose formation is slower.[1] Therefore, shorter reaction times can yield higher purity this compound, although this may come at the cost of a lower overall yield. A trade-off between purity and yield needs to be considered based on the specific application.[1]

Q5: What is the role of molybdenum-based catalysts in this compound synthesis?

A5: Molybdenum-based catalysts, such as molybdenum oxide (MoO₃), are effective for the selective epimerization of D-galactose to this compound.[4] These solid acid catalysts can promote the C2-epimerization of D-galactose. The reaction mechanism is believed to proceed via an intramolecular C1–C2 shift, known as the Bílik mechanism.[4][5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low this compound Yield (Enzymatic) 1. Suboptimal Reaction Conditions: Incorrect temperature, pH, or buffer composition. 2. Enzyme Inactivation: The enzyme may have lost activity due to improper storage or harsh reaction conditions. 3. Unfavorable Equilibrium: The thermodynamic equilibrium may favor the substrate.1. Optimize Conditions: For RmCE, the optimal temperature is around 70°C and pH 6.3.[1] Systematically vary these parameters to find the best conditions for your setup. 2. Verify Enzyme Activity: Perform a standard activity assay on your enzyme stock. Ensure proper storage at recommended temperatures. 3. Product Removal: Consider in-situ product removal techniques to shift the equilibrium towards this compound formation.
Low this compound Purity (High D-tagatose) 1. Prolonged Reaction Time: The formation of the D-tagatose byproduct increases with longer incubation times.[1]1. Reduce Reaction Time: Monitor the reaction progress closely and stop it when the desired purity of this compound is achieved, even if the yield is not at its maximum.[1]
Low this compound Yield (Chemical Catalysis) 1. Catalyst Inactivity: The molybdenum catalyst may be deactivated or have low activity. 2. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or catalyst loading.1. Catalyst Characterization and Activation: Ensure the catalyst is properly prepared and activated. Oxygen vacancy in MoO₃ can enhance its catalytic activity.[4] 2. Optimize Reaction Parameters: Systematically vary the temperature (typically around 120-160°C), reaction time, and catalyst loading to maximize the yield and selectivity towards this compound.[4]
Reaction Mixture Browning 1. Non-enzymatic Browning: Maillard reactions or caramelization can occur at high temperatures and alkaline pH.1. Adjust pH and Temperature: If possible, use an enzyme variant that is active at a slightly acidic pH. Optimize the temperature to the lowest effective level to reduce browning.

Data Presentation

Table 1: Comparison of this compound Production Methods

Method Catalyst/Enzyme Substrate Optimal Temperature Optimal pH Yield Purity/Selectivity Key Byproducts Reference
Enzymatic Cellobiose 2-epimerase (RmCE)D-Galactose70°C6.3~8.5% (upscaled)86%D-Tagatose[1][2]
Chemical Molybdenum Oxide (MoO₃)D-Galactose160°C-~18.5%46.8%D-Gulose, D-Idose[4]
Enzymatic L-ribose isomeraseD-Tagatose40°C9.013.0%--[6][7]

Table 2: Influence of Substrate Concentration and Reaction Time on this compound Production using RmCE

Initial D-Galactose (mM) Reaction Time (h) This compound Yield (%) This compound Purity (%)
16001>99~5
16004.5~90~8.5
160018~70~15
1600>24 (equilibrium)~40~19
Data adapted from studies on RmCE, illustrating the trade-off between yield and purity.[1]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Cellobiose 2-Epimerase (RmCE)
  • Reaction Setup: Prepare a reaction mixture containing D-galactose (e.g., 288 g/L) in 100 mM MOPS buffer (pH 6.3).[1]

  • Enzyme Addition: Add purified RmCE to a final concentration of 0.3 mg/mL.[1]

  • Incubation: Incubate the reaction mixture at 70°C.[1]

  • Monitoring: Withdraw samples at different time intervals (e.g., 1, 2, 4.5, 18, and 27 hours) to monitor the formation of this compound and D-tagatose.[1]

  • Analysis: Analyze the samples using High-Performance Anion-Exchange Chromatography (HPAEC) with pulsed amperometric detection to quantify the concentrations of D-galactose, this compound, and D-tagatose.[1]

  • Purification: After the desired reaction time, the remaining D-galactose can be removed by yeast treatment (e.g., using Kluyveromyces marxianus).[1]

Protocol 2: Chemical Synthesis of this compound using Molybdenum Oxide (MoO₃) Catalyst
  • Catalyst Preparation: Prepare the MoO₃ catalyst. The presence of oxygen vacancies can improve catalytic performance.[4]

  • Reaction Setup: In a high-pressure reactor, combine D-galactose with the MoO₃ catalyst (e.g., 15% loading with respect to D-galactose) in an aqueous solution.[4]

  • Reaction Conditions: Heat the reactor to the desired temperature (e.g., 160°C) and allow the reaction to proceed for a specific duration (e.g., 2 hours).[4]

  • Product Analysis: After the reaction, cool the mixture and separate the solid catalyst. Analyze the liquid phase using HPLC to determine the concentrations of this compound and other sugars.[4]

Visualizations

Enzymatic_DTalose_Production D_Galactose D-Galactose Enzyme Cellobiose 2-Epimerase (e.g., RmCE) D_Galactose->Enzyme D_Talose This compound (Desired Product) D_Tagatose D-Tagatose (Byproduct) Enzyme->D_Talose C2-Epimerization (Kinetically Favored) Enzyme->D_Tagatose Isomerization (Thermodynamically Favored)

Caption: Enzymatic conversion of D-Galactose to this compound and the byproduct D-Tagatose.

Chemical_DTalose_Production_Workflow cluster_0 Reaction Stage cluster_1 Separation & Analysis start Start: D-Galactose Solution + MoO3 Catalyst reaction Heat to 160°C in Reactor start->reaction separation Cool and Separate Solid Catalyst reaction->separation After 2 hours analysis Analyze Liquid Phase (HPLC) separation->analysis end End: Purified this compound analysis->end Quantify this compound

Caption: Workflow for the chemical synthesis of this compound using a Molybdenum Oxide catalyst.

Troubleshooting_Logic start Low this compound Yield? enzymatic Enzymatic or Chemical? start->enzymatic check_enzyme Check Enzyme Activity & Reaction Conditions (pH, Temp) enzymatic->check_enzyme Enzymatic check_catalyst Check Catalyst Activity & Reaction Conditions (Temp, Loading) enzymatic->check_catalyst Chemical purity_issue Low Purity? (High Byproduct) check_enzyme->purity_issue check_catalyst->purity_issue reduce_time Reduce Reaction Time purity_issue->reduce_time Yes optimize_further Further Optimization purity_issue->optimize_further No reduce_time->optimize_further

Caption: A logical workflow for troubleshooting common issues in this compound production.

References

Technical Support Center: Chemical Synthesis of D-Talose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical and enzymatic synthesis of D-Talose. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of producing this rare sugar.

The synthesis of this compound, a C-2 epimer of D-galactose, presents significant challenges due to stereochemical complexity, low yields in equilibrium-driven reactions, and difficulties in purification. This guide addresses common issues encountered in various synthetic routes, including classical chemical epimerization and modern biocatalytic methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical and enzymatic synthesis of this compound?

A1: The synthesis of this compound is complicated by several factors across different methodologies:

  • Stereocontrol: In chemical synthesis, achieving the inversion of the equatorial hydroxyl group at the C-2 position of D-galactose to the axial position in this compound is a primary hurdle. This requires carefully designed multi-step protection and inversion strategies.[1][2][3]

  • Byproduct Formation: Enzymatic methods, particularly the epimerization of D-galactose, often suffer from a competing isomerization reaction that produces D-tagatose as a significant byproduct, complicating purification and reducing product purity.[4][5][6]

  • Low Equilibrium Yields: Biocatalytic conversions are typically reversible and governed by thermodynamic equilibrium. For instance, the isomerization of D-tagatose to this compound has a low equilibrium yield of about 13%, while the conversion from D-galactose reaches a maximum of around 19-20% this compound in an equilibrium mixture.[4][7]

  • Purification: this compound has similar physical and chemical properties to its precursors (D-galactose, D-tagatose) and byproducts, making separation challenging. This often necessitates demanding chromatographic techniques.[8][9]

  • Harsh Reagents: Some traditional chemical methods employ inefficient or hazardous reagents, such as large quantities of dibutyltin oxide.[5]

Q2: Which synthetic route generally offers the highest yield for this compound?

A2: Purely chemical synthesis routes have reported the highest overall yields. A four-step synthesis starting from readily available D-galactose, with the key step being an S_N2 inversion of the C-2 hydroxyl group, has been reported to achieve an overall yield of 58%.[1][2] Another effective method involving the epimerization of 6-O-trityl-D-galactose via a stannylene acetal intermediate consistently yields 60-70% of the protected talose derivative, resulting in an overall yield of approximately 60% after deprotection.[10] In contrast, enzymatic methods are often limited by equilibrium, with yields typically below 20%.[4][7]

Q3: How can I minimize the formation of the D-tagatose byproduct during enzymatic synthesis from D-galactose?

A3: The formation of D-tagatose is an inherent side reaction of enzymes like cellobiose 2-epimerase.[4][5] While it cannot be eliminated completely, its proportion can be managed by controlling the reaction time. The purity of this compound is highest (>99%) at the beginning of the reaction and decreases steadily as the reaction progresses towards equilibrium.[4][5] Therefore, for applications requiring very high purity, a shorter incubation time is recommended, sacrificing overall yield. Conversely, to maximize the concentration of talose, a longer reaction time is necessary, which will result in higher tagatose contamination.[5][6]

Q4: What are the most effective methods for purifying this compound from a reaction mixture?

A4: Due to the similar properties of the sugars involved, chromatographic separation is the most effective method. After the reaction, the mixture can be deionized using ion-exchange resins (e.g., a mixture of cation and anion exchangers).[8] Subsequently, the concentrated mixture can be applied to a chromatography column, such as DOWEX 50W-X2 in the Ca²⁺ form, which is effective for separating the different sugar isomers.[8] Following chromatographic separation, the purified this compound fractions can be concentrated by evaporation and crystallized, typically at low temperatures (e.g., 4 °C), to obtain the final solid product.[8][11]

Troubleshooting Guides

Method 1: Chemical Epimerization of D-Galactose (via Stannylene Acetal)
ProblemPossible Cause(s)Troubleshooting Steps
Low Yield of this compound Derivative (<60%) Incomplete Stannylene Acetal Formation: Insufficient azeotropic removal of water prevents the formation of the reactive intermediate.Ensure the reaction is performed in a dry solvent (e.g., benzene or toluene) with a Dean-Stark apparatus to effectively remove water. Use a slight excess (1.1 equivalents) of dibutyltin oxide (Bu₂SnO).[10]
Sub-optimal Reaction Time/Temperature: The epimerization is an equilibrium-driven process; insufficient time or temperature will result in low conversion.Reflux the reaction mixture for an adequate duration (e.g., 2-4 hours) and monitor the reaction progress using TLC.[10]
Solubility Issues: The starting material, particularly unprotected galactose, has poor solubility in non-polar solvents like benzene, preventing the reaction.Use a protected starting material, such as 6-O-trityl-D-galactose, which has better solubility in the reaction solvent.[10]
Difficulties in Detritylation (Removing Trityl Group) Incomplete Reaction: The acidic conditions required for detritylation may not be sufficient.Use mild acidic conditions (e.g., aqueous acetic acid) and gently heat the reaction. Monitor by TLC to ensure complete removal of the trityl group without degrading the sugar.
Product Degradation: Strong acidic conditions can cause unwanted side reactions or degradation of the final this compound product.Avoid strong acids. If the reaction is slow, consider catalytic hydrogenation (e.g., H₂, Pd/C) as an alternative, milder method for detritylation.
Method 2: Enzymatic Conversion from D-Galactose (using Cellobiose 2-Epimerase)
ProblemPossible Cause(s)Troubleshooting Steps
Low Yield of this compound (<15%) Equilibrium Limitation: The reaction naturally reaches an equilibrium with about 19-20% talose, 28% tagatose, and 53% galactose.[4]This is an inherent limitation of the enzyme. To maximize concentration, allow the reaction to proceed for a longer duration (e.g., overnight).[6] Note that this will decrease purity.
Sub-optimal Enzyme Conditions: The enzyme's activity is highly dependent on pH and temperature.Optimize reaction conditions. For cellobiose 2-epimerase from Rhodothermus marinus (RmCE), a pH of ~6.3 and a temperature of 70 °C have been shown to be effective.[6]
Enzyme Inactivation: The enzyme may have lost activity due to improper storage or handling.Perform a standard activity assay on the enzyme stock before beginning the large-scale reaction.
Low Purity of this compound (High D-tagatose Contamination) Reaction Run for Too Long: The formation of the tagatose byproduct increases over time as the reaction approaches equilibrium.[4][6]For high-purity this compound, shorten the reaction time. Monitor the reaction closely during the initial hours when talose purity is >99%.[5] Stop the reaction before significant tagatose accumulation occurs.
Incorrect pH: The enzyme's side-reaction profile can be influenced by pH.Verify that the reaction buffer pH is optimal for minimizing the isomerization side reaction while favoring epimerization.

Quantitative Data Summary

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodStarting MaterialKey Reagent/EnzymeReported YieldPurityReference(s)
4-Step Chemical SynthesisD-GalactoseModified Lattrell-Dax conditions58% (overall)High (after purification)[1][2]
Epimerization via Stannylene Acetal6-O-trityl-D-galactoseDibutyltin oxide (Bu₂SnO)~60% (overall)High (after purification)[10]
Enzymatic EpimerizationD-GalactoseCellobiose 2-Epimerase8.5 - 20%86% (at 8.5% yield)[4][6]
Enzymatic IsomerizationD-TagatoseL-ribose Isomerase7.3 - 13%High (after purification)[7][8]

Table 2: Time-Course Data for Enzymatic this compound Production from D-Galactose *

Reaction Time (hours)This compound Yield (%)This compound Purity (%)This compound Concentration (g/L)
1>99--
4.58.5%86%24.3
Overnight (~16)~20% (max conversion)Decreased-

*Data compiled from studies using cellobiose 2-epimerase at high substrate concentrations.[4][6]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound from 6-O-trityl-D-galactose via Stannylene Acetal

This protocol is adapted from the method described for epimerization via stannylene acetals.[10]

  • Stannylene Acetal Formation and Epimerization:

    • Dissolve 6-O-trityl-D-galactose (1 equivalent) and dibutyltin oxide (1.1 equivalents) in anhydrous benzene.

    • Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water.

    • Continue refluxing for 2-4 hours after all water has been removed.

    • Monitor the reaction by TLC until the starting material is consumed and the product, 6-O-trityl-D-talose, is formed.

    • Allow the reaction to cool, then evaporate the solvent under reduced pressure. The crude product can be purified by flash chromatography.

  • Detritylation:

    • Dissolve the purified 6-O-trityl-D-talose in 80% aqueous acetic acid.

    • Heat the solution at 80-90 °C for 1-2 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.

    • Co-evaporate with toluene to remove residual acetic acid.

    • Purify the resulting this compound by recrystallization or column chromatography to yield the final product.

Protocol 2: Enzymatic Synthesis of this compound from D-Galactose

This protocol is based on the use of cellobiose 2-epimerase.[4][6]

  • Reaction Setup:

    • Prepare a high-concentration solution of D-galactose (e.g., 288 g/L or 1.6 M) in a suitable buffer (e.g., pH 6.3).

    • Add the cellobiose 2-epimerase enzyme to the substrate solution (e.g., final concentration of 0.3 mg/mL).

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 70 °C) with gentle agitation.

  • Monitoring and Termination:

    • Periodically take samples from the reaction mixture to monitor the formation of this compound and D-tagatose by HPLC.

    • To achieve high purity, terminate the reaction after a short period (e.g., 1-2 hours). For maximum concentration, allow the reaction to proceed for longer (e.g., 4.5 hours or overnight).

    • Terminate the reaction by heat inactivation (e.g., boiling for 10 minutes) to denature the enzyme.

  • Downstream Processing:

    • Remove the denatured enzyme by centrifugation or filtration.

    • The resulting solution containing D-galactose, this compound, and D-tagatose can then be subjected to purification.

Protocol 3: Purification of this compound by Column Chromatography

This protocol is adapted from methods used in enzymatic synthesis.[8]

  • Deionization:

    • Pass the crude sugar solution through a mixed-bed ion-exchange resin column (containing both cation and anion exchange resins, e.g., DIAION SK1B and Amberlite IRA-411) to remove salts and buffer components.

  • Chromatographic Separation:

    • Concentrate the deionized solution to approximately 30% (w/v) using a rotary evaporator.

    • Load the concentrated solution onto a chromatography column packed with a suitable resin (e.g., DOWEX 50W-X2, Ca²⁺ form).

    • Elute the column with deionized water and collect fractions.

    • Analyze the fractions by HPLC or TLC to identify those containing pure this compound.

  • Crystallization:

    • Pool the pure this compound fractions and concentrate them under vacuum to a thick syrup (~70% w/w).

    • Store the concentrated syrup at 4 °C to induce crystallization.

    • Collect the this compound crystals by filtration and dry them under vacuum.

Visual Workflow Guides

Troubleshooting_Low_Yield Troubleshooting Low Yield in this compound Synthesis start Low Yield of this compound Observed method Which Synthesis Method? start->method chemical Chemical Epimerization method->chemical Chemical enzymatic Enzymatic Conversion method->enzymatic Enzymatic check_reagents Check Reagents & Conditions: - Anhydrous Solvent? - Correct Stoichiometry (Bu2SnO)? - Sufficient Reflux Time? chemical->check_reagents solubility Is Starting Material Soluble? (e.g., using protected galactose) check_reagents->solubility use_protected Use Protected Galactose (e.g., 6-O-trityl) solubility->use_protected No optimize_chem Optimize Reaction Time & Temp. Monitor via TLC solubility->optimize_chem Yes check_enzyme Check Enzyme & Conditions: - Optimal pH & Temp? - Enzyme Activity Confirmed? enzymatic->check_enzyme equilibrium Is Yield within Equilibrium Limit? (~13-20%) check_enzyme->equilibrium accept_yield Yield is limited by equilibrium. Consider process optimization (e.g., product removal) equilibrium->accept_yield Yes optimize_bio Optimize pH, Temp, & Enzyme Conc. Use fresh/active enzyme. equilibrium->optimize_bio No D_Talose_Purification This compound Purification Workflow start Crude Reaction Mixture (containing this compound) denature Heat Inactivation (for enzymatic reactions) start->denature filter Centrifuge/Filter to Remove Enzyme/Particulates denature->filter deionize Deionization (Mixed-Bed Ion-Exchange Resin) filter->deionize concentrate1 Concentrate Solution (Rotary Evaporator, ~30% w/v) deionize->concentrate1 chromatography Column Chromatography (e.g., DOWEX 50W-X2, Ca2+ form) concentrate1->chromatography analyze Analyze Fractions (HPLC or TLC) chromatography->analyze pool Pool Pure Fractions analyze->pool concentrate2 Concentrate to Syrup (Rotary Evaporator, ~70% w/w) pool->concentrate2 crystallize Crystallize at 4°C concentrate2->crystallize end Pure this compound Crystals crystallize->end

References

D-Talose Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Talose purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from complex byproduct mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound preparations?

A1: this compound is often synthesized from other sugars, leading to byproduct mixtures. The most common impurities are its epimers and precursors, including D-galactose (the C2 epimer), D-tagatose (the keto-isomer of D-galactose), and residual starting materials.[1][2] The exact impurity profile will depend on the synthetic route used. For instance, enzymatic conversion of D-galactose can result in a mixture containing this compound, D-tagatose, and remaining D-galactose.[1]

Q2: Which analytical techniques are most suitable for assessing this compound purity?

A2: High-Performance Liquid Chromatography (HPLC) is the primary technique for analyzing the purity of this compound and quantifying impurities.[1][3] Specifically, High-Performance Anion-Exchange Chromatography (HPAE) with electrochemical detection is effective for separating all D-aldohexoses, including this compound.[3] For analytical purposes, methods that can resolve structurally similar sugars are crucial.

Q3: What are the general stability considerations for this compound during purification?

A3: Like other sugars, this compound is susceptible to degradation under harsh conditions. It is important to consider the following:

  • pH: Extreme pH levels can lead to isomerization or degradation. It is advisable to work within a neutral or slightly acidic pH range unless a specific chromatographic method requires high pH, such as HPAE with a sodium hydroxide eluent.[3][4]

  • Temperature: High temperatures can cause caramelization and the formation of byproducts.[5] Therefore, it is recommended to use mild temperatures during processing and storage.

Q4: What large-scale purification techniques are available for this compound?

A4: For industrial-scale purification of this compound, Simulated Moving Bed (SMB) chromatography is a highly efficient continuous separation technique.[6][7] SMB chromatography can be more cost-effective than traditional batch chromatography for large quantities, as it reduces solvent and stationary phase consumption.[1][7][8]

Troubleshooting Guides

Chromatography Issues

Problem: Poor separation of this compound from its epimer, D-Galactose, during HPLC.

  • Possible Cause: The chosen HPLC method lacks the necessary selectivity to resolve these structurally similar sugars.

  • Recommended Solutions:

    • Optimize Mobile Phase: For anion-exchange chromatography, systematically vary the concentration of the sodium hydroxide eluent. A lower concentration (e.g., 20 mM NaOH) can improve the resolution between aldohexoses.[3]

    • Select an Appropriate Column: A specialized carbohydrate analysis column, such as a polystyrene-based anion-exchange stationary phase, can provide the required selectivity.[3]

    • Adjust Flow Rate: A lower flow rate can sometimes enhance resolution, although it will increase the run time.

Problem: this compound co-elutes with D-Tagatose.

  • Possible Cause: The chromatographic conditions are not optimized to separate this aldose-ketose pair.

  • Recommended Solutions:

    • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This technique is well-suited for separating and detecting underivatized carbohydrates and can effectively resolve this compound and D-Tagatose.[1]

    • Method Development: A systematic approach to method development, including screening different columns and mobile phases, is recommended to achieve baseline separation.

Crystallization Challenges

Problem: this compound fails to crystallize from the purified solution.

  • Possible Causes:

    • Presence of Impurities: Even small amounts of other sugars can inhibit crystallization.[9]

    • Insufficient Supersaturation: The concentration of this compound may be too low.

  • Recommended Solutions:

    • Re-purify: If impurities are suspected, an additional chromatographic step may be necessary.

    • Concentrate the Solution: Carefully evaporate the solvent under reduced pressure to increase the this compound concentration.

    • Seeding: Introduce a small crystal of this compound to induce nucleation.[10]

Problem: The this compound product "oils out" instead of forming crystals.

  • Possible Cause: The solution is too supersaturated, or the cooling rate is too rapid.

  • Recommended Solutions:

    • Dilute and Re-cool: Add a small amount of solvent to dissolve the oil, and then allow the solution to cool more slowly.

    • Optimize Solvent System: Experiment with different solvent/anti-solvent combinations, such as aqueous ethanol, to find conditions that favor crystal growth over oiling out.[2][9][10]

Problem: The yield of crystalline this compound is low.

  • Possible Cause: A significant amount of this compound remains in the mother liquor.

  • Recommended Solutions:

    • Optimize Crystallization Conditions: Systematically vary parameters such as temperature, concentration, and solvent composition to maximize crystal formation.

    • Recover from Mother Liquor: The mother liquor can be concentrated and subjected to a second round of crystallization to recover more product.

Data Presentation

Table 1: Purity and Yield of this compound from Enzymatic Conversion of D-Galactose Over Time [1]

Incubation Time (hours)This compound Purity (%)This compound Yield (%)This compound Concentration (g/L)
1>99~2~5
2~98~4~10
4.5868.523
18~60~15~40
27 (Equilibrium)~53~19~50

This data is based on the enzymatic conversion of 1.6 M D-galactose using cellobiose 2-epimerase at 70°C and pH 6.3.[1]

Experimental Protocols

Protocol 1: Analytical HPLC for Aldohexose Separation

This protocol is adapted from a method for separating all D-aldohexoses.[3]

  • HPLC System: An HPLC system equipped with a pulsed amperometric detector (PAD).

  • Column: Anion-exchange stationary phase prepared from a polystyrene-based resin (e.g., D6 stationary phase).

  • Mobile Phase: 20 mM Sodium Hydroxide (NaOH) eluent.

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient.

  • Sample Preparation: Dissolve the sugar mixture in deionized water to a suitable concentration (e.g., 10-100 µM).

  • Injection Volume: 1-2 µL.

  • Detection: Pulsed Amperometric Detection (PAD).

Protocol 2: Purification of this compound via Crystallization

This is a general protocol that can be optimized for this compound.

  • Concentration: Concentrate the purified this compound solution under reduced pressure to form a viscous syrup.

  • Solvent Addition: Add a suitable anti-solvent, such as ethanol, dropwise while stirring until the solution becomes slightly turbid.[2]

  • Induce Crystallization:

    • Seeding: Add a few seed crystals of pure this compound.

    • Scratching: Gently scratch the inside of the flask with a glass rod.

  • Cooling: Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4°C) to promote crystal growth.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent (e.g., aqueous ethanol).

  • Drying: Dry the crystals under vacuum.

Mandatory Visualization

experimental_workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Quality Control start D-Galactose Solution reaction Enzymatic Conversion (e.g., Cellobiose 2-epimerase) start->reaction mixture Byproduct Mixture (this compound, D-Galactose, D-Tagatose) reaction->mixture chromatography Chromatographic Separation (e.g., Anion-Exchange HPLC or SMB) mixture->chromatography fractions This compound Fractions chromatography->fractions crystallization Crystallization fractions->crystallization crystals Pure this compound Crystals crystallization->crystals hplc_analysis Purity Analysis (HPLC) crystals->hplc_analysis

Caption: Experimental workflow for this compound purification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Crystallization Failure impurities Impurities Present? start->impurities supersaturation Insufficient Supersaturation? start->supersaturation impurities->supersaturation No repurify Re-purify via Chromatography impurities->repurify Yes concentrate Concentrate Solution supersaturation->concentrate Yes seed Add Seed Crystals concentrate->seed

Caption: Troubleshooting logic for crystallization failure.

References

Technical Support Center: D-Talose Synthesis from D-Galactose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of D-Talose from D-galactose.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chemical and enzymatic synthesis of this compound.

Chemical Synthesis Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low overall yield (<50%) 1. Incomplete reaction in one or more steps. 2. Formation of side products due to non-specific reactions. 3. Degradation of intermediates during purification. 4. Inefficient inversion of the C-2 hydroxyl group.1. Monitor each reaction step by TLC or HPLC to ensure completion. Adjust reaction time, temperature, or reagent stoichiometry as needed. 2. Use highly pure starting materials and reagents. Optimize reaction conditions (e.g., temperature, solvent) to favor the desired reaction pathway. 3. Use mild purification techniques and avoid prolonged exposure to harsh conditions (e.g., strong acids or bases). 4. For the key SN2 inversion step, ensure anhydrous conditions and use appropriate activating and nucleophilic reagents as described in established protocols.
Difficult purification of this compound 1. Presence of unreacted starting material and intermediates. 2. Formation of structurally similar byproducts.1. Ensure each reaction step goes to completion. 2. Utilize high-resolution chromatographic techniques such as silica gel chromatography with an optimized solvent system or preparative HPLC. Derivatization of the sugar hydroxyl groups can sometimes aid in separation.
Inconsistent results between batches 1. Variability in reagent quality. 2. Fluctuations in reaction conditions. 3. Presence of moisture in reagents or solvents.1. Use reagents from a reliable source and test for purity before use. 2. Strictly control reaction parameters such as temperature, reaction time, and stirring speed. 3. Use anhydrous solvents and reagents, and conduct reactions under an inert atmosphere (e.g., nitrogen or argon) when necessary.
Enzymatic Synthesis Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low this compound yield with high D-galactose remaining 1. Low enzyme activity or concentration. 2. Suboptimal reaction conditions (pH, temperature). 3. Unfavorable reaction equilibrium. 4. Enzyme inhibition.1. Increase the enzyme concentration or use an enzyme with higher specific activity.[1] 2. Optimize the pH and temperature for the specific enzyme being used (e.g., for Cellobiose 2-epimerase from Rhodothermus marinus, optimal conditions are around pH 6.3 and 70°C).[1] 3. As the equilibrium often favors D-galactose, consider strategies to shift the equilibrium, such as continuous product removal. 4. Check for potential inhibitors in the substrate or buffer. Purify the D-galactose if necessary.
Significant D-tagatose byproduct formation 1. Keto-aldo isomerization side reaction catalyzed by the enzyme (e.g., Cellobiose 2-epimerase).[1]1. Optimize the reaction time. This compound is often formed faster than D-tagatose, so a shorter reaction time can yield a purer product, albeit with a lower overall conversion.[1] 2. Consider using an enzyme with higher specificity for epimerization over isomerization.
Enzyme instability and loss of activity over time 1. High temperature or non-optimal pH leading to denaturation. 2. Presence of proteases or other denaturing agents.1. Operate the reaction at the optimal temperature and pH for enzyme stability. For prolonged reactions, a slightly lower temperature might be beneficial. 2. Use purified enzymes and sterile reaction conditions. Consider enzyme immobilization to improve stability.
Difficulty in purifying this compound from D-galactose and D-tagatose 1. Similar physicochemical properties of the sugars.1. Utilize specialized chromatographic techniques such as simulated moving bed (SMB) chromatography or ion-exchange chromatography with a borate buffer system, which can effectively separate sugars with different hydroxyl group orientations.

Frequently Asked Questions (FAQs)

Q1: What is the main challenge in synthesizing this compound from D-galactose?

A1: The primary challenge is the stereochemical inversion of the hydroxyl group at the C-2 position of D-galactose from an equatorial to an axial orientation to form this compound. This requires highly specific chemical or enzymatic methods.

Q2: Which method, chemical or enzymatic, generally gives a higher yield of this compound?

A2: A multi-step chemical synthesis has been reported to achieve a high overall yield of up to 58%.[2] Enzymatic methods, while offering higher specificity and milder reaction conditions, are often limited by the reaction equilibrium, resulting in lower conversion yields, typically around 8.5% to 20% in batch reactions.[1]

Q3: How can I minimize the formation of the D-tagatose byproduct in the enzymatic synthesis using Cellobiose 2-epimerase?

A3: The formation of D-tagatose is a side reaction that occurs over time. To minimize its formation, you can shorten the reaction time. This will result in a higher purity of this compound but a lower overall conversion of D-galactose. A trade-off between purity and yield needs to be considered based on the specific application.[1]

Q4: Is it possible to increase the yield of the enzymatic reaction?

A4: Yes, several strategies can be employed. Optimizing reaction parameters such as enzyme and substrate concentration, pH, and temperature is crucial. Additionally, enzyme engineering to improve catalytic efficiency and stability can be explored. For equilibrium-limited reactions, in-situ product removal using chromatographic methods can drive the reaction towards this compound formation.

Q5: What is the role of L-ribose isomerase in this compound synthesis?

A5: L-ribose isomerase can be used in an alternative enzymatic pathway where D-tagatose is converted to this compound. This can be part of a two-step process where D-galactose is first isomerized to D-tagatose, which is then converted to this compound.

Quantitative Data Summary

Table 1: Comparison of this compound Synthesis Methods

Method Starting Material Key Reagent/Enzyme Reported Yield Key Advantages Key Disadvantages
Chemical Synthesis D-galactoseMulti-step process with protecting groups and stereospecific reagentsUp to 58% overall yield[2]High potential yield, well-established chemical principles.Multi-step, requires protection/deprotection, use of potentially hazardous reagents, and stringent reaction conditions.
Enzymatic (Cellobiose 2-epimerase) D-galactoseCellobiose 2-epimerase from Rhodothermus marinus8.5% - 20%[1]High specificity, mild reaction conditions, environmentally friendly.Low equilibrium yield, byproduct formation (D-tagatose).[1]
Enzymatic (L-ribose isomerase) D-tagatoseL-ribose isomerase~13% conversion from D-tagatoseAlternative enzymatic route.Requires D-tagatose as a starting material.

Table 2: Optimized Conditions for Enzymatic Synthesis of this compound from D-Galactose using Cellobiose 2-epimerase

Parameter Optimized Value Reference
Enzyme Cellobiose 2-epimerase from Rhodothermus marinus (RmCE)[1]
Substrate Concentration 1.6 M D-galactose[1]
Enzyme Concentration 0.3 mg/mL[1]
pH 6.3 (100 mM MOPS buffer)[1]
Temperature 70°C[1]
Reaction Time 4.5 hours (for a balance of yield and purity)[1]
Yield ~8.5%[1]
Product Purity ~86% (with D-tagatose as the main impurity)[1]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Cellobiose 2-Epimerase

Objective: To synthesize this compound from D-galactose using recombinant Cellobiose 2-epimerase.

Materials:

  • D-galactose

  • Recombinant Cellobiose 2-epimerase (e.g., from Rhodothermus marinus)

  • 100 mM MOPS buffer (pH 6.3)

  • Reaction vessel (e.g., temperature-controlled shaker)

  • Quenching solution (e.g., 1 M HCl)

  • HPLC system for analysis

Procedure:

  • Prepare a 1.6 M solution of D-galactose in 100 mM MOPS buffer (pH 6.3).

  • Pre-heat the D-galactose solution to 70°C in the reaction vessel.

  • Add Cellobiose 2-epimerase to a final concentration of 0.3 mg/mL to initiate the reaction.

  • Incubate the reaction mixture at 70°C with gentle agitation for 4.5 hours.

  • To monitor the reaction, withdraw aliquots at different time points (e.g., 1, 2, 3, 4, and 4.5 hours). Quench the reaction in the aliquots by adding an equal volume of 1 M HCl.

  • After 4.5 hours, terminate the entire reaction by heating the mixture to 95°C for 10 minutes.

  • Analyze the reaction mixture for D-galactose, this compound, and D-tagatose concentrations using HPLC.

Protocol 2: General Approach for Multi-Step Chemical Synthesis of this compound

Objective: To outline the key steps for the chemical synthesis of this compound from D-galactose, achieving inversion at the C-2 position. This protocol is a general guide, and specific reagents and conditions should be adapted from detailed literature procedures that report high yields.

Step 1: Protection of Hydroxyl Groups

  • Protect the hydroxyl groups at C-1, C-3, C-4, and C-6 of D-galactose, leaving the C-2 hydroxyl group free or selectively reactive. This often involves the formation of acetal or silyl ethers.

Step 2: Activation of the C-2 Hydroxyl Group

  • Activate the free C-2 hydroxyl group to a good leaving group, for example, by converting it to a tosylate or triflate ester. This is a critical step to facilitate the subsequent nucleophilic attack.

Step 3: Nucleophilic Substitution with Inversion of Stereochemistry (SN2 Reaction)

  • React the activated intermediate with a nucleophile (e.g., acetate, benzoate) in an SN2 reaction. This will proceed with inversion of configuration at the C-2 center, leading to the this compound configuration.

Step 4: Deprotection

  • Remove all protecting groups under appropriate conditions (e.g., acid or base hydrolysis, hydrogenolysis) to yield this compound.

Purification:

  • Purify the product after each step using column chromatography on silica gel.

Protocol 3: Purification of this compound by Column Chromatography

Objective: To separate this compound from unreacted D-galactose and the D-tagatose byproduct.

Materials:

  • Crude reaction mixture containing this compound, D-galactose, and D-tagatose.

  • Chromatography column.

  • Stationary phase: Activated charcoal-Celite column or a strong cation exchange resin in the Ca²⁺ form.

  • Mobile phase: For activated charcoal-Celite, a gradient of aqueous ethanol (e.g., 0% to 15%). For ion-exchange, deionized water.

  • Fraction collector.

  • HPLC for fraction analysis.

Procedure (using Cation Exchange Resin):

  • Pack a column with a strong cation exchange resin (e.g., Dowex 50W-X8) and equilibrate it with deionized water.

  • Concentrate the reaction mixture and dissolve it in a small volume of deionized water.

  • Load the concentrated sample onto the column.

  • Elute the sugars with deionized water at a controlled flow rate.

  • Collect fractions using a fraction collector.

  • Analyze the fractions for the presence of this compound, D-galactose, and D-tagatose using HPLC.

  • Pool the fractions containing pure this compound and concentrate them by rotary evaporation.

Visualizations

D_Talose_Synthesis_Pathway cluster_enzymatic Enzymatic Synthesis cluster_chemical Chemical Synthesis D_Galactose D-Galactose D_Talose This compound D_Galactose->D_Talose Cellobiose 2-epimerase (Epimerization at C-2) D_Tagatose D-Tagatose (Byproduct) D_Galactose->D_Tagatose Cellobiose 2-epimerase (Isomerization) D_Galactose_Protected Protected D-Galactose D_Galactose->D_Galactose_Protected Protection Activated_Intermediate Activated Intermediate (e.g., Triflate) D_Galactose_Protected->Activated_Intermediate Activation at C-2 Talose_Protected Protected This compound Activated_Intermediate->Talose_Protected SN2 Nucleophilic Substitution Talose_Protected->D_Talose Deprotection

Caption: Chemical and enzymatic pathways for this compound synthesis.

Troubleshooting_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis Start Low this compound Yield Check_Method Chemical or Enzymatic Synthesis? Start->Check_Method Chem_Check_Completion Check Reaction Completion (TLC/HPLC) Check_Method->Chem_Check_Completion Chemical Enz_Check_Activity Verify Enzyme Activity and Concentration Check_Method->Enz_Check_Activity Enzymatic Chem_Check_Reagents Verify Reagent Purity and Anhydrous Conditions Chem_Check_Completion->Chem_Check_Reagents Chem_Optimize_Purification Optimize Purification (Chromatography) Chem_Check_Reagents->Chem_Optimize_Purification Enz_Optimize_Conditions Optimize pH and Temperature Enz_Check_Activity->Enz_Optimize_Conditions Enz_Check_Byproduct Analyze for Byproducts (e.g., D-Tagatose) Enz_Optimize_Conditions->Enz_Check_Byproduct

Caption: Troubleshooting workflow for low this compound yield.

References

Stability of D-Talose under different pH and temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of D-Talose under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?

A1: The stability of this compound, like other reducing monosaccharides, is primarily influenced by two main factors:

  • pH: The pH of the solution is a critical determinant of this compound stability. Generally, monosaccharides are most stable in slightly acidic to neutral conditions.[1] In alkaline solutions, this compound is susceptible to isomerization and degradation.

  • Temperature: Elevated temperatures accelerate the rates of degradation and isomerization reactions.[1] For long-term storage, aqueous solutions of this compound should be kept at refrigerated or frozen temperatures to minimize degradation.[1]

Q2: What happens to this compound in an alkaline solution?

A2: In alkaline solutions, this compound can undergo the Lobry de Bruyn-Alberda van Ekenstein (LBAvE) transformation.[2][3][4] This reaction involves the formation of an enediol intermediate, which can lead to two primary outcomes:

  • Isomerization: The enediol intermediate can be reprotonated to form a mixture of aldoses and ketoses. For this compound (an aldose), this can lead to the formation of its corresponding ketose, D-Tagatose, and its C2 epimer, D-Galactose.[2][5]

  • Degradation: Under strongly alkaline conditions and/or elevated temperatures, the enediol intermediate can undergo further reactions, leading to the formation of a complex mixture of degradation products, including organic acids and colored compounds.[6][7]

Q3: Is this compound stable in acidic conditions?

A3: this compound is generally more stable in acidic conditions compared to alkaline conditions.[1] However, prolonged exposure to strong acids, especially at elevated temperatures, can lead to dehydration reactions.[8]

Q4: Can this compound participate in the Maillard reaction?

A4: Yes, as a reducing sugar, this compound has a reactive carbonyl group that can react with the amino group of amino acids, peptides, or proteins in a process called the Maillard reaction.[9][10] This non-enzymatic browning reaction is accelerated by heat and can lead to the formation of a complex mixture of products, including flavorful and colored compounds known as melanoidins.[9][11] This is a critical consideration in the formulation of this compound with amine-containing drugs or excipients.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Unexpected peaks in HPLC chromatogram of this compound stability sample. 1. Isomerization to D-Tagatose or epimerization to D-Galactose due to alkaline or neutral pH.[2][4] 2. Degradation of this compound due to harsh pH or high temperature.[1] 3. Contamination of the sample or HPLC system.1. Analyze the sample for the presence of D-Tagatose and D-Galactose using appropriate standards. Maintain slightly acidic conditions (pH 4-6) if isomerization is undesirable. 2. Review the storage and experimental conditions. Consider reducing the temperature and using a buffered solution to maintain a stable pH.[1] 3. Run a blank injection to check for system contamination. Ensure proper sample handling and use high-purity solvents and reagents.
Loss of this compound concentration over time in a solution stored at room temperature. 1. Degradation or isomerization, especially if the solution is not buffered or is at a neutral to alkaline pH.[1] 2. Microbial contamination.1. Store this compound solutions at refrigerated (2-8 °C) or frozen (-20 °C) temperatures.[1] Use a slightly acidic buffer (e.g., citrate or acetate buffer at pH 4-5) for enhanced stability. 2. Prepare solutions under sterile conditions and consider adding a preservative if long-term storage at room temperature is unavoidable.
Browning or color change of a this compound containing formulation upon heating. 1. Maillard reaction with an amine-containing compound in the formulation.[9][10] 2. Caramelization at very high temperatures.1. Identify any amine-containing components in the formulation. If possible, replace them or adjust the pH to be more acidic to slow down the reaction. 2. Avoid excessive heating. If heating is necessary, use the lowest possible temperature for the shortest duration.
Inconsistent results in this compound stability studies. 1. Poorly controlled experimental conditions (pH, temperature). 2. Issues with the analytical method.1. Use calibrated equipment and ensure consistent pH and temperature control throughout the experiment. 2. Validate the analytical method for stability-indicating properties, ensuring it can separate this compound from its potential degradation products and isomers.[12]

Quantitative Data Summary

Due to the limited availability of specific kinetic data for this compound degradation in the public domain, the following table provides an illustrative summary of expected stability trends based on the general principles of monosaccharide chemistry. Actual degradation rates should be determined experimentally.

pH Temperature (°C) Expected Stability of this compound Primary Expected Transformation/Degradation Pathway
2-425HighMinimal degradation.
2-480Low to ModerateAcid-catalyzed dehydration.[8]
5-725HighSlow isomerization/epimerization.[1]
5-780LowAccelerated isomerization and potential for some degradation.
8-1025Moderate to LowLobry de Bruyn-Alberda van Ekenstein transformation leading to isomerization to D-Tagatose and epimerization to D-Galactose.[2][4]
8-1080Very LowRapid isomerization and significant degradation to various acidic products.[7]

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol is a general guideline for investigating the intrinsic stability of this compound and should be adapted based on specific experimental goals. The objective is to achieve 5-20% degradation to identify potential degradation products.[13]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).[13]

2. Stress Conditions:

  • Acid Hydrolysis:

    • Treat the stock solution with 0.1 M HCl at 60°C.

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equal amount of 0.1 M NaOH before analysis.[13]

  • Base Hydrolysis:

    • Treat the stock solution with 0.1 M NaOH at room temperature.

    • Collect samples at various time points (e.g., 0, 1, 2, 4, 8 hours).

    • Neutralize the samples with an equal amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Treat the stock solution with 3% H₂O₂ at room temperature.

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Thermal Degradation:

    • Store the stock solution at an elevated temperature (e.g., 80°C).

    • Collect samples at various time points (e.g., 0, 24, 48, 72 hours).[13]

  • Photostability:

    • Expose the stock solution to light according to ICH Q1B guidelines.

    • A control sample should be protected from light.

3. Sample Analysis:

  • Analyze all samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[14]

Stability-Indicating HPLC Method

A suitable analytical method is crucial for separating and quantifying this compound from its potential degradation products and isomers.

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) or a suitable alternative like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).[14][15]

  • Column: A column suitable for carbohydrate analysis, such as an amino-based column or a ligand-exchange column.[16]

  • Mobile Phase: A common mobile phase for carbohydrate analysis on an amino column is a mixture of acetonitrile and water (e.g., 75:25 v/v).[16]

  • Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Visualizations

logical_relationship cluster_conditions Experimental Conditions cluster_outcomes Potential Outcomes for this compound pH pH Stable Stable pH->Stable Slightly Acidic pH Isomerization_Epimerization Isomerization/Epimerization pH->Isomerization_Epimerization Alkaline pH Degradation Degradation pH->Degradation Strongly Alkaline or Acidic pH Temperature Temperature Temperature->Stable Low Temp. Temperature->Isomerization_Epimerization Elevated Temp. Temperature->Degradation Elevated Temp.

Caption: Factors influencing this compound stability.

experimental_workflow Start Start Prepare_Stock_Solution Prepare this compound Stock Solution Start->Prepare_Stock_Solution Apply_Stress_Conditions Apply Stress Conditions (pH, Temp, Light, Oxidizing Agent) Prepare_Stock_Solution->Apply_Stress_Conditions Collect_Samples Collect Samples at Time Intervals Apply_Stress_Conditions->Collect_Samples Neutralize_Samples Neutralize Samples (if applicable) Collect_Samples->Neutralize_Samples Analyze_Samples Analyze Samples via Stability-Indicating HPLC Neutralize_Samples->Analyze_Samples Quantify_Degradation Quantify this compound and Degradation Products Analyze_Samples->Quantify_Degradation End End Quantify_Degradation->End

Caption: Forced degradation experimental workflow.

signaling_pathway D_Galactose D_Galactose Enediol_Intermediate Enediol Intermediate D_Galactose->Enediol_Intermediate OH⁻ Enediol_Intermediate->D_Galactose H⁺ D_Talose D_Talose Enediol_Intermediate->D_Talose H⁺ D_Tagatose D_Tagatose Enediol_Intermediate->D_Tagatose H⁺ D_Talose->Enediol_Intermediate OH⁻

Caption: Lobry de Bruyn-Alberda van Ekenstein Transformation.

References

Common impurities in commercially available D-Talose

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: D-Talose

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and address common questions regarding impurities in commercially available this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of in commercial this compound?

A: this compound is a rare aldohexose sugar, and its impurity profile is largely dependent on its synthesis method. The most common route is the enzymatic or chemical conversion from D-galactose. Therefore, the most prevalent impurities are typically other monosaccharides.

  • Starting Material: Residual amounts of the precursor, D-Galactose , are often present.

  • Synthesis Byproducts: During the epimerization of D-galactose, a side reaction can lead to the formation of the ketohexose D-Tagatose [1][2].

  • Structural Epimers: Depending on the synthesis and purification process, other C-2 or C-4 epimers such as D-Mannose may be present in trace amounts[3].

  • General Process-Related Impurities: Like many purified biochemicals, commercial preparations may contain residual solvents (e.g., ethanol, methanol), moisture (water), and trace levels of heavy metals[4].

Q2: How can these impurities affect my experiment?

A: Even small amounts of impurities can have significant effects on sensitive biological and chemical systems.

  • In Cell Culture: Unintended sugars like D-Galactose or D-Tagatose can be metabolized by cells, potentially altering cell growth rates, metabolic activity, and the glycosylation patterns of recombinant proteins[5][6]. This is critical in biopharmaceutical production where product consistency is paramount.

  • In Enzymatic Assays: If the impurity is structurally similar to the substrate or inhibitor being studied, it can act as a competitive inhibitor or an alternative substrate, leading to inaccurate kinetic measurements[5].

  • In Drug Formulation: For drug development professionals, unidentified impurities can impact the stability, efficacy, and safety of the final drug product. Nanoparticulate impurities found in some sugar excipients have been linked to protein aggregation[7].

Table 1: Summary of Common this compound Impurities and Their Potential Impact
Impurity TypeCommon ExamplesSourcePotential Experimental Impact
Starting Material D-GalactoseIncomplete conversion during synthesis[1].Can be metabolized by cells, altering experimental outcomes in cell culture[5].
Synthesis Byproduct D-TagatoseIsomerization side-reaction during synthesis from D-galactose[1].May have different biological effects or interfere with assays designed for aldohexoses.
Epimers D-MannoseSide-reactions or incomplete separation from related sugars[3].Can alter glycosylation profiles in protein production or compete in enzymatic reactions.
Solvents Ethanol, MethanolPurification and crystallization steps[4].Can be cytotoxic to cells, even at low concentrations.
Moisture WaterIncomplete drying or hygroscopic nature.Affects the accuracy of molar concentration calculations; can promote degradation.

Troubleshooting Guides

Q3: My experimental results are inconsistent. Could this compound impurities be the cause?

A: Yes, batch-to-batch variability in this compound purity can lead to inconsistent results. If you are experiencing unexpected outcomes, use the following workflow to troubleshoot the issue.

G start Unexpected Experimental Outcome is_talose_variable Is this compound a potential variable? start->is_talose_variable review_coa Review Certificate of Analysis (CoA) for the specific lot number is_talose_variable->review_coa  Yes coa_explains Do listed impurities explain the issue? review_coa->coa_explains source_new Source higher purity this compound or purify existing stock coa_explains->source_new  Yes inhouse_test Perform in-house purity analysis (e.g., HPLC-RID, see protocol below) coa_explains->inhouse_test  No / Uncertain end_resolved Problem Resolved source_new->end_resolved impurities_found Are impurities detected above acceptable limits? inhouse_test->impurities_found impurities_found->source_new  Yes investigate_other Impurities are not the root cause. Investigate other experimental parameters. impurities_found->investigate_other  No

Caption: Troubleshooting workflow for this compound related issues.

Q4: How can I assess the purity of my this compound sample?

A: The most common and reliable method for assessing the purity of non-UV active sugars like this compound is High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID). Capillary Electrophoresis (CE) is also a powerful technique for separating sugars[8]. A detailed HPLC protocol is provided below.

Table 2: Typical Specifications for High-Purity this compound

(Based on general specifications for similar commercial sugars)

ParameterSpecificationPurpose
Assay (Purity) ≥ 99.0%Determines the amount of this compound relative to other components.
Appearance White to off-white solidConfirms the general quality and absence of gross contamination.
Specific Optical Rotation Varies (Lot-specific)Confirms stereochemical identity and purity.
Water Content (Karl Fischer) ≤ 1.0%Quantifies moisture, which is critical for accurate weighing[4].
Residue on Ignition ≤ 0.1%Measures the amount of inorganic (e.g., metal salts) impurities[4].
Related Substances (HPLC) Total Impurities ≤ 1.0%Quantifies specific sugar impurities like D-Galactose and D-Tagatose[4].

Experimental Protocols

Protocol: Purity Analysis of this compound by HPLC-RID

This protocol describes a standard method for the separation and quantification of this compound and its common monosaccharide impurities.

Objective: To determine the purity of a this compound sample and quantify related sugar impurities.

Materials:

  • This compound sample

  • Reference standards for this compound, D-Galactose, and D-Tagatose

  • HPLC-grade water

  • 0.22 µm or 0.45 µm syringe filters (nylon or PVDF)

Instrumentation:

  • HPLC system equipped with a pump, autosampler, and column oven.

  • Refractive Index Detector (RID).

  • Carbohydrate analysis column (e.g., Aminex HPX-87P or similar ligand-exchange column).

Method:

  • Mobile Phase Preparation: Prepare fresh HPLC-grade water. Degas thoroughly for at least 15 minutes using an ultrasonicator or vacuum degasser.

  • Standard Preparation:

    • Accurately weigh and dissolve reference standards in HPLC-grade water to create stock solutions of approximately 10 mg/mL.

    • Create a mixed standard solution containing this compound, D-Galactose, and D-Tagatose at known concentrations (e.g., 5 mg/mL each).

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in HPLC-grade water to a final concentration of 10 mg/mL.

    • Filter the sample and standard solutions through a 0.22 µm syringe filter before transferring to HPLC vials.

  • HPLC Conditions:

    • Column: Aminex HPX-87P (300 x 7.8 mm) or equivalent

    • Mobile Phase: HPLC-grade water

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 80-85 °C

    • Detector: Refractive Index (RID)

    • Detector Temperature: 40 °C

    • Injection Volume: 20 µL

    • Run Time: ~30 minutes (or until all peaks have eluted)

  • Data Analysis:

    • Run the mixed standard to determine the retention time for each sugar.

    • Run the this compound sample.

    • Identify peaks in the sample chromatogram by comparing retention times with the standards.

    • Calculate the purity by the area normalization method:

      • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample 1. Dissolve this compound sample (10 mg/mL in H₂O) prep_std 2. Dissolve reference standards (Talose, Galactose, Tagatose) filter_all 3. Filter all solutions (0.22 µm syringe filter) inject 4. Inject onto HPLC system (Ligand-exchange column) filter_all->inject run 5. Elute with H₂O at 85°C (0.6 mL/min) detect 6. Detect with Refractive Index Detector (RID) identify 7. Identify peaks by comparing retention times to standards detect->identify calculate 8. Calculate purity using peak area normalization identify->calculate

Caption: Experimental workflow for HPLC-RID purity analysis.

References

Methods for removing D-tagatose from D-Talose preparations.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of D-Talose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of D-tagatose from this compound preparations.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating D-tagatose from this compound?

A1: The most common methods for separating D-tagatose from this compound are chromatography and crystallization. Chromatographic techniques like preparative High-Performance Liquid Chromatography (HPLC) and Simulated Moving Bed (SMB) chromatography are effective for achieving high purity.[1][2] Crystallization, specifically fractional crystallization, is another viable method, often used for larger scale purification.

Q2: Why is it challenging to separate this compound and D-tagatose?

A2: this compound and D-tagatose are epimers, meaning they differ only in the configuration at a single carbon atom. This structural similarity results in very similar physical and chemical properties, making their separation difficult. In chromatographic methods, this can lead to co-elution or overlapping peaks.[3][4]

Q3: What kind of purity and yield can I expect from these separation methods?

A3: The achievable purity and yield depend on the chosen method and the initial concentration of this compound in the mixture. Preparative HPLC and SMB chromatography can achieve high purity, often exceeding 99%.[5] Crystallization yields can be lower and may require multiple recrystallization steps to achieve high purity. One study on the enzymatic production of this compound from D-tagatose reported a final crystal yield of 7.30%.[6]

Troubleshooting Guides

Chromatographic Separation (Preparative HPLC)

Issue 1: Poor resolution or co-elution of this compound and D-tagatose peaks.

  • Possible Cause: The mobile phase composition is not optimal for separating the two isomers.

    • Solution: Adjust the mobile phase. For reversed-phase HPLC, fine-tune the ratio of the aqueous and organic solvents. For ion-exchange chromatography, a shallow gradient of a salt or an alkaline solution (e.g., sodium hydroxide) can improve separation.[7]

  • Possible Cause: The column efficiency is low due to age, contamination, or improper packing.

    • Solution: Clean the column according to the manufacturer's instructions. If performance does not improve, replace the column. Using a guard column can help protect the analytical column from contaminants.[8]

Issue 2: Peak splitting for the this compound peak.

  • Possible Cause: Anomers of the sugar are separating. Sugars like this compound can exist in different forms (anomers) in solution, which can sometimes separate under certain chromatographic conditions.[4]

    • Solution: Increase the column temperature or adjust the pH of the mobile phase. Operating at a higher pH can accelerate the interconversion between anomers, leading to a single, sharp peak.

  • Possible Cause: The sample is dissolved in a solvent stronger than the mobile phase, causing distortion of the peak shape.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If the sample solvent is stronger, try diluting the sample with a weaker solvent.[8][9]

  • Possible Cause: The column is overloaded with the sample.

    • Solution: Reduce the concentration of the sample or the injection volume.[3]

Crystallization

Issue 1: this compound fails to crystallize from the solution.

  • Possible Cause: The presence of a high concentration of D-tagatose and other impurities is inhibiting crystal formation.

    • Solution: Further purify the this compound solution using a chromatographic step to reduce the impurity levels before attempting crystallization. Even small amounts of impurities can significantly affect crystallization.[10]

  • Possible Cause: The solution is not sufficiently supersaturated.

    • Solution: Concentrate the solution further to increase the this compound concentration. Be cautious not to over-concentrate, as this can lead to the precipitation of an amorphous solid rather than crystals.

Issue 2: The resulting this compound crystals have low purity.

  • Possible Cause: Co-crystallization of D-tagatose with this compound.

    • Solution: Perform recrystallization. Dissolve the impure crystals in a minimal amount of hot solvent and allow them to cool slowly. Slow cooling promotes the formation of purer crystals.

  • Possible Cause: Inefficient removal of the mother liquor containing D-tagatose.

    • Solution: After filtration, wash the crystals with a small amount of cold solvent to remove residual mother liquor. Ensure the solvent is cold to minimize the dissolution of the this compound crystals.

Experimental Protocols

Preparative HPLC Separation of this compound and D-Tagatose

This protocol is a general guideline and may require optimization based on the specific instrumentation and the composition of the starting material.

  • Column Selection: A strong cation exchange resin column in the calcium form (Ca2+) is often effective for separating sugar isomers.

  • Mobile Phase: Use deionized water as the mobile phase.

  • Flow Rate: Set the flow rate to a low value (e.g., 0.5 mL/min) to enhance resolution.

  • Temperature: Maintain a constant column temperature, typically between 60-80°C, to improve peak shape and separation.

  • Injection: Inject a small volume of the concentrated sugar mixture.

  • Detection: Use a refractive index (RI) detector.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity.

Fractional Crystallization of this compound

This protocol is a starting point and may need to be adjusted based on the specific concentration of this compound and impurities.

  • Concentration: Concentrate the aqueous solution containing this compound and D-tagatose by evaporation under reduced pressure to form a thick syrup (e.g., around 70% w/w).[6]

  • Cooling and Seeding: Cool the concentrated syrup slowly at a controlled rate. If available, add a few seed crystals of pure this compound to initiate crystallization.

  • Incubation: Allow the solution to stand at a low temperature (e.g., 4°C) for an extended period (24-72 hours) to allow for crystal growth.[6]

  • Filtration: Separate the this compound crystals from the mother liquor by filtration.

  • Washing: Wash the crystals with a small volume of ice-cold ethanol or another suitable anti-solvent to remove the D-tagatose-rich mother liquor.

  • Drying: Dry the crystals under vacuum.

  • Recrystallization (if necessary): For higher purity, dissolve the crystals in a minimal amount of hot water and repeat the cooling and crystallization process.

Quantitative Data Summary

The following table summarizes typical quantitative data for the separation of this compound and D-tagatose. Note that these values can vary significantly depending on the specific experimental conditions.

MethodParameterTypical ValueReference
Enzymatic Conversion & Crystallization Initial this compound in mixture~13%[6]
Final Yield of this compound crystals7.30%[6]
Simulated Moving Bed (SMB) Chromatography Product Purity>99%[5]
Product Yield>97%[5]

Visualizations

Experimental_Workflow Overall Workflow for this compound Purification cluster_enzymatic Enzymatic Conversion cluster_purification Purification D_Tagatose D-Tagatose Solution Enzyme Immobilized L-ribose isomerase D_Tagatose->Enzyme Reaction Isomerization Reaction (approx. 13% this compound) Enzyme->Reaction Mixture This compound / D-tagatose Mixture Reaction->Mixture Chromatography Chromatography (e.g., Preparative HPLC) Mixture->Chromatography Crystallization Crystallization Mixture->Crystallization Pure_Talose High-Purity this compound Chromatography->Pure_Talose Crystallization->Pure_Talose Troubleshooting_Logic Troubleshooting Logic for Poor HPLC Separation Start Poor Peak Resolution Check_Mobile_Phase Is Mobile Phase Optimized? Start->Check_Mobile_Phase Adjust_Mobile_Phase Adjust Solvent Ratio or Gradient Check_Mobile_Phase->Adjust_Mobile_Phase No Check_Column Is Column Efficient? Check_Mobile_Phase->Check_Column Yes Good_Separation Good Separation Adjust_Mobile_Phase->Good_Separation Clean_Column Clean or Replace Column Check_Column->Clean_Column No Check_Overload Is Column Overloaded? Check_Column->Check_Overload Yes Clean_Column->Good_Separation Reduce_Load Decrease Sample Concentration/Volume Check_Overload->Reduce_Load Yes Check_Overload->Good_Separation No Reduce_Load->Good_Separation

References

Technical Support Center: Optimizing HPLC Separation of D-Talose and its Epimers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of D-Talose and its epimers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on method optimization and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for separating this compound and its epimers?

A1: The most widely used and effective method is Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2][3] Due to the high polarity of these sugars, HILIC provides better retention and separation compared to traditional reversed-phase chromatography, where these compounds are poorly retained.[3][4] Amino-bonded (NH2) columns are frequently employed within the HILIC mode for carbohydrate analysis.[1][3]

Q2: What type of column should I choose for separating sugar epimers?

A2: The choice of column is critical for a successful separation. Here are the common options:

  • Amino-propyl silica columns: These are a popular choice for HILIC separation of sugars.[3] However, they can be less stable, especially at higher pH, and the amino groups can react with reducing sugars, potentially shortening the column's lifespan.[5]

  • Polymer-based amino columns: These columns offer improved chemical stability over a wider pH range (typically pH 2-12) and are more robust for sugar analysis.[3]

  • Zwitterionic HILIC columns (e.g., HILIC-Z): These novel phases are also well-suited for separating polar analytes like sugars and are stable at high pH and temperatures.[6]

  • Ligand-exchange columns: This is an alternative technique that separates sugars based on their interaction with metal ions (like Ca2+) on the stationary phase. It often uses simple mobile phases like pure water but may offer lower efficiency than HILIC.[5][7]

  • High-Performance Anion-Exchange (HPAE) columns: HPAE at high pH is a very powerful technique for separating structurally similar aldoses, including epimers.[8]

Q3: What detection method is suitable for this compound and its epimers?

A3: Since simple sugars lack a UV chromophore, standard UV detectors are not effective.[3][9] The most common detection methods are:

  • Refractive Index (RI) Detector: A universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes.[10][11] It is highly sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.[11][12]

  • Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD): These are aerosol-based detectors that are more sensitive than RI and are compatible with gradient elution, making them versatile for complex sugar mixtures.[9]

  • Mass Spectrometry (MS): Provides high sensitivity and selectivity and can confirm the identity of the separated sugars. The mobile phase must be volatile (e.g., using ammonium formate or acetate buffers).[4]

Q4: I am observing split peaks for my sugar standards. What is the cause and how can I fix it?

A4: Split peaks in sugar analysis are often due to the separation of the α and β anomers of the reducing sugar in solution (a phenomenon called mutarotation).[13] To resolve this, you can encourage the rapid interconversion of these anomers into a single equilibrium state. This is typically achieved by:

  • Increasing Temperature: Elevating the column temperature (e.g., to 35-80°C) can accelerate mutarotation.[6][14]

  • Increasing Mobile Phase pH: Using a slightly basic mobile phase (e.g., with ammonium hydroxide) can also collapse the anomers into a single peak.[6][13][14]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and its epimers.

Issue 1: Poor or No Resolution Between Epimers

If you are struggling to separate this compound from its epimers like D-Galactose or D-Gulose, consider the following troubleshooting steps.

G start Poor Resolution check_mobile_phase Is Mobile Phase Optimized? (Acetonitrile/Water ratio) start->check_mobile_phase adjust_mobile_phase Decrease water content (increase ACN) for more retention. Try small, incremental changes. check_mobile_phase->adjust_mobile_phase No check_column Is the Column Suitable? check_mobile_phase->check_column Yes success Resolution Improved adjust_mobile_phase->success change_column Consider a different HILIC phase (e.g., Zwitterionic, Polymer-based Amino) or a different technique (HPAE). check_column->change_column No check_temp Is Temperature Optimized? check_column->check_temp Yes change_column->success adjust_temp Vary column temperature. (e.g., 30-60°C). Lower temperatures can sometimes improve resolution. check_temp->adjust_temp No check_flow_rate Is Flow Rate Too High? check_temp->check_flow_rate Yes adjust_temp->success adjust_flow_rate Decrease flow rate to improve separation efficiency. check_flow_rate->adjust_flow_rate No check_flow_rate->success Yes adjust_flow_rate->success

ParameterRecommendation for Improving ResolutionRationale
Mobile Phase Composition In HILIC mode, decrease the percentage of the aqueous component (e.g., water or buffer). For example, move from 80:20 ACN:Water to 85:15 ACN:Water.Increasing the organic solvent content increases the retention of polar analytes like sugars, allowing more time for separation on the column.[3]
Column Chemistry If using a standard amino-silica column, consider switching to a polymer-based amino column or a zwitterionic HILIC column. For very difficult separations, High-Performance Anion-Exchange Chromatography (HPAE) may be necessary.Different stationary phases offer alternative selectivity, which can be the key to resolving closely related epimers.[3][6][8]
Temperature Optimize the column temperature. While higher temperatures can prevent anomer splitting, lower temperatures can sometimes enhance selectivity between epimers.Temperature affects both mobile phase viscosity and analyte interaction with the stationary phase, thereby influencing selectivity and resolution.[6]
Flow Rate Decrease the flow rate.Reducing the flow rate allows for more equilibration between the mobile and stationary phases, which can lead to sharper peaks and better resolution.[15]
Issue 2: Baseline Instability with Refractive Index (RI) Detector

An unstable baseline is a frequent problem with RI detectors, as they are sensitive to any changes in the bulk properties of the mobile phase.[10][12]

CauseSolution
Temperature Fluctuations Ensure the column and detector are properly thermostatted. Allow the entire system to fully equilibrate (can take an hour or more) before starting analysis. Keep the instrument away from drafts.[10][12]
Inadequate Mobile Phase Degassing Thoroughly degas the mobile phase using an in-line degasser or helium sparging. Dissolved air can cause baseline noise.[12]
Mobile Phase Inconsistency Avoid using on-line mobile phase mixing if possible; pre-mix your mobile phase manually. RI detectors are not compatible with gradient elution.[12]
Contaminated Mobile Phase or System Use high-purity HPLC-grade solvents. Flush the system and reference cell of the RI detector thoroughly.
Issue 3: Peak Tailing

Peak tailing can compromise peak integration and accuracy. It is often caused by unwanted secondary interactions.

CauseSolution
Column Contamination/Degradation Use a guard column to protect the analytical column from sample matrix components.[16][17] If the column is old, especially an amino-silica column used with reducing sugars, it may need to be replaced.[5]
Secondary Silanol Interactions (for basic analytes) While sugars are neutral, this is a common issue in HPLC. For other methods, ensuring proper mobile phase pH and ionic strength can mitigate this. For sugar analysis, this is less common but can indicate column aging.[17]
Sample Overload Inject a smaller volume of your sample or dilute the sample. Overloading the column can lead to peak distortion.[15]

Experimental Protocols

Protocol 1: General HILIC Method for this compound and Epimers

This protocol provides a starting point for method development.

  • Column: Polymer-based Amino Column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: 80:20 (v/v) Acetonitrile : HPLC Grade Water[7]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C[6][18]

  • Injection Volume: 10 µL

  • Detector: Refractive Index (RI), with detector temperature controlled to 35 °C[18]

  • Sample Preparation: Dissolve sugar standards or sample in the mobile phase to a concentration of approximately 1 mg/mL.[7] Filter through a 0.45 µm syringe filter before injection.

Protocol 2: High-Performance Anion-Exchange Chromatography (HPAE-PAD)

This method offers high-resolution separation of closely related monosaccharides.

  • Column: High-pH anion-exchange column (e.g., Dionex CarboPac series)

  • Mobile Phase: Sodium Hydroxide (NaOH) solution. Start with a low concentration (e.g., 20 mM NaOH) and optimize as needed.[8]

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: Pulsed Amperometric Detector (PAD)

  • Sample Preparation: Dissolve samples in HPLC grade water. Ensure samples are free of interfering anions.

Method Development Workflow

Developing a robust HPLC method requires a systematic approach. The following workflow illustrates the key steps.

G start Define Separation Goal (e.g., Separate this compound from D-Galactose) select_mode Select HPLC Mode (HILIC is preferred) start->select_mode select_column Select Column (e.g., Polymer Amino, HILIC-Z) select_mode->select_column select_detector Select Detector (RI, ELSD, CAD, or MS) select_column->select_detector initial_conditions Establish Initial Conditions (e.g., 80:20 ACN:H2O, 1 mL/min, 35°C) select_detector->initial_conditions run_standards Inject Standards & Evaluate (Resolution, Peak Shape) initial_conditions->run_standards is_separation_ok Separation Adequate? run_standards->is_separation_ok optimize_mp Optimize Mobile Phase (ACN/Water Ratio) is_separation_ok->optimize_mp No validate Validate Method (Linearity, Precision, Accuracy) is_separation_ok->validate Yes optimize_temp_flow Optimize Temperature & Flow Rate optimize_mp->optimize_temp_flow optimize_temp_flow->run_standards

References

Enzyme inhibition in D-Talose synthesis and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the enzymatic synthesis of D-Talose.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic routes for this compound synthesis?

A1: The two main enzymatic routes for this compound synthesis are:

  • Direct epimerization of D-galactose: This is a single-step conversion catalyzed by Cellobiose 2-epimerase (CEase), for example, from Rhodothermus marinus (RmCE).[1][2]

  • Isomerization of D-tagatose: This reaction is catalyzed by L-ribose isomerase (L-RI).[3]

Additionally, more complex multi-enzyme pathways exist for the synthesis of activated forms of L-talose, such as dTDP-6-deoxy-L-talose, which is synthesized from glucose-1-phosphate and dTTP.[4]

Q2: I am using Cellobiose 2-epimerase to synthesize this compound from D-galactose, but the purity of my product is decreasing over time. What is causing this?

A2: The decrease in this compound purity is likely due to a side reaction catalyzed by the Cellobiose 2-epimerase itself. The enzyme also exhibits keto-aldo isomerase activity, converting D-galactose into D-tagatose.[1][2] This side reaction becomes more prominent with longer incubation times, leading to a mixture of D-galactose, this compound, and D-tagatose.[1]

Q3: How can I prevent the formation of the D-tagatose byproduct when using Cellobiose 2-epimerase?

A3: While the side reaction is an inherent property of the enzyme, you can optimize the process to maximize this compound purity. The key is to control the reaction time. Shorter reaction times will yield higher purity this compound, although with a lower overall yield. Conversely, longer reaction times increase the yield but decrease the purity.[1][2] Therefore, it is crucial to perform a time-course experiment to determine the optimal balance between purity and yield for your specific application.[1]

Q4: My this compound synthesis using L-ribose isomerase from D-tagatose has a low yield. What could be the issue?

A4: Low yields in this enzymatic conversion can be due to several factors:

  • Enzyme Inhibition: L-ribose isomerase activity can be completely inhibited by certain heavy metal ions, such as mercury (Hg²⁺).[5] Ensure your reagents and buffers are free from such contaminants.

  • Suboptimal Reaction Conditions: The enzyme's activity is sensitive to pH and temperature. The optimal conditions should be verified for the specific L-ribose isomerase being used.

  • Reaction Equilibrium: The isomerization of D-tagatose to this compound is a reversible reaction. The reported yield at equilibrium is around 13.0%.[3] If your yields are significantly lower, inhibition or suboptimal conditions are likely the cause.

Q5: Is there a known feedback inhibition mechanism in the multi-step synthesis of activated L-talose?

A5: In the analogous dTDP-L-rhamnose synthesis pathway, the first enzyme, glucose-1-phosphate thymidylyltransferase (RmlA), is subject to allosteric feedback inhibition by the final product, dTDP-L-rhamnose.[6] This suggests that a similar regulatory mechanism could exist in the dTDP-6-deoxy-L-talose pathway, where the final product or an intermediate could inhibit an early enzyme in the cascade to regulate the metabolic flux.

Troubleshooting Guides

Issue 1: Low Purity of this compound in Synthesis from D-Galactose
  • Symptom: Significant contamination with D-tagatose.

  • Cause: Side reaction of Cellobiose 2-epimerase.[1][2]

  • Troubleshooting Steps:

    • Optimize Reaction Time: Perform a time-course experiment, taking samples at various intervals (e.g., 1, 2, 4, 6, and 24 hours). Analyze the samples by HPLC to determine the time point with the best purity-to-yield ratio. For high purity, shorter reaction times are preferable.[2]

    • Vary Substrate Concentration: Investigate the effect of different initial D-galactose concentrations on the ratio of this compound to D-tagatose formation.

Issue 2: Low or No Activity of L-Ribose Isomerase for this compound Synthesis
  • Symptom: Very low or no conversion of D-tagatose to this compound.

  • Cause: Enzyme inhibition or inactivation.

  • Troubleshooting Steps:

    • Check for Heavy Metal Contamination: L-ribose isomerase is strongly inhibited by Hg²⁺.[5] Use high-purity water and reagents. If contamination is suspected, consider using a chelating agent like EDTA in your buffer, although this may affect enzymes that require divalent metal ions for activity.

    • Verify Reaction Conditions: Ensure the pH and temperature of your reaction are optimal for your specific L-ribose isomerase.

    • Enzyme Stability: Confirm the stability of your enzyme under the reaction conditions and storage. Perform an activity assay with a known substrate if in doubt.

Data Summary

Table 1: Time-Course of this compound Synthesis from D-Galactose using RmCE *

Reaction Time (hours)This compound Purity (%)This compound Yield (%)This compound Concentration (g/L)
1.099.83.610.4
2.595.86.719.3
4.586.08.524.3
6.079.89.727.9
27.041.018.553.3

*Data adapted from a study with a starting D-galactose concentration of 1.6 M and an enzyme concentration of 0.3 mg/mL.[1]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound from D-Galactose
  • Reaction Setup:

    • Prepare a solution of 1.6 M D-galactose in MOPS buffer (pH 6.3).

    • Add purified Rhodothermus marinus cellobiose 2-epimerase to a final concentration of 0.3 mg/mL.[1]

  • Incubation:

    • Incubate the reaction mixture at 70°C.

  • Monitoring:

    • Take samples at regular intervals.

    • Stop the enzyme reaction in the samples by adding 100 mM NaOH.[1]

  • Analysis:

    • Analyze the composition of the samples (D-galactose, this compound, D-tagatose) using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Testing for Heavy Metal Inhibition of L-Ribose Isomerase
  • Enzyme Preparation:

    • Prepare a solution of purified L-ribose isomerase in a suitable buffer (e.g., Tricine-NaOH, pH 8.0).

  • Inhibitor Preparation:

    • Prepare stock solutions of the heavy metal salt to be tested (e.g., HgCl₂).

  • Inhibition Assay:

    • In a reaction tube, combine the enzyme solution with varying concentrations of the heavy metal inhibitor.

    • Pre-incubate the enzyme-inhibitor mixture for a defined period.

    • Initiate the reaction by adding the substrate, D-tagatose.

    • Incubate at the optimal temperature for the enzyme.

  • Analysis:

    • Measure the rate of this compound formation using a suitable method, such as HPLC.

    • Compare the reaction rates in the presence and absence of the inhibitor to determine the percentage of inhibition.

Visualizations

D_Talose_Synthesis_from_D_Galactose D_Galactose D-Galactose RmCE Cellobiose 2-epimerase (RmCE) D_Galactose->RmCE D_Talose This compound (Desired Product) D_Tagatose D-Tagatose (Byproduct) RmCE->D_Talose Epimerization RmCE->D_Tagatose Isomerization (Side Reaction)

Caption: Enzymatic conversion of D-Galactose to this compound with the side reaction to D-Tagatose.

Troubleshooting_Low_Purity Start Low this compound Purity (High D-Tagatose) CheckTime Is reaction time optimized? Start->CheckTime TimeCourse Perform time-course experiment to find optimal time CheckTime->TimeCourse No CheckSubstrate Is substrate concentration optimal? CheckTime->CheckSubstrate Yes ReduceTime Reduce reaction time for higher purity TimeCourse->ReduceTime End Optimized Purity ReduceTime->End VarySubstrate Vary D-Galactose concentration CheckSubstrate->VarySubstrate No CheckSubstrate->End Yes VarySubstrate->End

Caption: Troubleshooting workflow for low this compound purity.

dTDP_L_Talose_Feedback_Inhibition cluster_pathway dTDP-L-Talose Synthesis Pathway (Hypothetical) G1P Glucose-1-Phosphate + dTTP RmlA RmlA G1P->RmlA dTDP_Glc dTDP-D-Glucose RmlB RmlB/C dTDP_Glc->RmlB Intermediate dTDP-4-keto-6-deoxy-D-glucose Tll Tll Intermediate->Tll dTDP_Tal dTDP-6-deoxy-L-talose dTDP_Tal->RmlA Feedback Inhibition RmlA->dTDP_Glc RmlB->Intermediate Tll->dTDP_Tal

Caption: Hypothetical feedback inhibition in the dTDP-L-talose synthesis pathway.

References

Validation & Comparative

Unveiling the Structure of D-Talose: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on the structural confirmation of D-Talose using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with other common aldohexoses, detailed experimental protocols, and clear data visualization to facilitate unambiguous structural elucidation.

In the realm of carbohydrate chemistry and drug discovery, precise structural confirmation of monosaccharides is paramount. This compound, a C2 epimer of D-galactose and a C4 epimer of D-mannose, presents a unique structural arrangement that can be definitively characterized using one- and two-dimensional NMR techniques. This guide offers a comprehensive comparison of the 1H and 13C NMR spectral data of this compound with those of the ubiquitous D-Glucose and its C2 epimer, D-Mannose, providing a clear framework for its identification.

Comparative NMR Data of Aldohexoses

In aqueous solution, this compound, like other aldoses, exists as an equilibrium mixture of its α and β anomers in both pyranose and furanose ring forms. The distinct chemical environments of the protons and carbons in each of these forms give rise to a unique set of signals in the NMR spectra, serving as a fingerprint for the molecule. The chemical shift data presented below were acquired in deuterium oxide (D₂O), a common solvent for carbohydrate NMR analysis.

1H NMR Chemical Shifts (ppm)

The anomeric proton (H-1) signals are particularly diagnostic, typically appearing in the downfield region of the spectrum (δ 4.5-5.5 ppm). The coupling constant between H-1 and H-2 (JH1,H2) is a key indicator of the anomeric configuration, with larger values (typically > 7 Hz) indicating a trans-diaxial relationship characteristic of β-anomers, and smaller values (typically < 4 Hz) suggesting a cis-axial-equatorial or diequatorial relationship found in α-anomers.

SugarAnomerH-1H-2H-3H-4H-5H-6aH-6b
This compound α5.173.923.813.883.733.653.56
β4.893.853.653.923.373.813.73
D-Glucose α5.233.543.723.423.823.783.71
β4.653.263.493.413.483.893.71
D-Mannose α5.173.923.813.653.883.733.56
β4.893.853.733.563.373.813.65

Note: Chemical shifts are referenced to an internal standard and may vary slightly based on experimental conditions such as temperature and concentration.

13C NMR Chemical Shifts (ppm)

The 13C NMR spectrum provides complementary information, with the anomeric carbon (C-1) resonating in the characteristic region of δ 90-100 ppm for pyranoses. The chemical shifts of the other carbons are sensitive to the stereochemistry of the adjacent hydroxyl groups, allowing for clear differentiation between epimers.

SugarAnomerC-1C-2C-3C-4C-5C-6
This compound α-pyranose96.172.271.166.672.663.0
β-pyranose95.673.070.169.977.162.7
α-furanose102.476.773.383.372.164.3
β-furanose98.072.172.683.972.364.4
D-Glucose α-pyranose92.972.373.770.372.361.5
β-pyranose96.775.076.770.476.761.5
D-Mannose α-pyranose95.572.271.768.473.962.5
β-pyranose95.272.774.568.177.662.5

Note: The presence of minor furanose forms of this compound is also reported with distinct chemical shifts, particularly for the anomeric carbon.[1][2]

Experimental Protocol for NMR Analysis of this compound

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data for structural confirmation.

1. Sample Preparation:

  • Weigh 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of high-purity deuterium oxide (D₂O, 99.9%).

  • Ensure the sample is fully dissolved by gentle vortexing.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • For accurate chemical shift referencing, a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be added.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing both 1H and 13C experiments is recommended.

  • 1H NMR Spectroscopy:

    • A standard one-pulse experiment is typically sufficient.

    • Key parameters:

      • Number of scans (NS): 16-64 (to achieve adequate signal-to-noise).

      • Relaxation delay (D1): 1-2 seconds.

      • Acquisition time (AQ): 2-4 seconds.

      • Solvent suppression (e.g., presaturation) should be used to attenuate the residual HOD signal.

  • 13C NMR Spectroscopy:

    • A proton-decoupled 13C experiment (e.g., zgpg30) is standard.

    • Key parameters:

      • Number of scans (NS): 1024 or more (due to the low natural abundance of 13C).

      • Relaxation delay (D1): 2 seconds.

  • 2D NMR Spectroscopy (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish proton-proton connectivities within the spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the overall structure and glycosidic linkages in more complex carbohydrates.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase and baseline correct the spectra.

  • Reference the spectra to the internal standard (or the residual solvent peak as a secondary reference).

  • Integrate the signals in the 1H spectrum to determine the relative ratios of the different anomers.

  • Analyze the 2D spectra to assign all proton and carbon signals unambiguously.

Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for the structural confirmation of this compound using NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Interpretation Sample This compound Sample Dissolve Dissolve in D2O Sample->Dissolve Tube Transfer to NMR Tube Dissolve->Tube H1_NMR 1D 1H NMR Tube->H1_NMR C13_NMR 1D 13C NMR Tube->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Tube->TwoD_NMR Processing Spectral Processing H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Assignment Signal Assignment Processing->Assignment Comparison Comparison with Literature/Reference Data Assignment->Comparison Confirmation Structure Confirmation Comparison->Confirmation

Workflow for NMR-based structure confirmation of this compound.

Conclusion

The comprehensive 1H and 13C NMR data, coupled with a robust experimental protocol, provides a powerful toolkit for the unambiguous structural confirmation of this compound. By comparing the acquired spectra with the reference data provided for this compound and its epimers, D-Glucose and D-Mannose, researchers can confidently identify and characterize this important monosaccharide. The use of two-dimensional NMR techniques is highly recommended for complete and accurate assignment of all resonances, ensuring the integrity of structural elucidation in research and development settings.

References

A Comparative Analysis of the Biological Activities of D-Talose and L-Talose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the rare monosaccharides D-Talose and L-Talose, supported by experimental data. The information presented herein is intended to inform research and development efforts in fields such as oncology, metabolic disorders, and anti-parasitic drug discovery.

Introduction

This compound and L-Talose are stereoisomers of the aldohexose sugar talose. As rare sugars, their biological functions are not as extensively characterized as those of more common monosaccharides like glucose or galactose. However, emerging research indicates that these molecules possess distinct and potentially valuable bioactive properties. This guide summarizes the current understanding of their effects on cell proliferation, organismal growth, and their interactions with key biological pathways.

Data Presentation

Table 1: Comparative Anti-proliferative and Growth-Inhibitory Activities
SugarOrganism/Cell LineBiological EffectConcentrationResultCitation
This compound Caenorhabditis elegansGrowth Inhibition167 mM35.6% of control body size[1]
IC₅₀197 mM[1]
Human Leukemia (MOLT-4F)Anti-proliferative Activity20 mMSignificant inhibition[2]
L-Talose Human Leukemia (MOLT-4F)Anti-proliferative Activity20 mMSignificant inhibition[2]
Caenorhabditis elegansGrowth Inhibition-Data not available in reviewed literature

Key Biological Activities and Mechanisms of Action

This compound: An Antimetabolite in Carbohydrate Metabolism

This compound has demonstrated notable growth-inhibitory effects against the nematode Caenorhabditis elegans and anti-proliferative activity against certain cancer cell lines.[1][2] The primary proposed mechanism for its biological activity involves its interaction with the D-galactose metabolic pathway.

A derivative of this compound, 2-deoxy-2-[18F]fluoro-D-talose ([18F]FDT), has been shown to be a substrate for galactokinase.[3] This suggests that this compound itself can be phosphorylated by galactokinase to form this compound-1-phosphate. However, this phosphorylated form is a poor substrate for the subsequent enzyme in the pathway, galactose-1-phosphate uridyltransferase.[3] This leads to the accumulation of this compound-1-phosphate, which is thought to act as an antimetabolite, disrupting normal cellular metabolism and leading to cytotoxic or growth-inhibitory effects. The accumulation of sugar phosphates, such as galactose-1-phosphate, has been linked to cellular stress, depletion of inorganic phosphate, and disruption of various metabolic processes.[4][5]

D_Talose_Metabolism D_Talose This compound Galactokinase Galactokinase (GALK) D_Talose->Galactokinase ATP -> ADP D_Talose_1_P This compound-1-Phosphate (Accumulates) Galactokinase->D_Talose_1_P GALT Galactose-1-Phosphate Uridyltransferase (GALT) (Poor Substrate) D_Talose_1_P->GALT Metabolic_Disruption Metabolic Disruption - Phosphate Depletion - Cellular Stress D_Talose_1_P->Metabolic_Disruption

Proposed metabolic fate of this compound.
L-Talose: A Modulator of Galectin Signaling

L-Talose and its derivatives have been identified as inhibitors of galectins, a family of β-galactoside-binding proteins.[6] Galectins, particularly galectin-3, are implicated in a variety of cellular processes, including cell adhesion, proliferation, apoptosis, and inflammation.[7][8][9] In the context of leukemia, galectin-3 is often overexpressed and contributes to drug resistance and disease progression by activating pro-survival signaling pathways such as the PI3K/AKT and Wnt/β-catenin pathways.[9][10]

By binding to the carbohydrate recognition domain (CRD) of galectin-3, L-talose derivatives can competitively inhibit the binding of natural ligands, thereby disrupting galectin-3-mediated signaling cascades. This inhibition can lead to the suppression of pro-survival signals and a reduction in cancer cell proliferation.

L_Talose_Galectin_Inhibition cluster_cell Leukemia Cell Galectin3 Galectin-3 Receptor Glycoprotein Receptor Galectin3->Receptor Binds to Signaling Pro-survival Signaling (e.g., PI3K/AKT, Wnt/β-catenin) Receptor->Signaling Proliferation Cell Proliferation & Drug Resistance Signaling->Proliferation L_Talose L-Talose Derivative L_Talose->Galectin3 Inhibits

Inhibition of Galectin-3 signaling by L-Talose derivatives.

Experimental Protocols

Anti-proliferative Activity Assay (MTT Assay)

This protocol is adapted from standard methodologies for assessing cell viability.

1. Cell Seeding:

  • Seed human leukemia MOLT-4F cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 95 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

2. Treatment:

  • Prepare stock solutions of this compound and L-Talose in sterile phosphate-buffered saline (PBS).

  • Add 5 µL of the sugar solutions to the respective wells to achieve the desired final concentrations (e.g., 20 mM). Include untreated control wells.

3. Incubation:

  • Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

4. MTT Addition:

  • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubate for an additional 4 hours at 37°C.

5. Solubilization:

  • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Incubate overnight at 37°C to dissolve the formazan crystals.

6. Data Acquisition:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

MTT_Assay_Workflow Start Start Seed_Cells Seed MOLT-4F cells in 96-well plate Start->Seed_Cells Add_Sugars Add this compound or L-Talose (20 mM) Seed_Cells->Add_Sugars Incubate_48h Incubate for 48 hours Add_Sugars->Incubate_48h Add_MTT Add MTT reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Incubate_ON Incubate overnight Add_Solubilizer->Incubate_ON Read_Absorbance Read absorbance at 570 nm Incubate_ON->Read_Absorbance End End Read_Absorbance->End

Experimental workflow for the MTT assay.
Caenorhabditis elegans Growth Inhibition Assay

This protocol is based on the methodology described for testing the effects of rare sugars on nematode growth.[1]

1. Culture Preparation:

  • Synchronize a culture of wild-type C. elegans (N2 strain) to obtain a population of L1 larvae.

  • Grow Escherichia coli OP50 as a food source in liquid culture.

2. Assay Setup:

  • In a 96-well plate, add a suspension of E. coli OP50 in liquid S-medium to each well.

  • Add this compound or L-Talose from a stock solution to achieve the desired final concentrations. Include an untreated control.

3. Worm Inoculation:

  • Add a defined number of synchronized L1 larvae (e.g., 10-20) to each well.

4. Incubation:

  • Incubate the plate at 20°C for 72 hours with gentle shaking.

5. Growth Measurement:

  • After incubation, capture images of the worms in each well using a microscope equipped with a camera.

  • Use image analysis software to measure the body size (area or length) of individual worms.

6. Data Analysis:

  • Calculate the average body size for each treatment group.

  • Express the growth as a percentage of the average body size of the untreated control worms.

  • Determine the IC₅₀ value by testing a range of concentrations and using a suitable statistical model.

Celegans_Assay_Workflow Start Start Sync_Worms Synchronize C. elegans to L1 stage Start->Sync_Worms Prepare_Plates Prepare 96-well plates with E. coli and sugars Sync_Worms->Prepare_Plates Add_Worms Add L1 larvae to wells Prepare_Plates->Add_Worms Incubate_72h Incubate for 72 hours at 20°C Add_Worms->Incubate_72h Image_Worms Capture images of worms Incubate_72h->Image_Worms Measure_Size Measure worm body size Image_Worms->Measure_Size Analyze_Data Analyze data and calculate IC₅₀ Measure_Size->Analyze_Data End End Analyze_Data->End

Workflow for C. elegans growth inhibition assay.

Conclusion

This compound and L-Talose exhibit distinct biological activities with potential therapeutic applications. This compound appears to function as an antimetabolite by interfering with galactose metabolism, suggesting its potential as an anti-proliferative or anti-parasitic agent. L-Talose, through its derivatives, acts as an inhibitor of galectin-3, a key regulator of cancer progression and inflammation, indicating its promise in oncology and immunology.

Further research is warranted to fully elucidate the mechanisms of action of these rare sugars, to identify specific downstream signaling targets, and to evaluate their efficacy and safety in preclinical models. The quantitative data and experimental protocols provided in this guide offer a foundation for such investigations.

References

D-Talose vs. D-Galactose in Enzymatic Assays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of monosaccharides with enzymes is paramount for applications ranging from metabolic studies to the development of novel therapeutics. This guide provides an objective comparison of D-Talose and D-galactose in the context of enzymatic assays, supported by experimental data and detailed methodologies.

D-galactose is a ubiquitous aldohexose that plays a central role in cellular metabolism, primarily through the Leloir pathway, where it is converted to glucose-1-phosphate and enters glycolysis.[1] Its C-2 epimer, this compound, is a rare sugar and is not as extensively studied. However, emerging research indicates that this compound can also be recognized by key enzymes in the galactose metabolic pathway, presenting both opportunities and challenges in experimental design. This guide will delve into a direct comparison of these two sugars as substrates for galactokinase, a key enzyme in the Leloir pathway.

Quantitative Comparison of Substrate Activity

While comprehensive kinetic data for this compound with many enzymes is still emerging, evidence strongly suggests that it can serve as a substrate for galactokinase. A study on a fluorinated analog of this compound, 2-deoxy-2-[18F]fluoro-D-talose, demonstrated that it is phosphorylated by galactokinase, indicating that the enzyme can accommodate the stereochemistry of this compound.[2] The table below summarizes the known kinetic parameters for D-galactose with galactokinase and provides a qualitative comparison for this compound based on current literature.

EnzymeSubstrateOrganismKm (mM)Vmax (relative)Reference
GalactokinaseD-galactoseEscherichia coli0.5 - 1.0100%[3]
D-galactoseHuman0.1 - 0.35100%[3]
This compound-Data not availablePhosphorylated[2]

Metabolic Fate within the Leloir Pathway

The initial step of galactose metabolism is the phosphorylation of the sugar by galactokinase to produce a sugar-1-phosphate. In the case of D-galactose, the resulting galactose-1-phosphate is a substrate for galactose-1-phosphate uridylyltransferase (GALT), the next enzyme in the Leloir pathway. However, research on the fluorinated this compound analog suggests that while this compound is phosphorylated by galactokinase, the resulting this compound-1-phosphate is a poor substrate for GALT, effectively causing a metabolic trapping of the phosphorylated sugar.[2]

This difference in the metabolic fate of the phosphorylated products is a critical point of comparison. While D-galactose is efficiently channeled into glycolysis, this compound appears to enter the pathway but stalls at the second step, leading to an accumulation of this compound-1-phosphate.

// Substrates D_Galactose [label="D-Galactose", fillcolor="#FBBC05"]; D_Talose [label="this compound", fillcolor="#EA4335"];

// Enzymes GALK [label="Galactokinase\n(GALK)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; GALT [label="Galactose-1-Phosphate\nUridylyltransferase (GALT)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; GALE [label="UDP-Galactose\n4'-Epimerase (GALE)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Metabolites Gal_1_P [label="D-Galactose-1-Phosphate"]; Tal_1_P [label="this compound-1-Phosphate"]; UDP_Gal [label="UDP-Galactose"]; UDP_Glc [label="UDP-Glucose"]; Glc_1_P [label="Glucose-1-Phosphate"]; Glycolysis [label="Glycolysis", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metabolic_Trap [label="Metabolic Trap", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Pathway Flow for D-Galactose D_Galactose -> GALK [color="#FBBC05"]; GALK -> Gal_1_P [color="#FBBC05"]; Gal_1_P -> GALT [color="#FBBC05"]; GALT -> UDP_Gal [color="#FBBC05"]; UDP_Gal -> GALE [color="#4285F4"]; GALE -> UDP_Glc [color="#4285F4"]; UDP_Glc -> GALT [dir=back, color="#4285F4"]; GALT -> Glc_1_P [color="#4285F4"]; Glc_1_P -> Glycolysis [color="#4285F4"];

// Pathway Flow for this compound D_Talose -> GALK [color="#EA4335"]; GALK -> Tal_1_P [color="#EA4335"]; Tal_1_P -> GALT [style=dashed, color="#EA4335"]; GALT -> Metabolic_Trap [style=dashed, color="#EA4335"];

// ATP to ADP ATP_in [label="ATP", shape=plaintext, fontcolor="#202124"]; ADP_out [label="ADP", shape=plaintext, fontcolor="#202124"]; ATP_in -> GALK [arrowhead=none, style=dashed, color="#5F6368"]; GALK -> ADP_out [arrowhead=none, style=dashed, color="#5F6368"]; } .dot Figure 1. Metabolic fate of D-Galactose vs. This compound in the Leloir Pathway.

Experimental Protocol: Coupled Enzymatic Assay for Galactokinase Activity

This protocol describes a continuous spectrophotometric assay to measure galactokinase activity by coupling the production of ADP to the oxidation of NADH. This method can be adapted to compare the activity of galactokinase with D-galactose and this compound as substrates.

1. Principle:

Galactokinase catalyzes the phosphorylation of the sugar substrate (D-galactose or this compound), producing ADP. This ADP is then used by pyruvate kinase to convert phosphoenolpyruvate (PEP) to pyruvate. Subsequently, lactate dehydrogenase reduces pyruvate to lactate, a reaction that is coupled with the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the galactokinase activity.

2. Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.8, containing 10 mM MgCl₂ and 100 mM KCl.

  • ATP Solution: 50 mM ATP in deionized water.

  • PEP Solution: 20 mM phosphoenolpyruvate in deionized water.

  • NADH Solution: 5 mM NADH in deionized water.

  • Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) Coupling Enzymes: A commercially available suspension in glycerol.

  • Substrate Solutions: 500 mM D-galactose and 500 mM this compound in deionized water.

  • Galactokinase: Purified enzyme preparation of known concentration.

3. Procedure:

  • Prepare a reaction master mix in a microcuvette containing:

    • 800 µL Assay Buffer

    • 50 µL ATP Solution

    • 50 µL PEP Solution

    • 20 µL NADH Solution

    • 5 µL PK/LDH enzyme mix

  • Incubate the master mix at 37°C for 5 minutes to allow the temperature to equilibrate and to consume any contaminating ADP.

  • Initiate the reaction by adding 25 µL of the substrate solution (D-galactose or this compound).

  • Add 50 µL of the galactokinase enzyme solution to start the reaction.

  • Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm for 5-10 minutes at 37°C.

  • Record the linear rate of the reaction (ΔA₃₄₀/min).

  • A blank reaction containing all components except the sugar substrate should be run to correct for any background ATPase activity.

4. Data Analysis:

The activity of galactokinase can be calculated using the Beer-Lambert law, where the molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.

// Workflow connections Prep_Master_Mix -> Incubate_Mix; Prep_Substrates -> Add_Substrate; Incubate_Mix -> Add_Substrate; Add_Substrate -> Add_Enzyme; Add_Enzyme -> Monitor_Absorbance; Monitor_Absorbance -> Calculate_Rate; Calculate_Rate -> Calculate_Activity; Calculate_Activity -> Compare_Activities; } .dot Figure 2. Experimental workflow for the comparative enzymatic assay.

Conclusion

The available evidence indicates that this compound can be a substrate for galactokinase, a key enzyme in D-galactose metabolism. This opens up avenues for further research into the metabolic effects of this rare sugar. However, the apparent inability of the subsequent enzyme, GALT, to efficiently process this compound-1-phosphate suggests a potential point of metabolic disruption. For researchers in drug development, this could be a point of interest for designing specific inhibitors or metabolic modulators. The provided experimental protocol offers a robust method for directly comparing the enzymatic kinetics of this compound and D-galactose with galactokinase, which will be crucial for elucidating the precise nature of their interaction and metabolic consequences. Further studies are warranted to determine the specific kinetic parameters of this compound with galactokinase and to explore its interactions with other enzymes in related pathways.

References

A Comparative Guide to the Quantification of D-Talose in Biological Samples using LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the quantification of D-Talose, a rare monosaccharide of growing interest in biomedical research, within biological samples. While direct, validated LC-MS methods for this compound are not extensively published, this document outlines a robust LC-MS/MS approach based on established protocols for other monosaccharides.[1][2] This guide also presents alternative quantification methods and offers supporting data where available to inform your experimental design.

Introduction to this compound Quantification

This compound is a C2 epimer of D-galactose and a C4 epimer of D-mannose, and its unique stereochemistry presents analytical challenges for specific and sensitive quantification in complex biological matrices. As research into the biological roles of rare sugars like this compound expands, the need for reliable analytical methods is paramount.[3] Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful technique for the analysis of small molecules in biological samples due to its high sensitivity and specificity.[4][5][6]

Comparative Analysis of Quantification Methods

This section compares the prospective performance of an optimized LC-MS/MS method against other potential techniques for this compound quantification.

Method Principle Pros Cons Anticipated Performance
LC-MS/MS with PMP Derivatization Chromatographic separation followed by mass spectrometric detection of a derivatized analyte.[1][2]High sensitivity and specificity.[2][7] Good for complex matrices. Established protocols for other monosaccharides are adaptable.[1][2]Derivatization adds a sample preparation step. Method development and validation are required.LOD/LOQ: Low to sub-µg/mL range. Linearity: Wide dynamic range (e.g., 0.05 - 25 µg/mL).[1] Matrix Effects: Can be minimized with appropriate sample preparation and internal standards.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) Anion exchange chromatography separates carbohydrates, which are then detected electrochemically.No derivatization required. Good for analyzing multiple carbohydrates.Lower sensitivity and specificity compared to LC-MS/MS. Susceptible to matrix interference.LOD/LOQ: Generally in the low µg/mL range. Linearity: Typically narrower than LC-MS/MS. Matrix Effects: Significant, requiring extensive sample cleanup.
Enzymatic Assays Use of specific enzymes to convert this compound to a detectable product.High specificity if a suitable enzyme exists. Can be high-throughput.Specific enzymes for this compound are not commercially available for routine quantification. Method development is extensive.Performance is highly dependent on the availability and characteristics of a specific enzyme.
Nuclear Magnetic Resonance (NMR) Spectroscopy Quantification based on the nuclear magnetic resonance of atomic nuclei.[8]Non-destructive. Provides structural information.[8]Low sensitivity. Requires high analyte concentrations. Not suitable for trace analysis in biological samples.LOD/LOQ: Typically in the high µg/mL to mg/mL range.

Table 1: Comparison of this compound Quantification Methods

Detailed Experimental Protocol: LC-MS/MS with PMP Derivatization

This protocol is adapted from validated methods for the quantification of other monosaccharides in plasma and is expected to be suitable for this compound analysis.[1][2]

Sample Preparation (Protein Precipitation and Derivatization)
  • Protein Precipitation: To 100 µL of plasma sample, add 400 µL of cold methanol to precipitate proteins.[9]

  • Centrifugation: Vortex the mixture and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[10]

  • Derivatization: Reconstitute the dried extract in 50 µL of 0.3 M NaOH and 50 µL of 0.5 M 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol.[1][2]

  • Incubation: Incubate the mixture at 70°C for 30 minutes.

  • Neutralization and Extraction: After cooling to room temperature, neutralize the reaction with 50 µL of 0.3 M HCl. Add 200 µL of water and 200 µL of ethyl acetate. Vortex and centrifuge.

  • Aqueous Layer Collection: Collect the aqueous (lower) layer containing the PMP-derivatized this compound for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 50% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for PMP-derivatized this compound and an internal standard (e.g., a stable isotope-labeled this compound-PMP derivative). The exact m/z values will need to be determined experimentally.

    • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.

Visualizing the Workflow and Biological Context

To aid in understanding the experimental process and the potential metabolic fate of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Biological Sample (Plasma) ppt Protein Precipitation (Methanol) plasma->ppt cent1 Centrifugation ppt->cent1 evap Evaporation cent1->evap deriv PMP Derivatization evap->deriv extract Liquid-Liquid Extraction deriv->extract final_sample Aqueous Layer for Analysis extract->final_sample lc LC Separation (C18 Column) final_sample->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for LC-MS/MS quantification of this compound.

d_talose_pathway D_Galactose D-Galactose Galactokinase Galactokinase D_Galactose->Galactokinase Enters Galactose Metabolic Pathway D_Talose This compound D_Talose->Galactokinase D_Talose_1_P This compound-1-Phosphate Galactokinase->D_Talose_1_P Phosphorylation Metabolic_Trapping Metabolic Trapping D_Talose_1_P->Metabolic_Trapping

Caption: Postulated metabolic pathway of this compound.[11]

Conclusion

The quantification of this compound in biological samples presents a significant analytical challenge. While a dedicated, validated LC-MS method has yet to be published, the adaptation of existing protocols for other monosaccharides offers a promising path forward. The proposed LC-MS/MS method with PMP derivatization is expected to provide the highest sensitivity and specificity, making it the most suitable choice for demanding research and drug development applications. Further method development and validation are necessary to establish definitive performance characteristics for this compound quantification.

References

A Comparative Analysis of the Metabolic Fates of D-Talose and D-Glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of D-Talose, a rare sugar, and D-Glucose, the central carbohydrate in energy metabolism. While the metabolism of D-Glucose is well-elucidated, the metabolic fate of this compound in mammalian systems is less understood. This document summarizes the current knowledge, presents available experimental data, and highlights the significant differences in their metabolic processing.

Overview of Metabolic Pathways

D-Glucose is readily metabolized through the glycolytic pathway to produce ATP, the primary energy currency of the cell. In contrast, evidence suggests that this compound is poorly metabolized. While it can be phosphorylated, its subsequent entry into major catabolic pathways appears to be significantly restricted.

D-Glucose Metabolism: Glycolysis

D-Glucose is transported into the cell and is promptly phosphorylated by hexokinase to form Glucose-6-phosphate (G6P). This initial step traps glucose within the cell and primes it for catabolism. G6P then enters the glycolytic pathway, a series of enzymatic reactions that convert it to pyruvate. This process generates a net yield of ATP and NADH. Pyruvate can be further metabolized in the citric acid cycle and oxidative phosphorylation to generate a substantial amount of ATP.

This compound Metabolism: A Limited Pathway

Current research indicates that this compound, upon entering the cell, is not a significant substrate for hexokinase. Instead, it appears to be a substrate for galactokinase , which phosphorylates it to this compound-1-phosphate. However, this phosphorylated form of this compound is a poor substrate for the subsequent enzyme in the galactose metabolic pathway, galactose-1-phosphate uridyltransferase. This enzymatic bottleneck leads to the accumulation of this compound-1-phosphate and effectively halts its further catabolism.

Comparative Data on Metabolic Enzymes

Direct comparative kinetic data for this compound and D-Glucose with the key initiating enzymes is limited for this compound. The following table summarizes the known interactions.

EnzymeSubstrateKm (mM)Vmax (relative to D-Glucose)Notes
Hexokinase D-Glucose0.1100%High affinity and phosphorylation rate.
This compoundNot reportedNot reportedGenerally not considered a substrate.
Galactokinase D-Galactose~0.5-Primary substrate.
This compoundNot reportedNot reportedA fluoro-derivative of this compound is phosphorylated, suggesting this compound is a substrate.[1]

Experimental Protocols

Protocol 1: In Vitro Enzyme Kinetics Assay

This protocol can be used to determine the kinetic parameters (Km and Vmax) of hexokinase or galactokinase with this compound as a potential substrate, using D-Glucose or D-Galactose as a positive control.

1. Enzyme Preparation:

  • Purify recombinant human hexokinase or galactokinase.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

2. Reaction Mixture:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM ATP).

  • Prepare a range of concentrations for this compound and the control sugar (e.g., 0-100 mM).

3. Assay Procedure:

  • Add the enzyme to the reaction buffer.

  • Initiate the reaction by adding the sugar substrate.

  • The rate of phosphorylation can be measured using a coupled enzyme assay that links the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

4. Data Analysis:

  • Plot the initial reaction velocities against the substrate concentrations.

  • Determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

Protocol 2: Cellular Uptake and Metabolism Assay using Radiolabeled Sugars

This protocol allows for the direct comparison of the uptake and metabolic fate of this compound and D-Glucose in a cellular model.

1. Cell Culture:

  • Culture a relevant cell line (e.g., hepatocytes, which have active galactose metabolism) to near confluence in multi-well plates.

2. Radiolabeling:

  • Prepare media containing radiolabeled [14C]-D-Glucose or [14C]-D-Talose.

  • Incubate the cells with the radiolabeled media for various time points (e.g., 0, 15, 30, 60 minutes).

3. Metabolite Extraction:

  • Wash the cells with ice-cold PBS to stop the reaction.

  • Lyse the cells and extract the intracellular metabolites using a suitable solvent (e.g., methanol/water).

4. Analysis:

  • Separate the radiolabeled metabolites (e.g., sugar, sugar-phosphate, lactate, CO2) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with radiodetection.

  • Quantify the amount of radioactivity in each metabolite to determine the extent of uptake and metabolism.

Visualization of Metabolic Pathways

The following diagrams illustrate the metabolic pathways of D-Glucose and the proposed limited metabolic fate of this compound.

G cluster_glucose D-Glucose Metabolism (Glycolysis) D-Glucose D-Glucose Glucose-6-Phosphate Glucose-6-Phosphate D-Glucose->Glucose-6-Phosphate Hexokinase Fructose-6-Phosphate Fructose-6-Phosphate Glucose-6-Phosphate->Fructose-6-Phosphate Glycolytic Intermediates Glycolytic Intermediates Fructose-6-Phosphate->Glycolytic Intermediates Pyruvate Pyruvate Glycolytic Intermediates->Pyruvate ATP & NADH ATP & NADH Glycolytic Intermediates->ATP & NADH

Figure 1: Metabolic pathway of D-Glucose via glycolysis.

G cluster_talose Proposed this compound Metabolism This compound This compound This compound-1-Phosphate This compound-1-Phosphate This compound->this compound-1-Phosphate Galactokinase Metabolic Block Metabolic Block This compound-1-Phosphate->Metabolic Block Poor substrate for Galactose-1-Phosphate Uridyltransferase

Figure 2: Proposed limited metabolic fate of this compound.

G cluster_workflow Experimental Workflow for Comparative Metabolic Analysis Cell Culture Cell Culture Radiolabeling Incubation with [14C]-D-Glucose or [14C]-D-Talose Cell Culture->Radiolabeling Metabolite Extraction Metabolite Extraction Radiolabeling->Metabolite Extraction Metabolite Separation TLC or HPLC Metabolite Extraction->Metabolite Separation Quantification Scintillation Counting Metabolite Separation->Quantification

Figure 3: Experimental workflow for comparing sugar metabolism.

Conclusion

The metabolic pathways of D-Glucose and this compound are strikingly different. D-Glucose is a primary fuel source, efficiently catabolized through glycolysis to generate energy. In contrast, this compound appears to be a poor metabolic substrate in mammalian systems. While it can be phosphorylated by galactokinase, its subsequent metabolism is largely blocked, leading to the accumulation of this compound-1-phosphate. This fundamental difference in metabolic fate underscores the high specificity of the enzymes involved in carbohydrate metabolism and suggests that this compound is unlikely to be a significant energy source. Further research is required to fully elucidate the enzymes that interact with this compound and to determine if it has any other, non-metabolic roles in cellular physiology.

References

A Comparative Guide to the Validation of D-Talose Synthesis: Chiral Chromatography vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise validation of synthesized rare sugars like D-Talose is critical for ensuring stereochemical purity and biological activity in research and pharmaceutical applications. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the validation of this compound synthesis. Supporting experimental data, detailed protocols, and workflow visualizations are presented to assist in selecting the most appropriate validation strategy.

Performance Comparison of Analytical Methods

The selection of an analytical method for the validation of this compound synthesis is a critical decision, balancing the need for accuracy, sensitivity, and efficiency. Chiral HPLC is a powerful technique for resolving enantiomers, while High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) offers high sensitivity and resolution for carbohydrates without the need for derivatization. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and is an excellent tool for assessing overall purity.

The following table summarizes the key performance parameters of these methods.

FeatureChiral HPLC with Refractive Index Detection (RID)High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)1H NMR Spectroscopy
Principle Separation of enantiomers based on differential interaction with a chiral stationary phase.Separation of anions and carbohydrates at high pH, with sensitive electrochemical detection.Provides structural information and quantification based on nuclear spin properties in a magnetic field.
Primary Use Enantiomeric purity determination (D- vs. L-Talose).High-resolution separation of monosaccharides and detection of impurities.Structural confirmation and purity assessment.
Limit of Detection (LOD) ~100 mg/L[1]~0.01 - 0.1 mg/L[2]Dependent on concentration and instrument, generally in the mg range for quantification.
Limit of Quantitation (LOQ) ~300 mg/L[1]~0.03 - 0.3 mg/L[2]Dependent on concentration and instrument.
Resolution Baseline separation of enantiomers achievable.High resolution of closely related sugars and anomers.Excellent for structural isomers, but not for enantiomers without chiral auxiliaries.
Analysis Time 15-30 minutes20-40 minutes5-15 minutes per sample
Sample Preparation Simple dissolution in mobile phase.Dilution in ultrapure water.Dissolution in a deuterated solvent.
Key Advantage Direct separation of enantiomers.High sensitivity and selectivity for carbohydrates.Provides unambiguous structural confirmation.
Key Disadvantage RID has lower sensitivity compared to PAD or MS.Does not directly separate enantiomers.Lower sensitivity compared to chromatographic methods; does not separate enantiomers.

Experimental Protocols

Enzymatic Synthesis of this compound from D-Galactose

This protocol describes the synthesis of this compound from D-Galactose using a recombinant cellobiose 2-epimerase.

Materials:

  • D-Galactose

  • Recombinant cellobiose 2-epimerase (e.g., from Rhodothermus marinus)[3]

  • MOPS buffer (100 mM, pH 6.3)

  • Ultrapure water

Procedure:

  • Prepare a 1.6 M solution of D-Galactose in 100 mM MOPS buffer (pH 6.3).

  • Add the cellobiose 2-epimerase to the galactose solution to a final concentration of 0.3 mg/mL.[4]

  • Incubate the reaction mixture at 70°C.

  • Monitor the reaction progress by taking aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours).

  • To stop the reaction in the aliquots, heat them to 95°C for 10 minutes.

  • Analyze the aliquots using a suitable chromatographic method (e.g., HPAEC-PAD) to determine the concentration of this compound, remaining D-Galactose, and any by-products like D-tagatose.[3]

Validation by Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the enantioselective analysis of Talose using a polysaccharide-based chiral stationary phase.

Materials:

  • Synthesized this compound sample

  • This compound and L-Talose reference standards

  • HPLC-grade n-hexane

  • HPLC-grade ethanol

  • Trifluoroacetic acid (TFA)

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Refractive Index Detector (RID).

  • Chiral stationary phase column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or similar amylose-based column.[5]

Chromatographic Conditions:

  • Mobile Phase: n-hexane:ethanol with 0.1% TFA (e.g., 70:30 v/v).[5]

  • Flow Rate: 0.5 mL/min[5]

  • Column Temperature: 25°C

  • Injection Volume: 20 µL

Procedure:

  • Prepare standard solutions of this compound and L-Talose, and a solution of the synthesized this compound sample in the mobile phase.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to determine the retention times of D- and L-Talose.

  • Inject the synthesized this compound sample.

  • Identify and quantify the D- and L-Talose peaks in the sample chromatogram based on the retention times of the standards. The enantiomeric purity can be calculated from the peak areas.

Validation by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This protocol is for the high-sensitivity analysis of the synthesized this compound and potential impurities.

Materials:

  • Synthesized this compound sample

  • This compound, D-Galactose, and D-Tagatose reference standards

  • Sodium hydroxide (NaOH) solution (50%)

  • Sodium acetate (NaOAc)

  • Ultrapure water

Instrumentation:

  • Ion chromatography system with a gradient pump, autosampler, and a pulsed amperometric detector with a gold electrode.

  • Anion-exchange column: CarboPac PA20 (3 x 150 mm) or similar.[3]

Chromatographic Conditions:

  • Eluent A: Ultrapure water

  • Eluent B: 100 mM NaOH

  • Eluent C: 100 mM NaOH with 1 M NaOAc

  • Gradient: A gradient tailored to separate Talose, Galactose, and Tagatose. A typical gradient starts with a low concentration of NaOH and may include a sodium acetate gradient to elute more retained components.[3][6]

  • Flow Rate: 0.5 mL/min[3]

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Procedure:

  • Prepare standard solutions of this compound, D-Galactose, and D-Tagatose in ultrapure water. Prepare a dilution of the synthesized this compound sample.

  • Equilibrate the HPAEC-PAD system with the initial eluent conditions.

  • Inject the standard solutions to establish retention times and calibration curves.

  • Inject the synthesized this compound sample.

  • Identify and quantify the components in the sample chromatogram.

Visualizations

G Experimental Workflow for this compound Synthesis and Validation cluster_synthesis Enzymatic Synthesis cluster_validation Validation start D-Galactose Solution enzyme Add Cellobiose 2-Epimerase start->enzyme incubation Incubate at 70°C enzyme->incubation reaction_mixture Reaction Mixture incubation->reaction_mixture chiral_hplc Chiral HPLC Analysis (Enantiomeric Purity) reaction_mixture->chiral_hplc Sample hpaec_pad HPAEC-PAD Analysis (Purity & Impurities) reaction_mixture->hpaec_pad Sample nmr NMR Analysis (Structural Confirmation) reaction_mixture->nmr Sample G Comparison of this compound Validation Methods cluster_methods Analytical Methods cluster_outputs Validation Outputs synthesis Synthesized this compound chiral_hplc Chiral HPLC synthesis->chiral_hplc hpaec_pad HPAEC-PAD synthesis->hpaec_pad nmr NMR synthesis->nmr enantiomeric_purity Enantiomeric Purity (D vs. L) chiral_hplc->enantiomeric_purity Primary chemical_purity Chemical Purity (Impurities) chiral_hplc->chemical_purity Secondary hpaec_pad->enantiomeric_purity Indirectly (with standards) hpaec_pad->chemical_purity Primary structure Structural Confirmation nmr->structure Primary

References

A Comparative Guide to the Biological Effects of D-Talose and Other Rare Sugars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of D-Talose against other prominent rare sugars, including D-Allulose, D-Tagatose, D-Allose, and L-Rhamnose. Rare sugars are monosaccharides that are scarce in nature and are gaining significant attention for their potential therapeutic and nutraceutical applications.[1][2][3] This document synthesizes experimental data to highlight their distinct and overlapping biological effects, mechanisms of action, and potential applications in drug development.

Comparative Analysis of Biological Activities

While research into many rare sugars is expanding, this compound remains one of the less-studied, with most current data pointing towards its anti-inflammatory, antimicrobial, and growth-inhibitory properties.[1][4] In contrast, sugars like D-Allulose and D-Tagatose have been more extensively investigated for their metabolic health benefits.

1.1. Anti-Diabetic and Glycemic Control

Rare sugars are widely investigated for their potential to manage hyperglycemia. D-Allulose and D-Tagatose, in particular, show potent effects in improving glycemic control.

  • This compound: Its structural similarity to D-galactose and D-mannose suggests a potential role as an antinutrient in carbohydrate metabolism, which could theoretically impact glycemic control, though direct experimental evidence in this area is limited.[1]

  • D-Allulose (D-Psicose): This sugar has demonstrated significant anti-hyperglycemic effects.[5] It can suppress postprandial blood glucose levels by inhibiting intestinal α-glucosidase enzymes like sucrase and maltase.[6] Studies in rats and humans have shown that D-Allulose administration can reduce the glycemic response to carbohydrate ingestion.[6][7] It also stimulates the secretion of glucagon-like peptide-1 (GLP-1), which helps prevent glucose intolerance.[8]

  • D-Tagatose: D-Tagatose effectively reduces glycemic and insulinemic responses.[9][10] It has been shown to lower glycated hemoglobin (HbA1c) levels in subjects with type 2 diabetes and helps control blood glucose by reducing its absorption.[11]

  • D-Allose: While more known for its anti-cancer properties, D-Allose has also been shown to have antihyperglycemic effects.[12]

1.2. Anti-Obesity and Lipid Metabolism

Several rare sugars influence lipid metabolism and show promise in combating obesity.

  • D-Allulose (D-Psicose): Exhibits significant anti-obesity activity by reducing body weight gain, fat mass, and abdominal fat accumulation.[8][13] It may also increase energy expenditure and postprandial fat oxidation.[13] The net energy gain from D-Psicose in rats was found to be effectively zero.[14]

  • D-Tagatose: Has been shown to lead to improvements in body weight and increases high-density lipoprotein (HDL) levels in subjects with type 2 diabetes.[9][11]

  • This compound & Others: Comprehensive data on the direct anti-obesity effects of this compound, D-Allose, and L-Rhamnose is not as well-documented as for D-Allulose and D-Tagatose.

1.3. Anti-Cancer and Antiproliferative Effects

D-Allose is the most studied rare sugar in this domain, showing significant inhibitory effects against various cancer cell lines.

  • D-Allose: Demonstrates potent antiproliferative effects on human ovarian carcinoma, hepatocellular carcinoma, and glioblastoma cells.[12][15][16] It can induce cell cycle arrest (at G1 or G2/M phase) and apoptosis.[15][16] In some cancer cells, D-Allose is believed to act as an antimetabolite that modulates signal transduction in energy metabolism.[12]

  • This compound: Has been observed to cause considerable growth inhibition against the nematode Caenorhabditis elegans, suggesting potential as a novel antimetabolite drug.[12]

  • L-Rhamnose: Rhamnosides, which are glycosides containing L-Rhamnose, have been associated with anti-cancer activities.[17]

  • D-Allulose & D-Tagatose: While having numerous metabolic benefits, they are not primarily known for direct, potent anti-cancer effects in the same way as D-Allose.

1.4. Anti-inflammatory and Antioxidant Properties

Many rare sugars exhibit protective effects against inflammation and oxidative stress.

  • D-Allose: Possesses strong anti-inflammatory and anti-oxyradical properties.[18] It has been shown to attenuate cerebral ischemia-reperfusion injury by reducing the infiltration of leukocytes and suppressing inflammatory cytokines.[18][19][20] D-Allose can also inhibit the production of reactive oxygen species (ROS).[21][22]

  • D-Allulose (D-Psicose): Has documented antioxidant effects, including scavenging ROS to protect against apoptosis.[8] It also exerts anti-inflammatory actions on adipocytes.[5]

  • D-Tagatose: Exhibits antioxidant action by helping to eliminate free radicals, thereby reducing cellular oxidative stress.[9][10]

  • This compound: Has been reported to possess anti-inflammatory properties, although the mechanisms are not yet fully elucidated.[4]

  • L-Rhamnose: Compounds containing L-Rhamnose (rhamnosides) have shown a wide range of biological activities, including anti-inflammatory and antioxidant effects.[17]

Data Presentation: Summary of Biological Effects

Table 1: Anti-Diabetic & Glycemic Control Effects

Rare SugarModel SystemKey Quantitative FindingReference
D-Allulose RatsSuppressed plasma glucose increase after sucrose (-15%) and maltose (-14%) ingestion.[6]
Humans w/ Diabetes5g of D-psicose suppressed postprandial blood glucose.[14]
D-Tagatose Humans w/ Type 2 Diabetes15g, 3 times/day, led to significant improvements in body weight and HDL levels.[9]
Humans w/ Type 2 DiabetesSignificantly reduced HbA1c levels compared to placebo.[11]

Table 2: Antiproliferative & Anti-Cancer Effects

Rare SugarModel SystemKey Quantitative Finding / ObservationReference
D-Allose Ovarian Cancer Cells (OVCAR-3)Dose-dependent inhibition of proliferation; induced G2/M arrest and apoptosis.[15]
Glioblastoma Cells (U87MG)Intraperitoneal injection (100 mg/kg/day) significantly reduced tumor volume.[16]
Hepatocellular Carcinoma CellsInduced G1 cell cycle arrest via upregulation of TXNIP.[12]
This compound Caenorhabditis elegansShowed considerable growth inhibition.[12]

Table 3: Anti-inflammatory Effects

Rare SugarModel SystemKey Quantitative Finding / ObservationReference
D-Allose Rats (Cerebral I/R Injury)Infarct volume significantly smaller in D-allose-treated rats (90.9 ± 13.5 mm³) vs. vehicle (114.9 ± 15.3 mm³).[19]
Gerbils (Ischemia)Administration reduced ischemia-induced cytokine production and oxidative stress.[20]
D-Allulose AdipocytesDemonstrated direct anti-inflammatory actions.[5]

Signaling Pathways and Mechanisms of Action

The biological effects of rare sugars are underpinned by their interaction with various cellular signaling pathways. Unlike common sugars such as glucose, many rare sugars are not readily metabolized and can act as signaling molecules or competitive inhibitors.

d_allose_mTOR_pathway cluster_drug_synergy Drug Synergy d_allose D-Allose mTOR mTOR Protein (Total and Phosphorylated) d_allose->mTOR Suppresses Expression resistant_cells mTOR- Resistant Cells (Survival) d_allose->resistant_cells Selects for autophagy Autophagy Induction mTOR->autophagy (Negative Regulation) cell_death Enhanced Cell Death autophagy->cell_death tumor_cells mTOR+ Tumor Cells resistant_cells->autophagy Constitutively Active hcq Hydroxychloroquine (HCQ) hcq->cell_death

D-Allose suppresses mTOR signaling, promoting autophagy.

d_allulose_antiobesity_pathway d_allulose D-Allulose ampk AMPK Activation d_allulose->ampk sirt1 SIRT1 ampk->sirt1 Activates fat_accumulation Fat Accumulation (Adipogenesis) ampk->fat_accumulation Inhibits pgc1a PGC-1α sirt1->pgc1a Activates mito_biogenesis Mitochondrial Biogenesis pgc1a->mito_biogenesis Promotes

D-Allulose anti-obesity signaling in adipocytes.[7]

mtt_assay_workflow start 1. Seed Cells in 96-well plate treat 2. Treat with Rare Sugars start->treat incubate 3. Incubate (e.g., 72 hours) treat->incubate add_mtt 4. Add MTT Reagent incubate->add_mtt solubilize 5. Solubilize Formazan Crystals add_mtt->solubilize read 6. Measure Absorbance solubilize->read

Workflow for an in vitro cell proliferation (MTT) assay.[15][23]

Experimental Protocols

To ensure the reproducibility of the cited findings, this section provides summarized methodologies for key experiments.

4.1. Protocol: In Vitro Cell Proliferation (MTT) Assay

This protocol is used to assess the antiproliferative effects of rare sugars on cancer cell lines.[15][23]

  • Cell Seeding: Human cancer cell lines (e.g., OVCAR-3, U87MG) are seeded into 96-well microtiter plates at a specified density (e.g., 5 x 10³ cells/well) in a suitable culture medium and incubated to allow for cell attachment.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test rare sugar (e.g., D-Allose, this compound) or a control (e.g., D-Glucose, medium alone).

  • Incubation: Cells are incubated for a defined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: A sterile solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for an additional 2-4 hours. Live cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. Cell growth inhibition is calculated relative to the untreated control.

4.2. Protocol: Oral Carbohydrate Tolerance Test in Animal Models

This protocol is used to evaluate the effect of a rare sugar on the postprandial glycemic response.[6]

  • Animal Preparation: Male Wistar rats are fasted overnight (e.g., 12-16 hours) but allowed free access to water.

  • Grouping: Animals are divided into a control group and a test group.

  • Administration:

    • The control group receives a solution of a carbohydrate source (e.g., 2 g/kg body weight of maltose or sucrose) via oral gavage.

    • The test group receives the same carbohydrate source mixed with a specific dose of the rare sugar being tested (e.g., 0.2 g/kg body weight of D-Allulose).

  • Blood Sampling: A small blood sample is collected from the tail vein at baseline (0 minutes) and at subsequent time points (e.g., 15, 30, 60, and 120 minutes) after administration.

  • Glucose Measurement: Plasma glucose concentrations for each sample are determined using a glucose analyzer.

  • Data Analysis: The data are plotted as plasma glucose concentration versus time. The area under the curve (AUC) is calculated to quantify the total glycemic response. A significant reduction in the AUC for the test group compared to the control group indicates a suppressive effect on postprandial hyperglycemia.

Conclusion

The family of rare sugars presents a diverse range of biological activities with significant therapeutic potential. While D-Allulose and D-Tagatose are leading candidates for managing metabolic disorders like diabetes and obesity, D-Allose shows exceptional promise in oncology due to its potent antiproliferative and pro-apoptotic effects. L-Rhamnose is crucial in microbiology, with its unique biosynthesis pathway in pathogens presenting a target for novel antimicrobial drugs.

This compound , while less characterized, exhibits clear biological activity, particularly in growth inhibition and potentially in anti-inflammatory and antimicrobial applications.[1][4] Its structural similarity to metabolically active sugars suggests it may act as an antimetabolite, a mechanism that warrants further investigation.[1] For researchers and drug development professionals, the existing data on this compound highlights a significant opportunity for novel discovery. Future studies should focus on elucidating its specific molecular targets and mechanisms of action, particularly concerning its anti-inflammatory properties and its potential impact on metabolic pathways, to fully understand its place among the growing arsenal of bioactive rare sugars.

References

Differentiating D-Talose from its Isomers: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of sugar isomers is a critical analytical challenge. D-Talose, a rare aldohexose and a C2 epimer of D-galactose, presents unique difficulties in differentiation from its stereoisomers due to their identical mass and similar physicochemical properties. This guide provides an objective comparison of mass spectrometry-based methods for distinguishing this compound from its key isomers, supported by experimental data and detailed protocols.

This document focuses on three principal mass spectrometry techniques: Tandem Mass Spectrometry (MS/MS) with metal complexation, Ion Mobility-Mass Spectrometry (IM-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and challenges in the separation and identification of these closely related compounds.

Comparative Analysis of Mass Spectrometry Techniques

The selection of an appropriate analytical technique for differentiating this compound from its isomers depends on the specific requirements of the study, including the need for derivatization, the complexity of the sample matrix, and the desired level of structural detail. The following table summarizes the key performance characteristics of the discussed mass spectrometry-based methods.

FeatureTandem MS (with Zn(II)-dien complexation)Ion Mobility-MS (IM-MS)Gas Chromatography-MS (GC-MS)
Principle of Separation Stereochemistry-dependent fragmentation of metal-ligand-sugar complexes.Gas-phase ion mobility based on size, shape, and charge (Collision Cross Section).Chromatographic separation of volatile derivatives based on boiling point and polarity.
Sample Preparation Formation of Zinc(II)-diethylenetriamine complexes.Direct infusion or LC coupling.Derivatization to volatile compounds (e.g., trimethylsilylation).
Key Differentiating Parameter Ratios of specific fragment ions in MS² and MS³ spectra.Drift time / Collision Cross Section (CCS) values.Chromatographic retention time.
Sensitivity HighHighVery High
Throughput ModerateHighLow to Moderate
Structural Information High (infers stereochemical differences)Moderate (provides information on ion shape)Low (retention time is an empirical measure)

Experimental Protocols

Detailed methodologies for each of the key experimental approaches are provided below to enable researchers to replicate and adapt these techniques for their specific applications.

Tandem Mass Spectrometry of Zinc(II)-diethylenetriamine Complexes

This method, pioneered by Gaucher and Leary, leverages the stereochemical differences between sugar isomers to induce unique fragmentation patterns upon collision-induced dissociation (CID). The formation of a rigid metal-ligand complex with the sugar translates the subtle differences in the orientation of hydroxyl groups into distinct fragmentation pathways.

Experimental Protocol:

  • Complex Formation:

    • Prepare a 10 mM stock solution of this compound and its isomers (e.g., D-Galactose, D-Glucose, D-Mannose) in methanol.

    • Prepare a 10 mM stock solution of zinc(II) diethylenetriamine (Zn(dien)Cl₂) in methanol.

    • Mix the sugar solution and the Zn(dien)Cl₂ solution in a 1:1 molar ratio.

    • Allow the solution to react at room temperature for at least 30 minutes.

  • Mass Spectrometry Analysis:

    • Introduce the sample into an electrospray ionization (ESI) source of a quadrupole ion trap mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the [Zn(dien)(sugar) - H]⁺ complex.

    • Isolate the precursor ion of the complex using the ion trap.

    • Perform MS² analysis by subjecting the isolated precursor ion to collision-induced dissociation (CID).

    • Further isolate specific fragment ions from the MS² spectrum and perform MS³ analysis to obtain diagnostic fragments.

Key Findings: Studies have shown that the MS² and MS³ spectra of the Zn(dien) complexes of this compound and its isomers exhibit unique fragment ions and distinct relative abundances of common fragments, allowing for their unambiguous differentiation.[1] For instance, the stereochemical differences at the C2 and C4 positions of the hexose complexes lead to specific dissociation pathways.[1]

Ion Mobility-Mass Spectrometry (IM-MS)

IM-MS separates ions in the gas phase based on their size, shape, and charge. Isomers with different three-dimensional structures will have different rotationally averaged collision cross-sections (CCS), resulting in different drift times through the ion mobility cell.

Experimental Protocol:

  • Sample Preparation:

    • Prepare 10 µM solutions of this compound and its isomers in a suitable solvent for electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode).

    • For enhanced separation, consider the formation of sodium adducts by adding a low concentration of sodium acetate to the sample solution.

  • IM-MS Analysis:

    • Introduce the sample into the ESI source of an ion mobility-mass spectrometer (e.g., a drift tube IM-MS or a traveling wave IM-MS instrument).

    • Optimize ion source conditions to favor the formation of the desired ion (e.g., [M+Na]⁺).

    • Record the arrival time distribution (ATD) or drift time for the ions of interest.

    • The instrument software can be used to calculate the collision cross-section (CCS) values.

Expected Outcome: While specific CCS values for this compound and its C2/C4 epimers are not widely published, the principle of IM-MS suggests that their different hydroxyl group orientations will result in distinct gas-phase conformations and therefore measurable differences in their drift times and CCS values.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. For non-volatile sugars like this compound, a derivatization step is required to increase their volatility. The separation of the resulting derivatives is then achieved on a GC column based on their boiling points and interactions with the stationary phase.

Experimental Protocol:

  • Derivatization (Trimethylsilylation):

    • Place a dried sample of the sugar (approximately 1 mg) in a reaction vial.

    • Add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool the sample to room temperature before injection.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column like a DB-5ms).

    • Use a temperature gradient program to separate the derivatized sugars. A typical program might start at 150°C, hold for 2 minutes, then ramp to 250°C at 5°C/min.

    • The mass spectrometer is used to detect and identify the eluting compounds based on their mass spectra.

Expected Outcome: The different stereochemistry of this compound and its isomers will lead to subtle differences in the physical properties of their TMS derivatives, resulting in distinct retention times on the GC column.

Visualizing the Workflow

The following diagram illustrates a generalized workflow for the differentiation of this compound from its isomers using mass spectrometry.

Differentiating_Isomers cluster_sample Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Sample Sample Derivatization Derivatization Sample->Derivatization  GC-MS Complexation Complexation Sample->Complexation  Tandem MS Direct_Infusion Direct_Infusion Sample->Direct_Infusion  IM-MS GC_MS GC_MS Derivatization->GC_MS Tandem_MS Tandem_MS Complexation->Tandem_MS IM_MS IM_MS Direct_Infusion->IM_MS Retention_Time Retention_Time GC_MS->Retention_Time Fragmentation_Pattern Fragmentation_Pattern Tandem_MS->Fragmentation_Pattern Drift_Time_CCS Drift_Time_CCS IM_MS->Drift_Time_CCS Identification Identification Retention_Time->Identification Fragmentation_Pattern->Identification Drift_Time_CCS->Identification

Caption: Workflow for isomer differentiation.

References

A Comparative Guide to the Enzymatic Cross-Reactivity of D-Talose and Other Monosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic cross-reactivity of the rare sugar D-Talose with other common monosaccharides such as D-Glucose, D-Galactose, and D-Mannose. The information herein is supported by experimental data to facilitate a deeper understanding of enzyme specificity and its implications for research and drug development. This compound, a C-2 epimer of D-Galactose, is an unnatural monosaccharide that has garnered interest for its potential biological activities.[1][2] Understanding its interaction with various enzymes is crucial for elucidating its metabolic fate and designing novel therapeutic agents.

Comparative Analysis of Enzyme Cross-Reactivity

The substrate specificity of enzymes is a key determinant of their biological function. Several enzymes have been identified to exhibit cross-reactivity with this compound and its isomers. This section summarizes the available quantitative data on the activity of these enzymes with a range of monosaccharide substrates.

Cellobiose 2-Epimerase (CE)

Cellobiose 2-epimerase from Rhodothermus marinus (RmCE) has been shown to catalyze the conversion of D-Galactose to this compound.[3] The enzyme also displays activity towards other monosaccharides.

Table 1: Substrate Specificity of Cellobiose 2-Epimerase from Rhodothermus marinus [4]

SubstrateProduct(s)Specific Activity (mU/mg)
D-GlucoseD-Mannose440 ± 24
D-MannoseD-Glucose1130 ± 25
D-GalactoseThis compound, D-Tagatose1020 ± 83
D-XyloseD-Lyxose38 ± 5
D-LyxoseD-Xylose18 ± 0.2

Table 2: Kinetic Parameters of Cellobiose 2-Epimerase from Rhodothermus marinus for D-Galactose and D-Mannose [4]

SubstrateKm (M)kcat (s-1)kcat/Km (M-1s-1)
D-Galactose1.04 ± 0.115.4 ± 0.25.2
D-Mannose0.45 ± 0.045.4 ± 0.112.0

The conversion of D-Galactose by RmCE also results in the formation of D-Tagatose as a side product through keto-aldo isomerization.[3] A time-course analysis of this reaction shows that at equilibrium, the ratio of D-Galactose, D-Tagatose, and this compound is approximately 53:28:19.[3]

L-Arabinose Isomerase (L-AI)

L-Arabinose isomerases are known to convert D-Galactose to D-Tagatose, a C-4 epimer of this compound. The kinetic parameters of L-AIs from various sources for D-Galactose and their primary substrate, L-Arabinose, have been determined.

Table 3: Comparative Kinetics of L-Arabinose Isomerases with D-Galactose and L-Arabinose

Enzyme SourceSubstrateKm (mM)Vmax (U/mg)kcat (s-1)kcat/Km (mM-1s-1)Reference
Lactobacillus reuteriD-Galactose647 ± 10911 ± 159 ± 50.09[5]
L-Arabinose633 ± 69179 ± 10959 ± 551.5[5]
Bifidobacterium adolescentisD-Galactose22.4489-9.3 (min-1)[3]
L-Arabinose40.2275.1-8.6 (min-1)[3]
Thermotoga maritimaD-Galactose608.9-8.5 (min-1)[6]
L-Arabinose3141.3-74.8 (min-1)[6]
Mannose-6-Phosphate Isomerase (M6PI)

Mannose-6-phosphate isomerase from Bacillus subtilis has demonstrated activity towards a variety of aldose substrates, including this compound and L-Talose.

Table 4: Substrate Specificity of Mannose-6-Phosphate Isomerase from Bacillus subtilis [7]

SubstrateProduct
L-RiboseL-Ribulose
D-LyxoseD-Xylulose
This compoundD-Tagatose
D-MannoseD-Fructose
L-AlloseL-Psicose
D-RiboseD-Ribulose
L-TaloseL-Tagatose
D-AlloseD-Psicose
L-LyxoseL-Xylulose
L-MannoseL-Fructose
Ribose-5-Phosphate Isomerase (RpiB)

Ribose-5-phosphate isomerase B has also been shown to act on this compound. The enzyme from Thermotoga maritima displays activity with D- and L-forms of ribose, talose, and allose.[8]

Experimental Protocols

Accurate determination of enzyme kinetics is fundamental to understanding substrate specificity. Below are detailed methodologies for assaying the activity of some of the key enzymes discussed.

Protocol 1: Kinetic Assay for Cellobiose 2-Epimerase (RmCE) with Monosaccharides

This protocol is adapted from the methodology used to characterize RmCE.[4]

Objective: To determine the kinetic parameters (Km and kcat) of RmCE for various monosaccharide substrates.

Materials:

  • Purified RmCE

  • Monosaccharide substrates (D-Galactose, D-Mannose, etc.)

  • 1 M MOPS buffer, pH 6.3

  • Spectrophotometer or HPLC system for product quantification

  • For D-Mannose kinetics: Glucose Oxidase/Peroxidase (GOD-POD) assay reagents

Procedure:

  • Reaction Setup: Prepare reaction mixtures in a total volume of 1 mL containing 100 mM MOPS buffer (pH 6.3), varying concentrations of the monosaccharide substrate (e.g., 50 mM to 1 M for D-Mannose), and an appropriate amount of purified RmCE (e.g., 0.3 mg/mL).

  • Incubation: Incubate the reactions at 70°C.

  • Time-course Sampling: At regular intervals (e.g., every 15 minutes for 90 minutes), withdraw a small aliquot (e.g., 5 µL) of the reaction mixture.

  • Enzyme Inactivation: Immediately stop the reaction by transferring the aliquot into a tube containing a quenching solution (e.g., 95 µL of 100 mM NaOH).

  • Product Quantification:

    • For the conversion of D-Mannose to D-Glucose, a discontinuous coupled GOD-POD assay can be used to measure the amount of glucose produced.

    • For other substrates like D-Galactose, the products (this compound and D-Tagatose) can be quantified using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

  • Data Analysis:

    • Calculate the initial reaction velocities (v0) from the linear portion of the product formation versus time plot for each substrate concentration.

    • Plot v0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • Calculate kcat from the equation Vmax = kcat * [E]t, where [E]t is the total enzyme concentration.

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Prepare reaction mix (Buffer, Substrate) B Pre-incubate at 70°C A->B C Initiate with RmCE B->C D Incubate and take time-course samples C->D E Stop reaction (e.g., with NaOH) D->E F Quantify product (HPLC or Coupled Assay) E->F G Calculate initial velocities (v₀) F->G H Determine Km and kcat (Michaelis-Menten plot) G->H

Experimental workflow for determining the kinetic parameters of RmCE.

Protocol 2: Kinetic Assay for Mannose-6-Phosphate Isomerase (M6PI)

This protocol is based on the characterization of M6PI from Bacillus subtilis.[7]

Objective: To determine the specific activity of M6PI with various monosaccharide substrates.

Materials:

  • Purified M6PI

  • Monosaccharide substrates (e.g., L-Ribose, this compound)

  • 500 mM EPPS buffer, pH 7.5

  • 50 mM CoCl2 solution

  • HPLC system for product quantification

Procedure:

  • Reaction Setup: Prepare reaction mixtures in a final volume of 1 mL containing 50 mM EPPS buffer (pH 7.5), 10 mM of the monosaccharide substrate, 0.5 mM CoCl2, and an appropriate amount of purified M6PI (e.g., 1.5 U/mL).

  • Incubation: Incubate the reactions at 40°C for a fixed time (e.g., 20 minutes), ensuring the reaction is within the linear range.

  • Enzyme Inactivation: Stop the reaction by heat inactivation (e.g., boiling for 5 minutes) or by adding a quenching agent.

  • Product Quantification: Separate and quantify the product (the corresponding ketose) using an HPLC system equipped with a suitable column (e.g., an anion exchange column) and detector (e.g., a refractive index detector).

  • Data Analysis:

    • Calculate the amount of product formed per unit time.

    • One unit of activity is defined as the amount of enzyme required to produce 1 nmol of product per minute under the assay conditions.

    • Calculate the specific activity as units of enzyme activity per milligram of protein.

Metabolic and Signaling Pathways Involving this compound and Related Sugars

While the complete metabolic and signaling pathways of this compound are not fully elucidated, studies on related rare sugars and this compound derivatives provide valuable insights. A key initial step in the cellular utilization of many sugars is phosphorylation, often catalyzed by a kinase.

Putative Metabolic Entry of this compound via Phosphorylation

Evidence suggests that this compound may enter cellular metabolic pathways following phosphorylation. A study on a fluorinated derivative, 2-deoxy-2-[18F]fluoro-D-talose, revealed that it is phosphorylated by galactokinase to form 2-deoxy-2-[18F]fluoro-D-talose-1-phosphate.[5] This suggests that this compound itself could be a substrate for galactokinase or other cellular kinases, representing its first step into a metabolic pathway, potentially intersecting with galactose metabolism.

G DTal This compound Galactokinase Galactokinase DTal->Galactokinase DTal1P This compound-1-Phosphate GalMetabolism Downstream Galactose Metabolism DTal1P->GalMetabolism Galactokinase->DTal1P ADP ADP Galactokinase->ADP ATP ATP ATP->Galactokinase

Hypothetical metabolic entry of this compound via phosphorylation by galactokinase.

D-Allose as a Model for Rare Sugar Signaling

The signaling pathway of the rare sugar D-Allose in rice provides a valuable model for how this compound might exert biological effects. D-Allose is phosphorylated by hexokinase, initiating a signaling cascade that leads to the suppression of gibberellin signaling.[3] This suggests that the biological activities of rare sugars may be mediated through their recognition and phosphorylation by cellular kinases, leading to the modulation of key signaling pathways.

G DAllose D-Allose Hexokinase Hexokinase DAllose->Hexokinase DAllose6P D-Allose-6-Phosphate Hexokinase->DAllose6P SignalingCascade Signaling Cascade DAllose6P->SignalingCascade GibberellinSignaling Gibberellin Signaling SignalingCascade->GibberellinSignaling

Simplified signaling pathway of D-Allose in rice.

Biosynthesis of a Deoxy-L-talose Derivative

In some bacteria, a derivative of L-talose, dTDP-6-deoxy-L-talose, is synthesized as a precursor for cell wall components. This multi-step enzymatic pathway starts from D-glucose-1-phosphate and involves several enzymes, including a reductase that specifically produces the L-talo configuration.[6]

G Glc1P D-Glucose-1-Phosphate RmlA RmlA Glc1P->RmlA dTDPGlc dTDP-D-Glucose RmlB RmlB dTDPGlc->RmlB dTDPKeto dTDP-4-keto-6-deoxy- D-glucose RmlC RmlC dTDPKeto->RmlC dTDPKetoRha dTDP-4-keto- L-rhamnose Tll Tll (Reductase) dTDPKetoRha->Tll dTDPDeoxyLTal dTDP-6-deoxy-L-talose RmlA->dTDPGlc RmlB->dTDPKeto RmlC->dTDPKetoRha Tll->dTDPDeoxyLTal

Biosynthetic pathway of dTDP-6-deoxy-L-talose.

References

Safety Operating Guide

Immediate Safety and Handling Precautions

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of D-Talose is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to correct waste management protocols is essential not only for compliance but also for maintaining a safe working environment. While this compound is not classified as a hazardous substance, proper handling and disposal procedures should always be followed.[1][2]

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This minimizes exposure and ensures personal safety.

  • Eye Protection : Wear safety goggles with side protection.[1]

  • Hand Protection : Wear appropriate protective gloves.[1]

  • Body Protection : A standard lab coat is recommended to protect clothing.[3]

  • Respiratory Protection : If there is a risk of generating dust, use a certified respirator.[1]

In the event of a spill, sweep up the solid material, taking care to avoid dust formation, and place it into a suitable, labeled container for disposal.[3][4]

Quantitative Data Summary

The following table summarizes key physical and chemical properties for this compound.

PropertyValueSource(s)
Molecular Formula C₆H₁₂O₆[1][4][5]
Molecular Weight 180.16 g/mol [1][5]
CAS Number 2595-98-4[4][5][6]
Physical State Solid, Crystal - Powder[4]
Appearance White to Almost White[4]
Incompatible Materials Strong oxidizing agents[2][7]

Disposal Protocols

The appropriate disposal method for this compound depends on its physical state (solid or aqueous solution) and whether it has been contaminated with hazardous substances. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) policies and local regulations.[1][8]

Protocol 1: Uncontaminated Solid this compound Waste

This protocol applies to unused this compound powder and materials lightly contaminated with it, such as weighing paper.

Methodology:

  • Containerization : Place the solid this compound waste into a suitable, sealed, and clearly labeled container.[9]

  • Labeling : Clearly label the container as "Non-Hazardous Waste: this compound".[1][9]

  • Disposal : Dispose of the container in the regular solid waste stream or as directed by your institution's guidelines for non-hazardous chemical waste.[1][9]

Protocol 2: Uncontaminated Aqueous this compound Solutions

This protocol is for small quantities of dilute this compound solutions that are free from hazardous contaminants. Many institutions permit the drain disposal of non-hazardous sugar solutions.[10]

Methodology:

  • Verify Regulations : Confirm that your local and institutional regulations permit the drain disposal of sugar solutions.[10][11]

  • Dilution : Dilute the this compound solution with a large volume of cold water (a ratio of at least 20 parts water to 1 part solution is recommended).[1][9]

  • Drain Disposal : Slowly pour the diluted solution down a laboratory sink, flushing concurrently with a generous amount of additional cold water.[9] This prevents potential clogging of pipes.[9]

  • Log Entry : If required by your institution, record the disposal in the laboratory waste log.[9]

Protocol 3: Contaminated this compound Waste

This protocol must be followed if this compound (solid or liquid) is mixed with or contaminated by any hazardous substance (e.g., heavy metals, toxic solvents, oxidizing acids).

Methodology:

  • Hazard Identification : The waste must be treated according to the disposal requirements for the hazardous contaminant(s) present.[8]

  • Containerization : Place the contaminated waste in a chemically compatible, leak-proof container suitable for hazardous waste.

  • Labeling : Label the container clearly with the full names of all chemical constituents, including "this compound" and the hazardous contaminant(s). Attach the appropriate hazardous waste pictograms.

  • Storage : Store the sealed container in a designated satellite accumulation area for hazardous waste.[10] Ensure it is segregated from incompatible materials.[8]

  • Professional Disposal : Arrange for collection by your institution's EHS department or a licensed chemical waste disposal service.[3][8] Do not attempt to dispose of this waste via standard trash or drain routes.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

D_Talose_Disposal start Start: this compound Waste for Disposal check_contamination Is the waste contaminated with a hazardous substance? start->check_contamination check_state Is the waste a solid or an aqueous solution? check_contamination->check_state No hazardous_waste Protocol 3: Dispose of as hazardous chemical waste per contaminant guidelines. check_contamination->hazardous_waste Yes solid_waste Protocol 1: Dispose of as non-hazardous solid waste. check_state->solid_waste Solid liquid_waste Protocol 2: Follow institutional guidelines for drain disposal of sugar solutions. check_state->liquid_waste Aqueous Solution end_solid End solid_waste->end_solid end_liquid End liquid_waste->end_liquid end_hazardous End hazardous_waste->end_hazardous

Caption: Decision workflow for this compound disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling D-Talose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of D-Talose, a monosaccharide used in various research applications. Adherence to these protocols will help maintain a safe laboratory environment and ensure regulatory compliance.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, which is typically a white to off-white solid in crystal or powder form, it is crucial to utilize appropriate personal protective equipment and engineering controls to minimize exposure.[1]

Engineering Controls:

  • Work in a well-ventilated area.[1]

  • Use a local exhaust system if dust or aerosols are likely to be generated.[1]

Personal Protective Equipment:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

  • Hand Protection: Wear suitable protective gloves to prevent skin contact.

  • Respiratory Protection: Under normal use conditions where dust formation is not expected, respiratory protection is not typically required. However, if dust is generated, a type N95 (US) or equivalent respirator should be used.[2]

  • Skin and Body Protection: Wear a lab coat or other appropriate protective clothing to prevent skin exposure.

Safety and Handling Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Prevent the dispersion of dust.[1]

  • Wash hands and face thoroughly after handling.[1]

Storage:

  • Keep the container tightly closed.[1]

  • Store in a cool, dark, and dry place.[1]

Emergency Procedures

In the event of an emergency, follow these first-aid and fire-fighting measures.

First-Aid Measures:

  • Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position. Seek medical advice if you feel unwell.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with water or shower. If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[1]

  • Ingestion: Rinse the mouth and seek medical advice if you feel unwell.[1]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[1]

  • Protective Equipment: When fighting a fire, wear personal protective equipment, including rubber gloves and air-tight goggles.[1]

Spill and Disposal protocols

Proper containment and disposal of this compound are essential to prevent environmental contamination and maintain a safe workspace.

Accidental Release Measures:

  • Use personal protective equipment.

  • Keep unnecessary personnel away from the spill area.

  • Prevent the product from entering drains.[1]

  • Carefully sweep up the spilled solid material to avoid dispersing dust.

  • Collect the swept material into an airtight container for disposal.[1]

Disposal:

  • Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.[1]

  • Do not empty into drains.

Quantitative Data Summary

PropertyValue
Molecular Formula C₆H₁₂O₆
Appearance White - Almost white solid (Crystal - Powder)[1]
CAS Number 2595-98-4[1]

Experimental Workflow: Safe Handling of this compound

D_Talose_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Assess Hazards & Review SDS B Select & Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Proper Ventilation (Fume Hood or Well-Ventilated Area) B->C D Weigh/Handle this compound (Avoid Dust Generation) C->D E Clean Work Area D->E I Spill Occurs D->I K Exposure Occurs D->K F Dispose of Waste in Accordance with Regulations E->F G Remove & Clean PPE F->G H Wash Hands Thoroughly G->H J Follow Spill Cleanup Procedure I->J L Follow First-Aid Measures K->L

Caption: This diagram outlines the key steps for the safe handling of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.